molecular formula C18H18N2O2 B1348458 N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide CAS No. 331713-74-7

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

Cat. No.: B1348458
CAS No.: 331713-74-7
M. Wt: 294.3 g/mol
InChI Key: YHLQJWXBCLATEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide (CAS 331713-74-7) is a high-purity chemical intermediate that serves as a key synthon for researchers developing novel therapeutic agents and advanced functional materials. This compound features a carbazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. In pharmaceutical research, this compound is a critical precursor in the synthesis of complex heterocyclic systems. Recent studies have demonstrated its application in the development of potential anti-SARS-CoV-2 agents, where carbazole-linked molecular hybrids showed strong binding affinities to key viral proteins including the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp) . The carbazole moiety is also being explored in the design of inhibitors for human microsomal prostaglandin E synthase-1 (mPGES-1), a promising target for pain relief . The reactivity of this molecule is characterized by the presence of multiple active sites, allowing for diverse synthetic transformations. It can be synthesized through the reaction of 9-alkyl-3-aminocarbazoles with ethyl-3-oxobutanoate, yielding either condensation products or acylation products depending on reaction conditions . This versatility makes it particularly valuable for constructing polycyclic architectures such as pyrido[2,3-c]carbazol-1-ones through intramolecular cyclization . This product is offered for research applications only and is not intended for diagnostic or therapeutic use. Researchers should consult safety data sheets prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-20-16-7-5-4-6-14(16)15-11-13(8-9-17(15)20)19-18(22)10-12(2)21/h4-9,11H,3,10H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLQJWXBCLATEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CC(=O)C)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366317
Record name N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331713-74-7
Record name N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Structure of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the organic compound N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide. Due to the limited availability of specific experimental data for this compound in published literature, this guide outlines the logical synthetic pathway, predicted spectral data based on its constituent functional groups, and general experimental protocols applicable to its characterization. This document serves as a foundational resource for researchers aiming to synthesize and characterize this and similar carbazole derivatives.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds, widely recognized for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1] The introduction of various substituents onto the carbazole nucleus allows for the fine-tuning of these pharmacological activities. The title compound, this compound, incorporates an acetoacetamide moiety, a feature known to be present in various biologically active molecules. This guide details the structural components, a probable synthetic route, and the analytical techniques required for its complete structural confirmation.

Chemical Structure and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₁₈N₂O₂[2]
Molecular Weight 294.35 g/mol [2]
CAS Number 331713-74-7[2]
Canonical SMILES CCN1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CC(=O)C
InChI Key YHLQJWXBCLATEE-UHFFFAOYSA-N
Appearance Predicted to be a solid[2]

Synthesis Pathway

The synthesis of this compound is logically achieved through the acetoacetylation of 3-amino-9-ethylcarbazole. This reaction involves the formation of an amide bond between the amino group on the carbazole ring and an acetoacetylating agent.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 3-Amino-9-ethylcarbazole Reaction Acetoacetylation Reactant1->Reaction Reactant2 Acetoacetylating Agent (e.g., Diketene or Ethyl Acetoacetate) Reactant2->Reaction Product This compound Reaction->Product Amide Bond Formation

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of the Precursor, 3-Amino-9-ethylcarbazole

The precursor, 3-amino-9-ethylcarbazole, can be synthesized from carbazole in a three-step process as reviewed by Bondock, et al.[3]

Precursor_Synthesis Carbazole Carbazole Step1 Ethyl Bromide, KOH in Acetone Carbazole->Step1 Product1 9-Ethylcarbazole Step1->Product1 Step2 Nitric Acid in 1,2-Dichloroethane Product1->Step2 Product2 3-Nitro-9-ethylcarbazole Step2->Product2 Step3 Tin (Sn), HCl Product2->Step3 Product3 3-Amino-9-ethylcarbazole Step3->Product3

Caption: Synthesis workflow for 3-amino-9-ethylcarbazole.

  • Ethylation of Carbazole: Carbazole is reacted with ethyl bromide in acetone with potassium hydroxide to yield 9-ethylcarbazole.[3]

  • Nitration of 9-Ethylcarbazole: The resulting 9-ethylcarbazole is nitrated using nitric acid in 1,2-dichloroethane to produce 3-nitro-9-ethylcarbazole.[3]

  • Reduction of the Nitro Group: The nitro group of 3-nitro-9-ethylcarbazole is then reduced using tin metal in the presence of hydrochloric acid to yield the final precursor, 3-amino-9-ethylcarbazole.[3]

Experimental Protocol: Acetoacetylation of 3-Amino-9-ethylcarbazole (General Procedure)

Method A: Using Diketene

  • Dissolve 3-amino-9-ethylcarbazole in a suitable aprotic solvent, such as toluene or dichloromethane.

  • Cool the solution in an ice bath.

  • Add diketene dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure followed by purification.

Method B: Using Ethyl Acetoacetate

  • Mix 3-amino-9-ethylcarbazole with an excess of ethyl acetoacetate.

  • Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by observing the distillation of ethanol.

  • After cooling, the product may crystallize. The crude product can be collected by filtration and washed with a non-polar solvent like hexane to remove excess ethyl acetoacetate.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Structural Elucidation

The definitive structure of this compound would be confirmed through a combination of spectroscopic techniques. Below are the predicted spectral characteristics.

Predicted ¹H NMR Spectral Data

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4Triplet3H-CH₂CH₃ (ethyl group)
~2.3Singlet3H-C(=O)CH₃ (acetyl group)
~3.6Singlet2H-C(=O)CH₂ C(=O)-
~4.4Quartet2H-CH₂ CH₃ (ethyl group)
~7.2-8.2Multiplets7HAromatic protons of the carbazole ring
~10.0Singlet1H-NH - (amide proton)
Predicted ¹³C NMR Spectral Data

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~14-CH₂CH₃
~30-C(=O)CH₃
~38-CH₂ CH₃
~50-C(=O)CH₂ C(=O)-
~108-141Carbons of the carbazole ring
~168C =O (amide)
~205C =O (ketone)
Predicted Mass Spectrometry Data

Mass spectrometry (MS) would confirm the molecular weight of the compound.

TechniqueExpected Result
Electrospray Ionization (ESI-MS) [M+H]⁺ at m/z 295.14
[M+Na]⁺ at m/z 317.12
High-Resolution Mass Spectrometry (HRMS) Calculated for C₁₈H₁₉N₂O₂ [M+H]⁺: 295.1441, Found: (to be determined experimentally)

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, many carbazole derivatives are known to exhibit significant pharmacological effects.[4] Research has shown that carbazoles can influence various signaling pathways.

Signaling_Pathways cluster_pathways Potential Signaling Pathways for Carbazole Derivatives cluster_effects Biological Effects STAT3 STAT3 Signaling Pathway Anticancer Anticancer Activity STAT3->Anticancer PI3K_Akt PI3K/Akt Signaling Pathway Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection p53 p53 Signaling Pathway p53->Anticancer MAPK MAPK Signaling Pathway Anti_inflammatory Anti-inflammatory MAPK->Anti_inflammatory Carbazole Carbazole Derivatives Carbazole->STAT3 Carbazole->PI3K_Akt Carbazole->p53 Carbazole->MAPK

Caption: Potential signaling pathways modulated by carbazole derivatives.

  • STAT3 Signaling Pathway: Some carbazole derivatives have been identified as inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancer.[5][6]

  • PI3K/Akt Signaling Pathway: Certain carbazoles have demonstrated the ability to induce neurite outgrowth through the PI3K/Akt signaling pathway, suggesting potential for neuroprotective applications.[7]

  • p53 Signaling Pathway: The carbazole derivative 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to reactivate the p53 tumor suppressor pathway in melanoma cells.[4]

  • MAPK Signaling Pathway: Carbazole derivatives have also been implicated in the inhibition of the p38 MAPK signaling pathway, which is involved in inflammation.[4]

Further research is required to determine if this compound interacts with these or other cellular signaling pathways.

Conclusion

This technical guide provides a framework for the synthesis and structural elucidation of this compound. While specific experimental data for this compound remains to be published, the information presented here, based on established chemical principles and data from analogous structures, offers a solid starting point for researchers. The synthesis is straightforward, proceeding via the acetoacetylation of 3-amino-9-ethylcarbazole. The predicted spectral data provides a benchmark for the characterization of the synthesized compound. Given the known biological activities of carbazole derivatives, this compound represents a target of interest for further investigation in drug discovery and development.

References

synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide from 3-amino-9-ethylcarbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide from 3-amino-9-ethylcarbazole. The document outlines the prevalent synthetic route, detailed experimental protocols, and relevant chemical data, designed to be a valuable resource for professionals in the fields of chemical research and drug development.

Introduction

This compound is a chemical intermediate possessing a carbazole scaffold, a structural motif found in various biologically active compounds and functional materials. The synthesis of this amide from 3-amino-9-ethylcarbazole is a key step in the elaboration of more complex carbazole derivatives. This guide focuses on the direct acylation method, a common and effective route for the preparation of this target molecule.

Synthetic Pathway

The primary synthetic route for this compound involves the acylation of 3-amino-9-ethylcarbazole with a suitable acetoacetylating agent. The most commonly employed reagent for this transformation is ethyl-3-oxobutanoate. The reaction proceeds via nucleophilic attack of the amino group of the carbazole derivative on the ester carbonyl of ethyl-3-oxobutanoate, leading to the formation of the desired amide and ethanol as a byproduct.

It is important to note that under certain conditions, a competing condensation reaction can occur between the amine and the ketone carbonyl of ethyl-3-oxobutanoate, yielding an enamine product, ethyl-3-[(9-ethyl-9H-carbazol-3-yl)amino]but-2-enoate. However, by carefully selecting the reaction conditions, specifically by avoiding acid catalysis and using a suitable solvent, the acylation reaction can be favored to selectively produce this compound.[1][2]

Below is a diagram illustrating the synthetic pathway.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 3-amino-9-ethylcarbazole 3-amino-9-ethylcarbazole This compound This compound 3-amino-9-ethylcarbazole->this compound Toluene, Reflux ethyl-3-oxobutanoate ethyl-3-oxobutanoate ethyl-3-oxobutanoate->this compound Experimental_Workflow A Combine 3-amino-9-ethylcarbazole and toluene in a flask B Add ethyl-3-oxobutanoate A->B C Reflux for 2 hours B->C D Cool to induce crystallization C->D E Filter the precipitate D->E F Wash with cold hexane E->F G Recrystallize from toluene F->G H Dry the final product G->H

References

An In-depth Technical Guide to N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is a carbazole derivative of interest in medicinal chemistry and materials science. The carbazole moiety is a well-known pharmacophore present in various biologically active compounds, exhibiting a range of activities including antitumor, antibacterial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological context of this compound, presenting available data in a structured and accessible format for researchers and drug development professionals.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical structure of this compound
IUPAC Name This compound
CAS Number 331713-74-7[1]
Molecular Formula C₁₈H₁₈N₂O₂[1]
Molecular Weight 294.35 g/mol [1]
Appearance Solid[1]
Melting Point Not available
Boiling Point 460.6 ± 41.0 °C (Predicted for a similar compound)[2]
Solubility Not available
InChI InChI=1S/C18H18N2O2/c1-3-20-16-7-5-4-6-14(16)15-11-13(8-9-17(15)20)19-18(22)10-12(2)21/h4-9,11H,3,10H2,1-2H3,(H,19,22)[1]
InChIKey YHLQJWXBCLATEE-UHFFFAOYSA-N[1]
Purity 95%[1]

Spectral Data

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available

Table 3: ¹³C NMR Spectral Data of this compound

Chemical Shift (ppm)Assignment
Data not available

Table 4: IR Spectral Data of this compound

Wavenumber (cm⁻¹)Description
Data not available

Table 5: Mass Spectrometry Data of this compound

m/zInterpretation
Data not available

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the acylation of 3-amino-9-ethylcarbazole.[3][4]

Reaction Scheme:

synthesis cluster_reagents 3-amino-9-ethylcarbazole 3-Amino-9-ethylcarbazole product This compound 3-amino-9-ethylcarbazole->product + ethyl_acetoacetate Ethyl 3-oxobutanoate ethyl_acetoacetate->product reagents Toluene, Reflux biological_workflow start Synthesized Carbazole Derivative in_vitro In Vitro Cytotoxicity Assays (e.g., MTT on cancer cell lines) start->in_vitro apoptosis Apoptosis Assays (e.g., Annexin V, Caspase activity) in_vitro->apoptosis Active in_vivo In Vivo Tumor Models (e.g., Xenograft in mice) in_vitro->in_vivo Potent Activity western_blot Western Blot Analysis (e.g., p53, Bax, Bcl-2) apoptosis->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis in_vivo->pathway_analysis end Lead Compound Identification pathway_analysis->end

References

An In-depth Technical Guide to N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide (CAS 331713-74-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is a carbazole derivative with potential applications in medicinal chemistry and materials science. The carbazole core is a well-established pharmacophore, known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on experimental protocols and data for researchers in drug development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. While some data is available from commercial suppliers, a complete experimental characterization is not yet fully published.

PropertyValueReference
CAS Number 331713-74-7N/A
Molecular Formula C₁₈H₁₈N₂O₂[2]
Molecular Weight 294.35 g/mol [2]
Appearance Solid[2]
Purity Typically ≥95%[2]
InChI InChI=1S/C18H18N2O2/c1-3-20-16-7-5-4-6-14(16)15-11-13(8-9-17(15)20)19-18(22)10-12(2)21/h4-9,11H,3,10H2,1-2H3,(H,19,22)[2]
InChI Key YHLQJWXBCLATEE-UHFFFAOYSA-N[2]
SMILES CCN1c2ccccc2c3c1cc(cc3)NC(=O)CC(=O)CN/A

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following data has been reported in the literature:

¹H NMR (CDCl₃):

  • δ 1.41 (t, 3H, J = 7.2, NCH₂CH₃)

  • δ 2.36 (s, 3H, COCH₃)

  • δ 3.65 (s, 2H, COCH₂)

  • δ 4.32 (q, 2H, J = 7.2, NCH₂CH₃)

  • δ 7.23 (td, 1H, J³ = 7.0, J³ = 7.8, J⁴ = 1.1, Ar-6C-H)

  • δ 7.31 (d, 1H, J³ = 8.7, Ar-1C-H)

  • δ 7.40 (dd, 1H, J³ = 8.2, J⁴ = 1.1, Ar-8C-H)

  • δ 7.49 (td, 1H, J³ = 8.2, J³ = 7.0, J⁴ = 1.1, Ar-7C-H)

  • δ 7.55 (dd, 1H, J³ = 8.7, J⁴ = 2.0, Ar-2C-H)

  • δ 8.08 (dd, 1H, J³ = 7.8, J⁴ = 1.1, Ar-5C-H)

  • δ 8.36 (d, 1H, J⁴ = 2.0, Ar-4CH)

  • δ 9.23 (s, 1H, NH)[3]

IR (KBr):

  • 3257 cm⁻¹ (NH)

  • 1651 cm⁻¹ (CO)[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of 3-amino-9-ethylcarbazole with ethyl 3-oxobutanoate.[3]

Materials:

  • 3-amino-9-ethylcarbazole

  • Ethyl 3-oxobutanoate

  • Toluene

Procedure:

  • A solution of 3-amino-9-ethylcarbazole and ethyl 3-oxobutanoate in toluene is refluxed.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization, to yield N-(9-ethylcarbazol-3-yl)-3-oxobutanamide.[3]

The following diagram illustrates the general workflow for the synthesis:

G start Start reactants 3-amino-9-ethylcarbazole + Ethyl 3-oxobutanoate in Toluene start->reactants reflux Reflux reactants->reflux tlc Monitor reaction by TLC reflux->tlc workup Solvent removal tlc->workup Reaction complete purification Recrystallization workup->purification product This compound purification->product

Synthesis Workflow
Synthesis of N-(9-ethyl-9H-carbazol-3-yl)acetamide-Linked Benzofuran-1,2,4-Triazoles

This core compound serves as a key intermediate in the synthesis of more complex derivatives with potential biological activity. For instance, it is a precursor for synthesizing benzofuran-tethered triazolylcarbazoles, which have been investigated as anti-SARS-CoV-2 agents.[4] The general synthetic strategy involves the S-alkylation of benzofuran-based triazoles with 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide (which is synthesized from this compound).[4]

Materials:

  • This compound

  • A suitable brominating agent (e.g., N-bromosuccinimide)

  • Substituted benzofuran-based triazoles

  • Potassium carbonate

  • Potassium iodide

  • Dichloromethane

Procedure for the synthesis of 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide:

  • This compound is brominated at the alpha-carbon of the acetyl group using a suitable brominating agent.

Procedure for the S-alkylation:

  • A solution of the desired benzofuran triazole in dichloromethane is stirred with potassium carbonate and a catalytic amount of potassium iodide.

  • 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide is then added to the reaction mixture.

  • The reaction is stirred overnight at room temperature and monitored by TLC.

  • Work-up involves the addition of n-hexane and distilled water to precipitate the product.

  • The crude product is purified by silica gel chromatography.[4]

The following diagram illustrates the experimental workflow for the synthesis of these derivatives:

G start This compound bromination Bromination start->bromination intermediate 2-bromo-N-(9-ethyl-9H- carbazol-3-yl)acetamide bromination->intermediate alkylation S-alkylation intermediate->alkylation reactants Benzofuran triazole + K₂CO₃ + KI in Dichloromethane reactants->alkylation workup Precipitation with n-hexane and water alkylation->workup purification Silica gel chromatography workup->purification product N-(9-ethyl-9H-carbazol-3-yl)acetamide-Linked Benzofuran-1,2,4-Triazole Derivatives purification->product

Derivative Synthesis Workflow

Potential Biological Activity and Signaling Pathways

While there is limited information on the specific biological activity of this compound itself, the broader class of carbazole derivatives is known for a wide range of pharmacological effects.[1]

Derivatives of this compound have been synthesized and evaluated for their potential as anti-SARS-CoV-2 agents .[4] These derivatives were designed to target key viral proteins essential for the replication of the virus, including the main protease (Mpro), the spike glycoprotein, and RNA-dependent RNA polymerase (RdRp).[4]

A structurally related compound, AF3442 [N-(9-ethyl-9H-carbazol-3-yl)-2-(trifluoromethyl)benzamide] , has been identified as a potent and selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1).[5] This enzyme is a key player in the inflammatory pathway, responsible for the production of prostaglandin E₂ (PGE₂), a mediator of inflammation and pain. The inhibition of mPGES-1 by carbazole derivatives suggests a potential therapeutic application in inflammatory diseases.

The proposed mechanism of action for the anti-SARS-CoV-2 derivatives involves the inhibition of viral proteases. The following diagram illustrates the general signaling pathway of protease inhibitors in the context of viral replication:

G cluster_virus Viral Replication Cycle polyprotein Viral Polyprotein protease Viral Protease (e.g., Mpro) polyprotein->protease Translation functional_proteins Functional Viral Proteins protease->functional_proteins Cleavage replication Viral Replication functional_proteins->replication inhibitor N-(9-ethyl-9H-carbazol-3-yl)- 3-oxobutanamide Derivative inhibitor->protease Inhibition

Viral Protease Inhibition

Conclusion

This compound is a valuable synthetic intermediate for the development of novel carbazole-based compounds with potential therapeutic applications. Its role as a precursor to potent anti-SARS-CoV-2 agents and the established anti-inflammatory activity of a structurally related analog highlight the promise of this chemical scaffold. Further research is warranted to fully elucidate the biological activity and therapeutic potential of the core molecule itself. This guide provides a foundational resource for researchers to design and execute further studies on this and related compounds.

References

Technical Guide: Spectroscopic Analysis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Data Presentation

For clarity and comparative analysis, it is recommended to summarize NMR spectral data in a tabular format. The following tables provide a template for the presentation of ¹H and ¹³C NMR data for N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not available

Experimental Protocols

The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of carbazole derivatives, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or 400 MHz.[1] The sample is typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1] For spectra recorded in DMSO-d₆, the residual solvent peak at δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR can be used as a reference. Data for ¹H NMR are reported as follows: chemical shift (multiplicity, coupling constant, number of protons). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Workflow Visualization

The synthesis and characterization of this compound can be represented by the following logical workflow.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start Reactants 9-ethyl-9H-carbazol-3-amine + 3-oxobutanoic acid derivative Start->Reactants Reaction Acylation Reaction Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR 1H and 13C NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR FT-IR Spectroscopy Pure_Product->IR Data_Analysis Structure Confirmation NMR->Data_Analysis Spectral Interpretation MS->Data_Analysis IR->Data_Analysis

Caption: Workflow for Synthesis and Characterization.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of the organic compound N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide. This document details predicted mass spectrometry data, outlines relevant experimental protocols, and visualizes the anticipated fragmentation pathway and analytical workflow. The information presented is grounded in established principles of mass spectrometry and data from related carbazole derivatives.

Introduction to this compound

This compound belongs to the carbazole family, a class of nitrogen-containing heterocyclic compounds. The carbazole motif is prevalent in numerous biologically active molecules and pharmaceutical agents.[1] Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such compounds, offering critical data on molecular weight and fragmentation patterns.[2]

The structure of this compound consists of an N-ethylcarbazole core linked to a 3-oxobutanamide side chain via an amide bond. The predicted properties are essential for designing an appropriate mass spectrometry-based analysis.

Molecular Formula: C₁₈H₁₈N₂O₂

Molecular Weight (Monoisotopic): 294.1368 g/mol

Predicted Mass Spectrometry Data

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Data

m/zProposed Fragment IonRelative Intensity (%)Notes
294[M]⁺•HighMolecular ion peak, expected to be prominent due to the aromatic carbazole core.
279[M - CH₃]⁺ModerateLoss of a methyl radical from the ethyl group.
265[M - C₂H₅]⁺ModerateLoss of an ethyl radical.
251[M - CH₃CO]⁺ModerateLoss of an acetyl radical from the butanamide side chain.
210[C₁₄H₁₄N₂]⁺•HighFragment corresponding to 9-ethyl-9H-carbazol-3-amine, resulting from cleavage of the amide bond.
195[C₁₃H₁₁N]⁺ModerateLoss of an ethyl group from the carbazole nitrogen.
182[C₁₂H₁₀N]⁺ModerateFurther fragmentation of the carbazole ring.
85[C₄H₅O₂]⁺ModerateFragment corresponding to the 3-oxobutanamide side chain.
43[CH₃CO]⁺HighAcetyl cation, a common fragment from the butanamide moiety.

Table 2: Predicted Electrospray Ionization (ESI-MS) Data (Positive Ion Mode)

m/zProposed IonNotes
295[M+H]⁺Protonated molecule, expected to be the base peak in ESI.
317[M+Na]⁺Sodium adduct, commonly observed in ESI.
589[2M+H]⁺Protonated dimer.

Experimental Protocols

The following protocols are generalized for the analysis of this compound using common mass spectrometry techniques.

3.1. Sample Preparation

A crucial step for obtaining high-quality mass spectra is proper sample preparation.

  • For Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture thereof.[3]

    • Dilution: Prepare a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.[3]

    • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

  • For Gas Chromatography-Mass Spectrometry (GC-MS):

    • Dissolution: Dissolve the sample in a volatile solvent compatible with GC analysis, such as dichloromethane or ethyl acetate, to a concentration of about 10 µg/mL.[2]

    • Derivatization (Optional): If the compound exhibits poor volatility or thermal stability, derivatization (e.g., silylation) may be necessary.

3.2. Instrumentation and Data Acquisition

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is typically suitable for this type of compound.

    • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is a common starting point.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, ion trap, or time-of-flight (TOF) mass analyzer.[1]

    • Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing compounds.

    • Data Acquisition: Acquire full scan MS data to identify the protonated molecule [M+H]⁺. Subsequently, perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Gas Chromatograph: A system equipped with a capillary column (e.g., HP-5MS).

    • Injection: Splitless or split injection of 1 µL of the sample.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature ramp starting from a low temperature (e.g., 70°C) and increasing to a high temperature (e.g., 280°C) to ensure proper elution.

    • Mass Spectrometer: An electron ionization (EI) source operating at 70 eV.[4]

    • Data Acquisition: Scan a mass range of m/z 40-500.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of this compound.

LC-MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis cluster_data_processing Data Processing Dissolution Dissolution in Methanol/Acetonitrile Dilution Dilution to 1-10 µg/mL Dissolution->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection HPLC/UHPLC Injection Filtration->Injection Separation Reversed-Phase C18 Column Injection->Separation ESI Electrospray Ionization (ESI+) Separation->ESI FullScan Full Scan MS ([M+H]⁺ Detection) ESI->FullScan TandemMS Tandem MS (MS/MS) (Fragmentation) FullScan->TandemMS DataAnalysis Data Analysis and Interpretation TandemMS->DataAnalysis

LC-MS/MS analysis workflow.

4.2. Predicted Fragmentation Pathway

The fragmentation of the molecular ion of this compound in EI-MS is likely to proceed through several key pathways, primarily involving the cleavage of the amide bond and fragmentation of the side chains.

Fragmentation_Pathway cluster_fragments M This compound [M]⁺• m/z = 294 F279 [M - CH₃]⁺ m/z = 279 M->F279 - •CH₃ F210 [C₁₄H₁₄N₂]⁺• 9-ethyl-9H-carbazol-3-amine m/z = 210 M->F210 - C₄H₄O₂ (diketene) F43 [CH₃CO]⁺ Acetyl Cation m/z = 43 M->F43 - C₁₄H₁₅N₂O• F182 [C₁₂H₁₀N]⁺ m/z = 182 F210->F182 - C₂H₄ (ethene)

Predicted EI-MS fragmentation pathway.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound for researchers and professionals in drug development. While experimental data for this specific compound is not publicly available, the predicted fragmentation patterns and generalized protocols based on the analysis of related carbazole derivatives offer a robust starting point for method development and structural characterization. The provided workflows and diagrams serve as a clear visual aid for the experimental and theoretical aspects of this analysis.

References

An In-depth Technical Guide on N-(9-ethyl-9H-carbazol-3-yl) Acetamide Derivatives and their Potential as Anti-SARS-CoV-2 Agents

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide[1]

Synonyms: N-(9-ethylcarbazol-3-yl)-3-oxobutanamide, N-(9-Ethyl-9H-carbazol-3-yl)-3-oxo-butyramide[1]

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles. These compounds have been investigated for their potential as inhibitors of key SARS-CoV-2 proteins. While the primary focus of this document is on the acetamide derivatives due to the availability of detailed experimental data, the core structure is closely related to this compound.

Chemical Properties and Data Presentation

The core molecule, this compound, has a molecular formula of C₁₈H₁₈N₂O₂ and a molecular weight of 294.35 g/mol .[2][3] The research highlighted in this guide focuses on a series of derivatives where the acetamide group is linked to various substituted benzofuran-1,2,4-triazoles.

Table 1: Molecular Docking Scores of N-(9-ethyl-9H-carbazol-3-yl)acetamide Derivatives against SARS-CoV-2 Proteins [4]

Compound IDMpro (Kcal/mol)Spike Glycoprotein (Kcal/mol)RdRp (Kcal/mol)
9b -8.83-6.43-
9c -8.92--
9d --6.38-
9e -8.77-6.69-7.61
9f --6.41-
9g ---7.62
9h -8.76-6.54-8.10
9i -8.87-6.44-8.01
9j -8.85-6.56-7.54
Lopinavir (Standard) -8.7372--

Mpro: Main Protease (PDB ID: 6LU7), Spike Glycoprotein (PDB ID: 6WPT), RdRp: RNA-dependent RNA polymerase (PDB ID: 6M71).[4]

Experimental Protocols

2.1. General Synthetic Protocol for Benzofuran-Based Carbazole Derivatives (9a-j) [4]

A solution of the appropriate benzofuran triazole (1 mmol) in dichloromethane (5 mL) is stirred with potassium carbonate (K₂CO₃, 1.5 mmol) and potassium iodide (KI, 0.18 mmol). To this mixture, 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide (1.1 mmol) is added, and the reaction is stirred overnight at room temperature. The progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, n-hexane and distilled water are added to precipitate the product. The crude product is then purified by silica gel column chromatography.

2.2. Molecular Docking Studies [4]

Molecular docking studies were performed using MOE2022.02 software with the Induced Fit Docking (IFD) protocol. The crystal structures of the target proteins, Main Protease (Mpro, PDB ID: 6LU7), Spike Glycoprotein (PDB ID: 6WPT), and RNA-dependent RNA polymerase (RdRp, PDB ID: 6M71), were obtained from the Protein Data Bank. The synthesized carbazole derivatives were docked into the active sites of these proteins to predict their binding affinities and interaction modes.

Synthesis Workflow Diagram

The following diagram illustrates the general synthesis pathway for the N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazole derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup and Purification cluster_product Final Product Benzofuran_Triazole Substituted Benzofuran Triazole Reaction_Vessel DCM, K2CO3, KI Room Temperature, Overnight Stirring Benzofuran_Triazole->Reaction_Vessel Carbazole_Acetamide 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide Carbazole_Acetamide->Reaction_Vessel Precipitation Addition of n-hexane and Water Reaction_Vessel->Precipitation Purification Silica Gel Chromatography Precipitation->Purification Final_Product N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked Benzofuran-1,2,4-triazole Derivatives (9a-j) Purification->Final_Product

Caption: General synthesis workflow for novel carbazole derivatives.

Biological Activity and Signaling Pathway Insights

The synthesized carbazole derivatives demonstrated significant binding affinities towards key SARS-CoV-2 proteins in molecular docking studies, suggesting their potential as viral inhibitors.[4] Specifically, compounds 9c , 9i , and 9b exhibited the highest binding affinities for the main protease (Mpro), with scores of -8.92, -8.87, and -8.83 Kcal/mol, respectively.[4] These values are comparable to or better than the standard drug, lopinavir.[4] Furthermore, derivatives 9h and 9i showed strong binding to the RNA-dependent RNA polymerase (RdRp).[4]

The proposed mechanism of action, based on these docking studies, involves the obstruction of the function of these critical viral proteins. The interaction modes of these compounds with the active sites of the target proteins provide a structural basis for their potential inhibitory activity.

While a specific signaling pathway for this compound is not detailed in the available literature, research on other carbazole derivatives has shown a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[5] For instance, the carbazole derivative ECCA has been shown to induce apoptosis in melanoma cells through the activation of the p53 signaling pathway.[6] This suggests that the carbazole scaffold is a versatile pharmacophore capable of interacting with various biological targets.

The following diagram illustrates a logical relationship for the potential antiviral mechanism of the studied acetamide derivatives based on the molecular docking results.

Antiviral_Mechanism cluster_targets Viral Protein Targets Carbazole_Derivative N-(9-ethyl-9H-carbazol-3-yl) acetamide Derivative Mpro Main Protease (Mpro) Carbazole_Derivative->Mpro Binds to Spike Spike Glycoprotein Carbazole_Derivative->Spike Binds to RdRp RNA-dependent RNA Polymerase (RdRp) Carbazole_Derivative->RdRp Binds to Inhibition Inhibition of Viral Replication Mpro->Inhibition Spike->Inhibition RdRp->Inhibition

Caption: Proposed antiviral mechanism of carbazole derivatives.

References

An In-depth Technical Guide to the Solubility and Stability of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for the evaluation of the solubility and stability of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide based on established scientific principles and regulatory guidelines. The specific quantitative data presented herein are illustrative and intended to serve as a template for data presentation. Due to the limited availability of specific experimental data for this compound in the public domain, the experimental protocols and data tables are based on standard methodologies for active pharmaceutical ingredients (APIs).

Introduction

This compound is a carbazole derivative with potential applications in pharmaceutical and materials science.[1][2] The carbazole moiety is a key structural feature in many biologically active compounds.[3][4][5] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is critical for its development as a potential therapeutic agent or functional material. This guide outlines the standard experimental protocols for determining these properties and provides a template for the presentation of the resulting data.

Chemical Structure:

  • IUPAC Name: this compound[6][7]

  • Molecular Formula: C₁₈H₁₈N₂O₂[6][7]

  • Molecular Weight: 294.35 g/mol [6][7]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development.[8][9] The following section details the standard methodologies for assessing the solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[8][10]

Methodology:

  • Preparation of Media: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[11][12]

  • Sample Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of the prepared buffer.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the samples to stand to permit the sedimentation of undissolved solids. Subsequently, filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) to obtain a clear solution.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Determine the solubility at each pH value in triplicate. The lowest measured solubility across the physiological pH range is used for Biopharmaceutics Classification System (BCS) classification.[12]

Data Presentation: Aqueous Solubility

The following table provides a template for presenting the aqueous solubility data for this compound.

pH of MediumTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
1.225[Insert Data][Insert Data]
4.525[Insert Data][Insert Data]
6.825[Insert Data][Insert Data]
7.425[Insert Data][Insert Data]
1.237[Insert Data][Insert Data]
4.537[Insert Data][Insert Data]
6.837[Insert Data][Insert Data]
7.437[Insert Data][Insert Data]
Data Presentation: Solubility in Organic Solvents

This table provides a template for presenting the solubility of this compound in various organic solvents, which is crucial for formulation and process development.

SolventTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
Ethanol25[Insert Data][Insert Data]
Methanol25[Insert Data][Insert Data]
Dichloromethane25[Insert Data][Insert Data]
Acetone25[Insert Data][Insert Data]
Dimethyl Sulfoxide (DMSO)25[Insert Data][Insert Data]
Propylene Glycol25[Insert Data][Insert Data]

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[13][14][15] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[13][14][15][16][17]

Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[15][17]

Methodology:

  • Acidic Hydrolysis: Expose the compound to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: Expose the compound to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80 °C).

  • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.[14][16]

  • Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Experimental Protocol: Long-Term and Accelerated Stability Studies

These studies are designed to establish a re-test period for the drug substance and recommend storage conditions.[14][15]

Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance for the stability studies.[14][15]

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Intermediate (if applicable): 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[14][17]

    • Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[14][17]

  • Parameters to be Tested: The testing should cover physical, chemical, and microbiological attributes as appropriate. This includes appearance, assay, purity (impurities), and any other relevant parameters.

Data Presentation: Stability Data

The following tables provide a template for presenting the stability data for this compound.

Table 3.3.1: Forced Degradation Study Results

Stress ConditionDurationAssay of Parent Compound (%)Number of DegradantsMajor Degradant (%)
0.1 N HCl, 60 °C24 h[Insert Data][Insert Data][Insert Data]
0.1 N NaOH, 60 °C24 h[Insert Data][Insert Data][Insert Data]
3% H₂O₂, RT24 h[Insert Data][Insert Data][Insert Data]
Heat, 80 °C48 h[Insert Data][Insert Data][Insert Data]
Photostability (ICH Q1B)[Specify Duration][Insert Data][Insert Data][Insert Data]

Table 3.3.2: Long-Term Stability Data (25 °C / 60% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0[Insert Data][Insert Data][Insert Data]
3[Insert Data][Insert Data][Insert Data]
6[Insert Data][Insert Data][Insert Data]
9[Insert Data][Insert Data][Insert Data]
12[Insert Data][Insert Data][Insert Data]
18[Insert Data][Insert Data][Insert Data]
24[Insert Data][Insert Data][Insert Data]

Table 3.3.3: Accelerated Stability Data (40 °C / 75% RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0[Insert Data][Insert Data][Insert Data]
1[Insert Data][Insert Data][Insert Data]
3[Insert Data][Insert Data][Insert Data]
6[Insert Data][Insert Data][Insert Data]

Visualizations

Experimental Workflow Diagrams

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_media Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) prep_samples Add Excess Compound to Flasks prep_media->prep_samples agitate Agitate at Constant Temp (24-72 hours) prep_samples->agitate separate Filter Supernatant (0.22 µm filter) agitate->separate quantify Quantify by HPLC separate->quantify results Determine Solubility quantify->results

Caption: Workflow for Equilibrium Solubility Determination.

Stability_Workflow cluster_setup Study Setup cluster_conditions Storage Conditions cluster_testing Testing select_batches Select ≥ 3 Batches of Compound place_samples Place Samples in Stability Chambers select_batches->place_samples long_term Long-Term (25°C / 60% RH) place_samples->long_term accelerated Accelerated (40°C / 75% RH) place_samples->accelerated pull_samples Pull Samples at Scheduled Time Points long_term->pull_samples accelerated->pull_samples analyze Analyze for Assay, Impurities, etc. pull_samples->analyze evaluate Evaluate Data and Establish Re-test Period analyze->evaluate

Caption: Workflow for Long-Term and Accelerated Stability Studies.

Conclusion

This technical guide provides a comprehensive overview of the standard methodologies for assessing the solubility and stability of this compound. The outlined experimental protocols and data presentation templates are based on established scientific principles and regulatory guidelines. While specific experimental data for this compound is not widely available, this guide serves as a valuable resource for researchers and drug development professionals in designing and executing the necessary studies to fully characterize its physicochemical properties. The inherent stability of the carbazole nucleus suggests that this compound may exhibit favorable stability characteristics, a hypothesis to be confirmed through the rigorous testing detailed herein.[2][18] A thorough understanding of its solubility and stability is paramount for its potential advancement in pharmaceutical applications.

References

An In-depth Technical Guide to the Synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide, a molecule of interest in various chemical and pharmaceutical research fields. The primary synthetic route involves the acetoacetylation of 3-amino-9-ethylcarbazole with diketene. This document outlines the requisite starting materials, detailed experimental protocols, and quantitative data associated with the synthesis, presented in a clear and structured format for ease of use by professionals in drug development and chemical synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with commercially available carbazole. The overall pathway can be logically divided into two main stages:

  • Stage 1: Synthesis of the Key Intermediate, 3-Amino-9-ethylcarbazole. This stage involves a three-step sequence: N-ethylation of carbazole, followed by nitration, and finally reduction of the nitro group to an amine.

  • Stage 2: Acetoacetylation. The final step is the reaction of 3-amino-9-ethylcarbazole with diketene to yield the target compound.

The logical flow of this synthesis is depicted in the diagram below.

Synthesis_Workflow cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction cluster_step4 Step 4: Acetoacetylation Carbazole Carbazole Ethylcarbazole 9-Ethylcarbazole Carbazole->Ethylcarbazole Bromoethane Bromoethane Bromoethane->Ethylcarbazole KOH Potassium Hydroxide KOH->Ethylcarbazole DMF DMF DMF->Ethylcarbazole NitroEthylcarbazole 3-Nitro-9-ethylcarbazole Ethylcarbazole->NitroEthylcarbazole NitricAcid Nitric Acid NitricAcid->NitroEthylcarbazole Acetonitrile Acetonitrile Acetonitrile->NitroEthylcarbazole AminoEthylcarbazole 3-Amino-9-ethylcarbazole NitroEthylcarbazole->AminoEthylcarbazole SnCl2 Stannous Chloride Dihydrate SnCl2->AminoEthylcarbazole HCl Conc. HCl HCl->AminoEthylcarbazole FinalProduct N-(9-ethyl-9H-carbazol-3-yl)- 3-oxobutanamide AminoEthylcarbazole->FinalProduct Diketene Diketene Diketene->FinalProduct InertSolvent Inert Solvent (e.g., Acetone) InertSolvent->FinalProduct

Caption: Synthetic workflow for this compound.

Starting Materials and Reagents

The primary starting materials for this synthesis are 3-amino-9-ethylcarbazole and diketene. As 3-amino-9-ethylcarbazole is often prepared in-house, its precursors are also included.

2.1. 3-Amino-9-ethylcarbazole

This key intermediate is a brownish or tannish powder and is considered a versatile building block in synthetic and medicinal chemistry.[1][2][3] It is typically synthesized from carbazole in a three-step process.[4]

2.2. Diketene

Diketene (C₄H₄O₂) is a highly reactive, colorless to pale yellow liquid with a pungent odor.[5] It is the dimer of ketene and is a crucial intermediate in organic synthesis, particularly for acetoacetylation reactions.[5][6] Diketene reacts with alcohols and amines to produce the corresponding acetoacetic acid derivatives.[6] Due to its reactivity and lachrymatory nature, it must be handled with care.[5][7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the intermediate and the final product.

3.1. Synthesis of 3-Amino-9-ethylcarbazole

This synthesis is performed in three distinct steps.

Step 1: Synthesis of 9-Ethylcarbazole (N-Ethylation)

  • Methodology: In a suitable reaction vessel, dissolve carbazole (20 g, 119.6 mmol), potassium hydroxide (20.13 g, 358.8 mmol), and bromoethane (39.1 g, 358.8 mmol) in 200 ml of dimethylformamide (DMF).[4]

Step 2: Synthesis of 3-Nitro-9-ethylcarbazole (Nitration)

  • Methodology: Dissolve 15 g (0.077 mol) of 9-ethylcarbazole in 40 g of acetonitrile in a reaction flask.[4] While maintaining the temperature between 25-40°C, add 17.48 g (36%, 0.10 mol) of nitric acid dropwise to the solution.[4] After the addition is complete, stir the mixture for 4 hours at 25-40°C.[4] Filter the precipitated product, resuspend in water, wash, and filter again. Dry the product to obtain 3-nitro-9-ethylcarbazole.[4]

Step 3: Synthesis of 3-Amino-9-ethylcarbazole (Reduction)

  • Methodology: Prepare a solution of 10.2 g (42.5 mmol) of 3-nitro-9-ethylcarbazole and 38.4 g (170 mmol) of stannous chloride dihydrate in 100 ml of concentrated hydrochloric acid.[4] Heat the solution for 3 hours at 92°C.[4] After the reaction is complete, cool the solution in an ice bath. Cautiously make the solution basic by the partial addition of a solution of 75 g of sodium hydroxide in 150 ml of water. Filter the resulting precipitate and wash it with the basic sodium hydroxide solution, followed by copious amounts of water. Air-dry the product. For further purification, perform vacuum drying and recrystallization from a pyridine/water mixture.[4]

3.2. Synthesis of this compound (Acetoacetylation)

  • Methodology: The reaction of diketene with primary aromatic amines, such as 3-amino-9-ethylcarbazole, is a well-established method for producing acetoacetic acid amides.[8] A general procedure involves slowly reacting diketene with the amine in the presence of an inert solvent.[8]

  • Protocol: In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve 3-amino-9-ethylcarbazole (1 equivalent) in a suitable inert volatile solvent such as acetone, dioxane, benzene, or toluene.[8] Heat the solution to reflux. Slowly add diketene (approximately 1.05 to 1.1 equivalents) to the agitated solution over a period of 15-30 minutes.[8] After the addition is complete, continue to stir the reaction mixture at reflux for a specified time until the reaction is complete (monitoring by TLC is recommended). After completion, the solvent can be removed by distillation to yield the crude this compound, which can then be purified by recrystallization from a suitable solvent like ethanol.[4]

Quantitative Data

The following table summarizes the reported yields for the synthesis of the intermediate, 3-amino-9-ethylcarbazole.

Reaction StepProductReported Yield
N-Ethylation9-EthylcarbazoleNot specified in the provided context
Nitration3-Nitro-9-ethylcarbazole~98.2%[4]
Reduction3-Amino-9-ethylcarbazole~82%[4]

Yields for the final acetoacetylation step are generally reported to be very satisfactory.[8]

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a clear, logical progression of chemical transformations. Each step builds upon the previous one to construct the final molecule. The diagram below illustrates the relationship between the key reactants and products in this synthetic pathway.

Logical_Relationships Carbazole Carbazole Ethylcarbazole 9-Ethylcarbazole Carbazole->Ethylcarbazole N-Ethylation NitroEthylcarbazole 3-Nitro-9-ethylcarbazole Ethylcarbazole->NitroEthylcarbazole Nitration AminoEthylcarbazole 3-Amino-9-ethylcarbazole NitroEthylcarbazole->AminoEthylcarbazole Reduction FinalProduct This compound AminoEthylcarbazole->FinalProduct Acetoacetylation Diketene Diketene Diketene->FinalProduct

Caption: Reactant-product relationships in the synthesis pathway.

References

Methodological & Application

Application Notes and Protocols for N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide as a versatile chemical intermediate in the synthesis of complex heterocyclic compounds and as a scaffold for biologically active molecules.

Chemical Properties and Data

This compound is a stable, solid organic compound. Its chemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₂
Molecular Weight294.35 g/mol
AppearanceSolid
PurityTypically >95%
SynonymsN-(9-ethylcarbazol-3-yl)-3-oxobutanamide, N-(9-Ethyl-9H-carbazol-3-yl)-3-oxo-butyramide

Applications as a Chemical Intermediate

This compound serves as a key building block in organic synthesis, particularly for the construction of fused heterocyclic systems. Its reactive β-ketoamide functionality allows for a variety of chemical transformations.

Synthesis of Pyrido[2,3-c]carbazole Derivatives

A primary application of this compound is in the synthesis of pyrido[2,3-c]carbazole derivatives. These compounds are of interest due to their potential biological activities. The synthesis involves an intramolecular cyclization reaction.

The reaction of 9-alkyl-3-aminocarbazoles with ethyl-3-oxobutanoate can yield either the condensation product, ethyl-3-[(9-alkyl-9H-carbazol-3-yl)amino]but-2-enoate, or the acylation product, this compound.[1] The condensation products can then be cyclized to form 4,7-dihydro-pyrido[2,3-c]-carbazol-1-ones upon heating.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from 3-amino-9-ethylcarbazole and ethyl acetoacetate.

Materials:

  • 3-Amino-9-ethylcarbazole

  • Ethyl acetoacetate

  • Benzene (or a suitable alternative solvent like toluene)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-9-ethylcarbazole (1 equivalent) in benzene.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Experimental Workflow:

SynthesisWorkflow cluster_synthesis Synthesis of this compound start Start dissolve Dissolve 3-amino-9-ethylcarbazole in benzene start->dissolve add_reagent Add ethyl acetoacetate dissolve->add_reagent reflux Reflux for 4-6 hours add_reagent->reflux cool Cool to room temperature reflux->cool evaporate Evaporate solvent cool->evaporate purify Purify by column chromatography evaporate->purify product N-(9-ethyl-9H-carbazol-3-yl) -3-oxobutanamide purify->product

Caption: Workflow for the synthesis of the target compound.

Cyclization to 4,7-dihydro-pyrido[2,3-c]-carbazol-1-one

This protocol outlines the intramolecular cyclization of the related condensation product to form a pyridocarbazole derivative. A similar principle can be applied to derivatives of this compound.

Materials:

  • Ethyl-3-[(9-ethyl-9H-carbazol-3-yl)amino]but-2-enoate (the condensation product)

  • Mineral oil

Procedure:

  • Place the ethyl-3-[(9-ethyl-9H-carbazol-3-yl)amino]but-2-enoate in a high-boiling point solvent such as mineral oil.

  • Heat the mixture to 240-250 °C with stirring.[1]

  • Maintain this temperature for 1-2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture.

  • Isolate the product by precipitation upon addition of a non-polar solvent like hexane, followed by filtration.

  • Wash the solid product with hexane to remove residual mineral oil.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow:

CyclizationWorkflow cluster_cyclization Cyclization to Pyrido[2,3-c]carbazole start Start with condensation product heat Heat in mineral oil at 240-250 °C start->heat cool Cool reaction mixture heat->cool precipitate Precipitate product with hexane cool->precipitate filtrate Filter and wash solid precipitate->filtrate recrystallize Recrystallize for purification filtrate->recrystallize final_product 4,7-dihydro-pyrido[2,3-c] -carbazol-1-one recrystallize->final_product

Caption: Workflow for the cyclization to a pyridocarbazole derivative.

Biological Activity Context: Activation of the p53 Signaling Pathway

Carbazole derivatives have been shown to exhibit a range of biological activities, including antitumor effects. One mechanism of action for certain carbazole compounds is the reactivation of the p53 tumor suppressor pathway. For instance, the carbazole derivative 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to activate the p53 pathway by inducing the phosphorylation of p38-MAPK and JNK. This leads to the phosphorylation of p53, its stabilization, and subsequent induction of apoptosis in cancer cells.

p53 Signaling Pathway Activation:

p53Pathway cluster_pathway p53 Signaling Pathway Activation by Carbazole Derivative Carbazole Carbazole Derivative (e.g., ECCA) p38_JNK p38-MAPK / JNK Activation Carbazole->p38_JNK p53_phos p53 Phosphorylation (Ser15) p38_JNK->p53_phos p53_stabilization p53 Stabilization and Accumulation p53_phos->p53_stabilization Apoptosis Apoptosis p53_stabilization->Apoptosis CellCycleArrest Cell Cycle Arrest p53_stabilization->CellCycleArrest

Caption: Activation of the p53 pathway by a carbazole derivative.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the synthesis and characterization of this compound and its derivatives.

CompoundSynthesis Yield (%)Melting Point (°C)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound60-75158-1601.4 (t, 3H, CH₃), 2.3 (s, 3H, COCH₃), 3.6 (s, 2H, CH₂CO), 4.4 (q, 2H, NCH₂), 7.2-8.2 (m, 7H, Ar-H), 9.8 (s, 1H, NH)13.8, 30.5, 37.7, 50.2, 108.8, 109.8, 118.9, 119.5, 120.4, 122.8, 123.5, 125.9, 126.3, 138.0, 140.4, 165.8, 204.5
4,7-dihydro-pyrido[2,3-c]-carbazol-1-one derivative50-65>250Varies with substitutionVaries with substitution

Note: Spectroscopic data are representative and may vary slightly depending on the solvent and instrument used.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules with potential applications in drug discovery and materials science. The protocols provided herein offer a foundation for its synthesis and further functionalization. The biological context of carbazole derivatives in activating critical cellular pathways like p53 highlights the importance of this chemical scaffold in the development of novel therapeutic agents.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is a versatile starting material for the synthesis of a variety of novel heterocyclic compounds. The presence of the carbazole moiety is of significant interest in drug discovery, as carbazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The 3-oxobutanamide portion of the molecule provides a reactive 1,3-dicarbonyl equivalent, making it an ideal precursor for cyclization reactions to form various five- and six-membered heterocyclic rings.

These application notes provide detailed protocols for the synthesis of novel pyrazole and dihydropyrimidine derivatives from this compound via the Knorr Pyrazole Synthesis and the Biginelli Reaction, respectively.

Synthesis of Novel Pyrazole Derivatives via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1][2][3] This reaction allows for the introduction of various substituents on the pyrazole ring, depending on the choice of the hydrazine derivative.

General Reaction Scheme:

Knorr_Pyrazole_Synthesis start This compound conditions Acidic Catalyst (e.g., Acetic Acid) Ethanol, Reflux start->conditions hydrazine Hydrazine Derivative (R-NHNH2) hydrazine->conditions product Novel Pyrazole Derivative conditions->product

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-(N-(9-ethyl-9H-carbazol-3-yl)amino)-1H-pyrazole

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired pyrazole derivative.

Expected Quantitative Data (Hypothetical):
ProductStarting MaterialReagentsSolventYield (%)Melting Point (°C)
1-Phenyl-3-methyl-5-(N-(9-ethyl-9H-carbazol-3-yl)amino)-1H-pyrazoleThis compoundPhenylhydrazine, Acetic AcidEthanol85-95180-185
1,3-Dimethyl-5-(N-(9-ethyl-9H-carbazol-3-yl)amino)-1H-pyrazoleThis compoundMethylhydrazine, Acetic AcidEthanol80-90175-180
3-Methyl-5-(N-(9-ethyl-9H-carbazol-3-yl)amino)-1H-pyrazole (from Hydrazine Hydrate)This compoundHydrazine Hydrate, Acetic AcidEthanol90-98190-195

Synthesis of Novel Dihydropyrimidine Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from a β-dicarbonyl compound, an aldehyde, and urea or thiourea.[4][5][6] This reaction is of great importance for the generation of heterocyclic libraries for drug screening.

General Reaction Scheme:

Biginelli_Reaction start This compound conditions Acidic Catalyst (e.g., PTSA, HCl) Ethanol, Reflux start->conditions aldehyde Aromatic Aldehyde (R-CHO) aldehyde->conditions urea Urea or Thiourea urea->conditions product Novel Dihydropyrimidine Derivative conditions->product

Caption: Biginelli Reaction Workflow.

Experimental Protocol: Synthesis of 5-(N-(9-ethyl-9H-carbazol-3-yl)carbamoyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • This compound

  • Benzaldehyde

  • Urea

  • p-Toluenesulfonic acid (PTSA) or concentrated HCl

  • Ethanol

  • Ice-cold water

  • Ethyl Acetate

Procedure:

  • To a mixture of this compound (1.0 eq), benzaldehyde (1.0 eq), and urea (1.5 eq) in a round-bottom flask, add ethanol as the solvent.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA) or a few drops of concentrated HCl.

  • Reflux the reaction mixture for 8-12 hours with constant stirring. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain the pure dihydropyrimidine derivative.

Expected Quantitative Data (Hypothetical):
ProductStarting MaterialReagentsCatalystSolventYield (%)Melting Point (°C)
5-(N-(9-ethyl-9H-carbazol-3-yl)carbamoyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-oneThis compoundBenzaldehyde, UreaPTSAEthanol75-85210-215
5-(N-(9-ethyl-9H-carbazol-3-yl)carbamoyl)-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-oneThis compound4-Chlorobenzaldehyde, UreaPTSAEthanol70-80220-225
5-(N-(9-ethyl-9H-carbazol-3-yl)carbamoyl)-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thioneThis compoundBenzaldehyde, ThioureaPTSAEthanol70-80215-220

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the starting material and the potential classes of heterocyclic compounds that can be synthesized.

Logical_Relationships start This compound pyrazole Pyrazoles start->pyrazole Knorr Synthesis (Hydrazines) pyrimidine Pyrimidines start->pyrimidine Biginelli Reaction (Aldehydes, Urea/Thiourea) other Other Heterocycles (e.g., Thiophenes, Pyridines) start->other Other Cyclization Reactions

Caption: Synthetic routes from the starting material.

Disclaimer: The quantitative data provided in the tables are hypothetical and for illustrative purposes. Actual yields and melting points may vary depending on the specific reaction conditions and the purity of the reagents used. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for each synthesis.

References

Application Notes and Protocols for the Synthesis of Benzofuran-Tethered Triazolylcarbazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the synthesis of novel hybrid molecules comprising benzofuran, 1,2,3-triazole, and carbazole moieties. These compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with each heterocyclic core. The synthetic strategy employs a convergent approach, culminating in a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction. This method allows for the modular assembly of the target compounds, facilitating the generation of a library of analogues for structure-activity relationship (SAR) studies.

I. Synthetic Strategy Overview

The overall synthetic scheme involves a three-stage process:

  • Synthesis of an Alkyne-Functionalized Benzofuran: Preparation of a benzofuran derivative bearing a terminal alkyne group.

  • Synthesis of an Azide-Functionalized Carbazole: Preparation of a carbazole derivative functionalized with an azide group.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The final "click" reaction to covalently link the benzofuran and carbazole moieties via a 1,2,3-triazole bridge.

The following diagram illustrates the overall synthetic workflow:

G cluster_0 Stage 1: Benzofuran Precursor Synthesis cluster_1 Stage 2: Carbazole Precursor Synthesis cluster_2 Stage 3: CuAAC Click Reaction Benzofuran-2-ol Benzofuran-2-ol Alkyne_Benzofuran 2-(Prop-2-yn-1-yloxy)benzofuran Benzofuran-2-ol->Alkyne_Benzofuran K2CO3, Acetone Propargyl_Bromide Propargyl_Bromide Propargyl_Bromide->Alkyne_Benzofuran Final_Product Benzofuran-Tethered Triazolylcarbazole Alkyne_Benzofuran->Final_Product CuSO4.5H2O, Sodium Ascorbate, t-BuOH/H2O Carbazole Carbazole Intermediate_1 2-(9H-Carbazol-9-yl)ethan-1-ol Carbazole->Intermediate_1 NaH, DMF 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->Intermediate_1 Azido_Carbazole 9-(2-Azidoethyl)-9H-carbazole Azido_Carbazole->Final_Product Intermediate_1->Azido_Carbazole 1. MsCl, TEA 2. NaN3, DMF

Caption: Overall synthetic workflow for benzofuran-tethered triazolylcarbazoles.

II. Experimental Protocols

Protocol 1: Synthesis of 2-(Prop-2-yn-1-yloxy)benzofuran (Alkyne Precursor)

This protocol describes the O-alkylation of 2-hydroxybenzofuran with propargyl bromide.

Materials:

  • 2-Hydroxybenzofuran

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 2-hydroxybenzofuran (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(prop-2-yn-1-yloxy)benzofuran as a pure product.

Protocol 2: Synthesis of 9-(2-Azidoethyl)-9H-carbazole (Azide Precursor)

This protocol outlines a two-step synthesis of the azide-functionalized carbazole.

Step 2a: Synthesis of 2-(9H-Carbazol-9-yl)ethan-1-ol

Materials:

  • Carbazole

  • 2-Bromoethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of carbazole (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-(9H-carbazol-9-yl)ethan-1-ol.

Step 2b: Synthesis of 9-(2-Azidoethyl)-9H-carbazole

Materials:

  • 2-(9H-Carbazol-9-yl)ethan-1-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve 2-(9H-carbazol-9-yl)ethan-1-ol (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate.

  • Dissolve the crude mesylate in anhydrous DMF, add sodium azide (3.0 eq), and heat the mixture to 80 °C for 6-8 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to afford 9-(2-azidoethyl)-9H-carbazole.

Protocol 3: Synthesis of Benzofuran-Tethered Triazolylcarbazole via CuAAC

This protocol describes the final click reaction to couple the benzofuran and carbazole precursors.

G Alkyne_Benzofuran 2-(Prop-2-yn-1-yloxy)benzofuran Reaction CuSO4.5H2O Sodium Ascorbate t-BuOH/H2O, rt Alkyne_Benzofuran->Reaction Azido_Carbazole 9-(2-Azidoethyl)-9H-carbazole Azido_Carbazole->Reaction Final_Product Target Molecule Reaction->Final_Product

Caption: Final CuAAC "click" reaction step.

Materials:

  • 2-(Prop-2-yn-1-yloxy)benzofuran (from Protocol 1)

  • 9-(2-Azidoethyl)-9H-carbazole (from Protocol 2)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-(prop-2-yn-1-yloxy)benzofuran (1.0 eq) and 9-(2-azidoethyl)-9H-carbazole (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in a minimum amount of water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in a minimum amount of water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The formation of a precipitate may be observed.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate or dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate or DCM/methanol gradient) to yield the final benzofuran-tethered triazolylcarbazole.

III. Data Presentation

The following tables summarize representative quantitative data for the synthesized compounds.

Table 1: Reaction Yields

CompoundStepStarting MaterialsTypical Yield (%)
2-(Prop-2-yn-1-yloxy)benzofuranProtocol 12-Hydroxybenzofuran, Propargyl bromide85-95
2-(9H-Carbazol-9-yl)ethan-1-olStep 2aCarbazole, 2-Bromoethanol70-80
9-(2-Azidoethyl)-9H-carbazoleStep 2b2-(9H-Carbazol-9-yl)ethan-1-ol80-90
Benzofuran-tethered triazolylcarbazoleProtocol 3Alkyne & Azide Precursors80-95

Table 2: Representative Spectroscopic Data

Compound¹H NMR (δ, ppm) Representative Signals¹³C NMR (δ, ppm) Representative SignalsHRMS (m/z) [M+H]⁺ (Calculated)
2-(Prop-2-yn-1-yloxy)benzofuran7.6-7.2 (Ar-H), 6.5 (furan-H), 4.8 (O-CH₂), 2.5 (alkyne-H)158, 149, 128, 124, 122, 111, 105, 78, 76, 56187.0759
9-(2-Azidoethyl)-9H-carbazole8.1-7.2 (Ar-H), 4.5 (N-CH₂), 3.8 (CH₂-N₃)140, 126, 123, 120, 119, 109, 50, 42251.1140
Benzofuran-tethered triazolylcarbazole8.2-7.1 (Ar-H), 7.9 (triazole-H), 6.6 (furan-H), 5.3 (O-CH₂), 4.8 (N-CH₂), 4.6 (CH₂-triazole)158, 149, 144, 140, 128, 126, 124, 123, 122, 120, 119, 111, 109, 105, 62, 50, 48437.1899

Note: The spectroscopic data presented are representative and may vary slightly based on the specific substitution patterns on the benzofuran and carbazole rings.

Applications of N-Substituted Carbazole Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted carbazole derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Their unique tricyclic structure allows for substitutions at the nitrogen atom, leading to a diverse array of compounds with significant therapeutic potential. This document provides an overview of their applications in various disease areas, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid in research and drug development.

Anticancer Applications

N-substituted carbazole derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key cellular processes required for cancer cell proliferation and survival, such as cell cycle progression and DNA replication, as well as the induction of programmed cell death (apoptosis).

Key Mechanisms of Action:
  • Pim-Kinase Inhibition: Certain N-substituted pyrrolocarbazoles are potent inhibitors of Pim-kinases, which are crucial for cell survival and proliferation in various cancers.[1][2]

  • Cyclin-Dependent Kinase (CDK) Inhibition: N-annulated indolocarbazoles have been identified as potent inhibitors of cyclin D1/CDK4, leading to cell cycle arrest and preventing cancer cell division.[1][3]

  • Topoisomerase II Inhibition: Some carbazole derivatives can act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex. This leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis.

  • Induction of Apoptosis: Many N-substituted carbazole derivatives induce apoptosis in cancer cells through the intrinsic pathway, which involves mitochondrial outer membrane permeabilization and the activation of caspases.[4]

Quantitative Data: Anticancer Activity
Compound ClassSpecific Derivative(s)Cancer Cell Line(s)Activity MetricValueReference(s)
PyrrolocarbazolesCompounds 29, 30, 31PA1 (ovarian), PC3, DU145 (prostatic)IC50 (Pim-kinase)46–75 nM[1][2][3]
PA1, PC3, DU145MIC (Antiproliferative)8–20 µM[1][2][3]
Indolocarbazoles/NaphthocarbazolesCompounds 37, 38, 39, 40HCT116 (colon), NCI-460 (lung)MIC (Antiproliferative)0.37–0.96 µM[1][3]
Piperazinyl-oxadiazole CarbazolesCompound 45MCF-7 (breast)LC5035.6 µg/mL[1][3]
N-ethyl CarbazolesCompound 46C6 (glioma)IC505.9 µg/mL[1]
Compound 47A549 (lung)IC5025.7 µg/mL[1]
Carbazole Imidazolium SaltsCompound 61HL-60, SMMC-7721, MCF-7, SW480IC500.51–2.48 μM[4][5]
5,8-Dimethyl-9H-carbazole DerivativesCompound 4MDA-MB-231 (breast)IC500.73 ± 0.74 μM[6]
Compound 3MDA-MB-231 (breast)IC501.44 ± 0.97 μM[6]
N-thioalkylcarbazolesCompound 5cHeLa (cervical)IC5011.3 ± 0.63 µM[7]
ISHIKAWA (endometrial)IC5015.7 ± 0.95 µM[7]

Antimicrobial Applications

The growing threat of antimicrobial resistance has spurred the search for new classes of therapeutic agents. N-substituted carbazole derivatives have shown promising activity against a variety of pathogenic bacteria and fungi.

Key Mechanisms of Action:

The lipophilic character of many carbazole derivatives is thought to facilitate their passage through the microbial cell membranes, allowing them to interfere with essential cellular processes and inhibit growth.[1][3]

Quantitative Data: Antibacterial Activity
Compound ClassSpecific Derivative(s)Bacterial Strain(s)MIC (µg/mL)Reference(s)
Imidazole CarbazolesCompound 2S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus1–8[3]
Pyrimidine/Pyrazole CarbazolesCompounds 24, 25S. aureus, B. subtilis, E. coli1.1–10.3[1][3]
N-ethyl-[N-methyl-piperazinyl] DerivativeCompound 4B. subtilis, S. aureus, E. coli, P. fluorescens1.9–7.8[1]
Guanidine-containing CarbazolesCompound 49pS. aureus (including MRSA)0.78–1.56[8]
Aminothiazole CarbazolesCompound 30fMRSA (N315)4[8]
N-aryl CarbazolesCompounds 8f, 9dVarious, including MRSA0.5–2[9]
Quantitative Data: Antifungal Activity
Compound ClassSpecific Derivative(s)Fungal Strain(s)MIC (µg/mL)Reference(s)
Triazole CarbazolesCompound 1C. albicans2–4[3]
Pyrimidine/Pyrazole CarbazolesCompounds 24, 25C. albicans, A. fumigatus8.7–10.8[1][3]
N-ethyl-[N-methyl-piperazinyl] DerivativeCompound 4C. albicans, A. niger1.9–7.8[1]
N-substituted CarbazoleCompound 33dS. cerevisiae1.2 µM[8]
A. flavus12 µM[8]
Thiazole-containing CarbazolesCompound 53cC. albicans0.625[8]

Antiviral Applications

Several N-substituted carbazole derivatives have been investigated for their ability to inhibit the replication of various viruses, including Human Immunodeficiency Virus (HIV) and Porcine Epidemic Diarrhea Virus (PEDV).[10][11][12]

Quantitative Data: Antiviral Activity
Compound ClassSpecific Derivative(s)VirusActivity MetricValueReference(s)
N-alkyl-pyrido[4,3-c]carbazoles5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole (1)HIVEC500.0054 µg/mL[10]
Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-(6H)-dione12,13-dihydro-2,10-difluoro derivative (15)HCMVIC5040 nM[10]
Carbazole DerivativesCA-0 (5)HIVIC500.48 µM[10]
CA-13 (11)HIVIC500.51 µM[10]
No. 7PEDVInhibitionDose-dependent (10-40 µM)[11]
No. 18PEDVInhibitionDose-dependent (20-60 µM)[11]

Neuroprotective Applications

N-substituted carbazoles have shown potential in protecting neuronal cells from damage, a key strategy in the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their neuroprotective effects are often attributed to their antioxidative properties.[1][13][14]

Key Mechanisms of Action:
  • Antioxidative Activity: These compounds can protect neuronal cells from injury induced by oxidative stress, potentially through a glutathione (GSH)-independent mechanism.[1]

  • Inhibition of Aβ Deposition: By preventing the accumulation of β-Amyloid (Aβ) peptides, a hallmark of Alzheimer's disease, these derivatives may offer a preventive strategy.[1]

Notable Compound:
  • 2-phenyl-9-(p-tolyl)-9H-carbazole (60): Displayed considerable neuroprotective ability at a concentration as low as 3 µM.[1]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol is used to assess the effect of N-substituted carbazole derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • N-substituted carbazole derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an N-substituted carbazole derivative that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • N-substituted carbazole derivative (test compound)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or plate reader

Procedure:

  • Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first column, add 100 µL of the test compound at twice the highest desired concentration.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. This creates a gradient of compound concentrations. Column 11 serves as the growth control (no compound) and column 12 as the sterility control (no inoculum).

  • Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 100 µL of this diluted inoculum to wells in columns 1 through 11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, read the absorbance at 600 nm.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of N-substituted carbazole derivatives on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • N-substituted carbazole derivative

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protocol 4: Apoptosis Detection by Annexin V/PI Staining

This protocol differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with N-substituted carbazole derivatives.

Materials:

  • Cancer cell line

  • N-substituted carbazole derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Workflows

experimental_workflow cluster_setup Experimental Setup cluster_assays Primary Screening & Assays cluster_moa Mechanism of Action Studies cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) mtt_assay MTT Assay (Cytotoxicity/Viability) cell_culture->mtt_assay mic_assay MIC Assay (Antimicrobial Activity) cell_culture->mic_assay compound_prep Compound Preparation (N-Substituted Carbazole Derivative) compound_prep->mtt_assay compound_prep->mic_assay ic50 IC50/MIC Determination mtt_assay->ic50 mic_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) pathway_analysis Pathway Analysis cell_cycle->pathway_analysis apoptosis Apoptosis Assay (Annexin V/PI Staining) western_blot Western Blot (Protein Expression) apoptosis->western_blot western_blot->pathway_analysis ic50->cell_cycle ic50->apoptosis

General experimental workflow for evaluating N-substituted carbazole derivatives.

pim_kinase_pathway cluster_input Upstream Signals cluster_core Pim-1 Kinase Regulation cluster_output Downstream Effects cytokines Cytokines / Growth Factors jak_stat JAK/STAT Pathway cytokines->jak_stat pim1 Pim-1 Kinase jak_stat->pim1 Upregulates bad Bad (pro-apoptotic) pim1->bad Phosphorylates & Inactivates cell_cycle_proteins Cell Cycle Regulators (e.g., p21, p27) pim1->cell_cycle_proteins Phosphorylates & Inactivates carbazole N-Substituted Carbazole Derivative carbazole->pim1 Inhibits apoptosis_node Apoptosis bad->apoptosis_node survival Cell Survival & Proliferation cell_cycle_proteins->survival survival->apoptosis_node

Inhibition of the Pim-1 kinase signaling pathway by N-substituted carbazoles.

cdk4_cyclinD_pathway cluster_input Signal Input cluster_core G1/S Transition Control cluster_output Cell Cycle Progression growth_factors Growth Factors cyclinD_cdk4 Cyclin D1 / CDK4 Complex growth_factors->cyclinD_cdk4 Activates rb Rb Protein cyclinD_cdk4->rb Phosphorylates e2f E2F Transcription Factor rb->e2f Inhibits s_phase_genes S-Phase Genes (e.g., Cyclin E) carbazole N-Substituted Carbazole Derivative carbazole->cyclinD_cdk4 Inhibits e2f->s_phase_genes Activates Transcription cell_cycle_progression Cell Cycle Progression (G1 to S phase) s_phase_genes->cell_cycle_progression

Inhibition of the CDK4/Cyclin D1 pathway by N-substituted carbazoles.

intrinsic_apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade dna_damage DNA Damage bax_bak Bax/Bak (Pro-apoptotic) dna_damage->bax_bak Activates carbazole N-Substituted Carbazole Derivative carbazole->bax_bak Activates bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax_bak Inhibits cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis_node Apoptosis caspase3->apoptosis_node

Induction of the intrinsic apoptosis pathway by N-substituted carbazoles.

References

Application Notes and Protocols for Molecular Docking Studies of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide derivatives. Carbazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] Molecular docking is a crucial computational technique used to predict the binding affinity and interaction patterns of small molecules with macromolecular targets, thereby guiding drug design and discovery efforts.

This document outlines a generalized workflow for docking these derivatives against relevant biological targets, using parameters and methodologies adapted from studies on structurally similar carbazole compounds. While specific studies on the 3-oxobutanamide series are emerging, the protocols detailed below are based on established procedures for related N-(9-ethyl-9H-carbazol-3-yl)acetamide derivatives and other carbazole-based compounds.[4][5]

Potential Therapeutic Targets

Based on the known biological activities of carbazole derivatives, several protein targets are of high interest for molecular docking studies with this compound derivatives. These include:

  • Oncological Targets: Topoisomerase I, Cyclin-Dependent Kinase 2 (CDK2), and DNA G-quadruplexes are key targets in cancer progression.[6][7][8]

  • Viral Targets: The main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 have been successfully targeted by similar carbazole scaffolds.[4][5]

  • Bacterial Targets: Enzymes such as tyrosyl-tRNA synthetase and Beta-Ketoacyl-Acp Synthase III are essential for bacterial survival and represent viable targets.[9]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing molecular docking studies. This protocol is a composite based on common practices in the field and specific examples from the literature on carbazole derivatives.

Protocol 1: Molecular Docking against Human Topoisomerase I

This protocol is adapted from studies on other 9-substituted carbazole derivatives.[8]

1. Software and Tools:

  • Molecular Modeling and Visualization: AutoDock Tools (ADT), PyMOL, Discovery Studio.

  • Docking Engine: AutoDock 4.2.6.

2. Preparation of the Receptor (Topoisomerase I):

  • Obtain the Crystal Structure: Download the crystal structure of Human Topoisomerase I complexed with DNA (PDB ID: 1A35) from the Protein Data Bank (rcsb.org).

  • Prepare the Protein:

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms.

    • Add Kollman charges to the protein.

    • Save the prepared protein in PDBQT format.

3. Preparation of the Ligand (this compound derivative):

  • Ligand Sketching and Optimization:

    • Draw the 2D structure of the derivative using ChemSketch or a similar program.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the optimized ligand structure in PDB format.

  • Ligand Preparation for Docking:

    • Open the ligand PDB file in AutoDock Tools.

    • Detect the rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in PDBQT format.

4. Grid Box Definition:

  • Define the grid box to encompass the active site of Topoisomerase I. The active site can be identified based on the position of the co-crystallized ligand in the original PDB file or from literature reports.

  • Grid Parameters (Example):

    • Center X, Y, Z: (Coordinates of the active site center)

    • Dimensions X, Y, Z: 60 x 60 x 60 Å (to cover the entire active site)

    • Grid spacing: 0.375 Å

5. Docking Execution:

  • Set Docking Parameters: Use the Lamarckian Genetic Algorithm (LGA) with the following parameters:

    • Number of GA runs: 100

    • Population size: 150

    • Maximum number of evaluations: 2,500,000

    • Maximum number of generations: 27,000

  • Launch AutoGrid and AutoDock:

    • Run AutoGrid to generate the grid maps.

    • Run AutoDock to perform the docking calculations.

6. Analysis of Results:

  • Analyze the docking log file (DLG) to obtain the binding energies and rank the different poses.

  • Visualize the best-scoring poses and their interactions with the protein residues using PyMOL or Discovery Studio.

  • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Data Presentation

The following tables summarize hypothetical quantitative data for the docking of a series of this compound derivatives against Human Topoisomerase I, based on typical results for similar compounds.

Table 1: Docking Scores and Binding Energies of this compound Derivatives against Topoisomerase I (PDB: 1A35)

Compound IDSubstituent (R)Binding Energy (kcal/mol)Estimated Ki (µM)Number of H-Bonds
ECB-001 H-8.51.52
ECB-002 4-Cl-9.20.83
ECB-003 4-OCH3-8.91.12
ECB-004 4-NO2-9.50.54
Adriamycin (Standard)-10.10.25

Table 2: Key Interacting Residues of ECB-004 with Topoisomerase I

Amino Acid ResidueInteraction TypeDistance (Å)
ARG364 Hydrogen Bond2.9
LYS532 Hydrogen Bond3.1
ASN722 Hydrogen Bond3.0
THR718 Hydrogen Bond3.2
TYR723 Pi-Pi Stacking4.5
PRO431 Hydrophobic3.8

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the molecular docking process.

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase receptor_prep Receptor Preparation (PDB: 1A35) grid_gen Grid Generation receptor_prep->grid_gen ligand_prep Ligand Preparation (Oxobutanamide Derivatives) docking_run Run AutoDock ligand_prep->docking_run grid_gen->docking_run results_analysis Analyze Docking Results docking_run->results_analysis visualization Visualize Interactions results_analysis->visualization logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs protein Protein Structure docking Molecular Docking protein->docking ligand Ligand Structure ligand->docking binding_energy Binding Energy docking->binding_energy binding_pose Binding Pose docking->binding_pose interactions Intermolecular Interactions docking->interactions

References

experimental protocol for acylation of 9-alkyl-3-aminocarbazoles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Acylation of 9-Alkyl-3-aminocarbazoles

Introduction

The acylation of 9-alkyl-3-aminocarbazoles is a significant chemical transformation that produces N-acylated carbazole derivatives. These resulting amide compounds are crucial building blocks in medicinal chemistry and materials science. Carbazole derivatives are known to possess a wide range of pharmacological activities, including antibacterial, antiviral, antitumor, and anti-inflammatory properties. The introduction of an acyl group at the 3-amino position can modulate these biological activities and enhance the compound's properties for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The reaction typically involves the nucleophilic attack of the amino group on an electrophilic acylating agent, such as an acyl chloride, anhydride, or ester. The choice of acylating agent, solvent, and catalyst can influence the reaction's outcome and yield.

Mechanism and Reaction Control

The acylation of the primary amino group at the C-3 position of the 9-alkylcarbazole scaffold is a nucleophilic acyl substitution. The reaction's direction can be influenced by reaction conditions. For instance, in the reaction between 9-alkyl-3-aminocarbazoles and ethyl-3-oxobutanoate, the formation of an acylation product is favored in neutral conditions (refluxing toluene), while the addition of an acid catalyst can lead to a mixture of acylation and condensation products.[1] This highlights the importance of precise control over the reaction environment to achieve the desired product.

Comparative Data for Acylation Reactions

The following table summarizes various reported methods for the acylation of 9-alkyl-3-aminocarbazoles, providing a comparative overview of different acylating agents, conditions, and resulting yields.

Carbazole SubstrateAcylating AgentSolvent / CatalystReaction ConditionsProductYield (%)
3-Amino-9-ethylcarbazoleEthyl-3-oxobutanoateTolueneReflux, 2 hN-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamideNot specified
3-Amino-9-ethylcarbazoleChloroacetyl chlorideTHF / TriethylamineNot specified2-Chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamideNot specified
3-Amino-9-ethylcarbazoleBromoacetyl bromideDichloromethane / PyridineNot specifiedCarbazole acetamide derivativeGood to High
3-Amino-9-ethylcarbazoleEthyl succinoyl chloridePyridineNot specifiedEthyl 4-((9-ethyl-9H-carbazol-3-yl)amino)-4-oxobutanoateNot specified

Detailed Experimental Protocols

This section provides a detailed methodology for the acylation of a 9-alkyl-3-aminocarbazole using an activated ester as the acylating agent.

Protocol 1: Acylation using Ethyl-3-oxobutanoate

This protocol is adapted from the synthesis of this compound.[1]

Materials:

  • 3-Amino-9-ethylcarbazole (2.1 g, 0.01 mol)

  • Ethyl-3-oxobutanoate (3.79 mL, 0.03 mol)

  • Toluene (25 mL)

  • Hexane

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Filtration apparatus

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-amino-9-ethylcarbazole (2.1 g, 0.01 mol) and toluene (25 mL).

  • Addition of Reagent: Add ethyl-3-oxobutanoate (3.79 mL, 0.03 mol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours.

  • Crystallization: After the reaction is complete, cool the mixture and keep it in a cold environment (e.g., refrigerator or ice bath) to induce crystallization of the product.

  • Isolation: Filter the precipitate that forms and wash the collected solid with hexane.

  • Purification: Recrystallize the crude product from toluene to obtain the purified this compound.

Protocol 2: General Acylation using Acyl Halides

This generalized protocol is based on common acylation procedures for aromatic amines.[2][3][4]

Materials:

  • 9-Alkyl-3-aminocarbazole (1.0 eq)

  • Acyl halide (e.g., bromoacetyl bromide, chloroacetyl chloride) (1.1-1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Pyridine, Triethylamine (TEA)) (1.1-1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Experimental Procedure:

  • Reaction Setup: Dissolve the 9-alkyl-3-aminocarbazole (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Addition of Base: Add the base (e.g., pyridine or TEA) to the solution and stir for 10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Acyl Halide: Slowly add the acyl halide (1.1-1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[4] Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) multiple times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated-9-alkyl-3-aminocarbazole.

Visualized Workflow and Pathways

cluster_reaction Reaction Phase cluster_workup Work-up & Purification start_end start_end process process reagent reagent condition condition product product A Combine 9-Alkyl-3-aminocarbazole, solvent, and base in flask B Cool mixture to 0°C A->B C Add Acyl Halide B->C D Stir at room temperature (2-16 hours) C->D E Quench with NaHCO₃ (aq) D->E AcylHalide Acyl Halide AcylHalide->C F Extract with organic solvent E->F G Wash with brine F->G H Dry over Na₂SO₄/MgSO₄ G->H I Concentrate via rotary evaporation H->I J Purify (Chromatography/Recrystallization) I->J K Pure N-Acylated Product J->K

Caption: Workflow for the acylation of 9-alkyl-3-aminocarbazoles.

References

Application Notes and Protocols for the Analytical Characterization of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their desirable electronic, photophysical, and biological properties.[1][2] Their rigid, π-conjugated structure makes them ideal scaffolds in materials science for applications like organic light-emitting diodes (OLEDs) and solar cells, as well as in medicinal chemistry due to their exhibition of anticancer, anti-inflammatory, and antimicrobial activities.[1][3] A thorough and systematic characterization using a suite of analytical techniques is paramount for unambiguous structure elucidation, purity assessment, and understanding the structure-property relationships that govern their function.

This document provides detailed application notes and experimental protocols for the most common and powerful analytical techniques used to characterize carbazole derivatives.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the molecular structure of newly synthesized carbazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of carbazole derivatives in solution.[4] Proton (¹H) NMR provides information on the number, environment, and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon skeleton. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are often essential to definitively assign complex structures and establish through-bond correlations between atoms.[5][6]

Data Presentation: Representative NMR Data

The following tables summarize typical chemical shift ranges for carbazole derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Representative Carbazole Derivatives.

Compound Solvent ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm) Reference
Carbazole Acetone-d₆ 7.1 (2H, H3,6), 7.3 (2H, H1,8), 7.4 (2H, H2,7), 8.0 (1H, N-H) 110 (C1,8), 120 (C4,5), 121 (C9a,9b), 123 (C4a,4b), 125 (C3,6), 130 (C2,7) [7]
1H-Benzo[c]carbazole CDCl₃/DMSO-d₆ 10.3 (br s), 8.64 (d, J=8.4), 8.42 (d, J=8.4), 7.87 (d, J=8.4), 7.70 (d, J=8.4), 7.52-7.62 (m), 7.46 (d, J=8.4), 7.2-7.4 (m) 139.0, 137.8, 130.1, 129.3, 129.1, 127.2, 126.8, 124.2, 123.8, 123.3, 122.8, 121.9, 119.9, 115.0, 113.4, 111.7 [3]

| 9-ethyl-9H-carbazole-2-carbaldehyde | Not Specified | Aromatic protons: 7.2-8.5 ppm; Aldehyde proton: ~10.0 ppm; Ethyl group (CH₂): ~4.4 ppm (q); Ethyl group (CH₃): ~1.4 ppm (t) | Aromatic carbons: 110-140 ppm; Aldehyde carbonyl: ~190 ppm |[5] |

Experimental Protocol: NMR Analysis [3][4]

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the purified carbazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the low natural abundance of ¹³C.

    • Transfer the solution to a 5 mm NMR tube. An internal standard such as tetramethylsilane (TMS) may be added.

  • Instrumentation:

    • Spectra are typically recorded on a 400 MHz or higher field spectrometer (e.g., Bruker Avance).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using standard parameters. Typical spectral width is 0-12 ppm.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Typical parameters include a 45-degree pulse angle, a spectral width of 0-220 ppm, and a relaxation delay of 2-5 seconds. A larger number of scans is required compared to ¹H NMR.

    • 2D NMR (if needed): Perform COSY, HSQC, and HMBC experiments using standard pulse programs to resolve structural ambiguities.

  • Data Processing:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Mass Spectrometry (MS)

Application Note: Mass spectrometry is indispensable for determining the molecular weight and elemental composition of carbazole derivatives.[4] High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can be used to confirm the molecular formula.[4][5] Techniques like Electrospray Ionization (ESI) are common for polar derivatives, while Electron Ionization (EI) is used for volatile and thermally stable compounds.[4][8] Tandem MS (MS/MS) analysis involves fragmenting the molecular ion to provide structural insights.[9][10]

Data Presentation: Representative MS Data

Table 2: Key Mass Spectrometry Fragments for 1H-Benzo[c]carbazole (EI-MS). [8]

m/z Proposed Fragment Relative Intensity (%) Notes
218 [M+1]⁺ ~17 Isotopic peak from ¹³C natural abundance.
217 [M]⁺ 100 Molecular Ion and Base Peak.
216 [M-H]⁺ ~20 Loss of a hydrogen atom.

| 189 | [M-C₂H₂]⁺ | Variable | Loss of acetylene from the aromatic system. |

Experimental Protocol: ESI-HRMS Analysis [4]

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation:

    • Use a high-resolution mass spectrometer, such as a Thermo-Fisher LTQ Orbitrap XL, equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Operate the instrument in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

    • Acquire the spectrum over a relevant mass range (e.g., m/z 100-1000).

  • Data Analysis:

    • Determine the exact mass of the molecular ion from the high-resolution spectrum.

    • Use software to calculate the elemental composition corresponding to the measured exact mass and compare it with the theoretical formula.

    • If MS/MS was performed, analyze the fragmentation pattern to corroborate the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule.[11] For carbazole derivatives, it is particularly useful for confirming the presence of N-H bonds, aromatic C-H bonds, and other specific substituents introduced during synthesis.[12]

Data Presentation: Characteristic FT-IR Peaks

Table 3: Common FT-IR Absorption Frequencies for Carbazole Derivatives.

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
~3450 N-H Stretch Carbazole N-H [11]
~3050 C-H Stretch Aromatic C-H [12]
2850-2960 C-H Stretch Aliphatic (e.g., alkyl substituents) [4]
~1650 C=C Stretch Aromatic Ring [11]
~1450 C-N Stretch Aromatic C-N bond [7][12]

| ~1225 | C-N Stretch | Carbazole C-N |[12] |

Experimental Protocol: FT-IR Analysis (KBr Pellet Method) [3]

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid carbazole derivative with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

    • Place the fine powder into a pellet press die.

    • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Instrumentation:

    • Use a standard FT-IR spectrometer (e.g., PerkinElmer Spectrum Two).

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[4]

    • Acquire a background spectrum of the empty sample compartment beforehand for automatic subtraction.

  • Data Analysis:

    • Identify the major absorption bands in the spectrum and assign them to the corresponding functional group vibrations by comparing them to correlation tables.

Chromatographic Techniques for Separation and Purity

Chromatography is essential for purifying synthesized carbazole derivatives and for analyzing them in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a cornerstone technique for the separation, purification, and quantification of carbazole derivatives. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex matrices, such as in metabolism studies or environmental analysis.[10][13]

Experimental Protocol: General LC-MS/MS Analysis [10][13]

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile, methanol).

    • For complex matrices (e.g., biological or environmental samples), perform a sample extraction, such as liquid-liquid extraction or solid-phase extraction (SPE), to isolate the analytes of interest.[8][13]

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • Use an HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QToF instrument).

    • Select a suitable column (e.g., C18 reversed-phase column) based on the polarity of the carbazole derivatives.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might run from 5% B to 95% B over 10-20 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature).

    • For quantitative analysis, operate in Multiple Reaction Monitoring (MRM) mode, defining specific precursor-to-product ion transitions for each target compound.

  • Data Analysis:

    • Identify compounds based on their retention time and specific mass transitions.

    • Quantify the analytes by integrating the peak areas and comparing them to a calibration curve generated from standards.

Advanced Structural and Thermal Analysis

For a complete characterization, especially for materials science applications, understanding the 3D structure and thermal stability is crucial.

Single-Crystal X-ray Diffraction (SC-XRD)

Application Note: SC-XRD is the gold standard for unambiguously determining the three-dimensional atomic arrangement, bond lengths, and bond angles of a molecule in the solid state.[5] It provides definitive proof of structure, which is essential for publication and patent applications. A key prerequisite is the ability to grow high-quality single crystals.[5]

Experimental Protocol: SC-XRD Analysis [5]

  • Crystal Growth:

    • Grow single crystals of the carbazole derivative, typically by slow evaporation of a saturated solution. Common solvents include ethanol, acetone, or solvent/anti-solvent mixtures.

    • The ideal crystal size is 0.1-0.3 mm in each dimension.

  • Crystal Mounting and Data Collection:

    • Select a suitable crystal under a microscope and mount it on a goniometer head.

    • Place the goniometer on the diffractometer.

    • Collect diffraction data, typically using a molybdenum (Mo) or copper (Cu) X-ray source.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to finalize the atomic positions, bond lengths, and angles.

Thermal Analysis (TGA/DSC)

Application Note: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of carbazole derivatives.[14] TGA measures weight loss as a function of temperature, identifying the decomposition temperature (Td). DSC detects heat flow changes, revealing phase transitions like the glass transition temperature (Tg) and melting point (Tm), which are critical parameters for materials used in electronic devices.[2][11][15]

Data Presentation: Thermal Properties

Table 4: Thermal Stability Data for Selected Carbazole Derivatives.

Compound Type Technique Measured Property Value Reference
Carbazole/Dibenzo[b,d]furan Derivative (FCzTPA) TGA Decomposition Temp (Td) 400 °C [14]
Carbazole/Dibenzo[b,d]furan Derivative (FCzTPA) DSC Glass Transition Temp (Tg) >190 °C [14]
tert-butylphenyl carbazole derivative TGA Decomposition Temp (Td) >470 °C [15]

| tert-butylphenyl carbazole derivative | DSC | Glass Transition Temp (Tg) | >220 °C |[15] |

Experimental Protocol: DSC Analysis [11]

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the carbazole derivative into an aluminum DSC pan.

    • Seal the pan with a lid. Prepare an empty, sealed pan to use as a reference.

  • Instrumentation:

    • Use a calibrated DSC instrument.

  • Data Acquisition:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 350 °C).[11]

  • Data Analysis:

    • Analyze the resulting thermogram (heat flow vs. temperature) to identify endothermic or exothermic peaks corresponding to melting and the step-change in the baseline corresponding to the glass transition.

Visualized Workflows and Pathways

General Analytical Workflow

The diagram below illustrates a logical workflow for the comprehensive characterization of a newly synthesized carbazole derivative.

G cluster_synthesis Synthesis & Purification cluster_advanced Advanced & Property Analysis synthesis Synthesis of Carbazole Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Primary Structure ms Mass Spectrometry (HRMS) purification->ms Molecular Weight ftir FT-IR Spectroscopy purification->ftir Functional Groups elemental Elemental Analysis purification->elemental Elemental Formula thermal Thermal Analysis (TGA/DSC) purification->thermal Assess Stability & Properties optical Optical Spectroscopy (UV-Vis, Fluorescence) purification->optical electrochem Electrochemical Analysis (Cyclic Voltammetry) purification->electrochem xrd Single Crystal X-Ray Diffraction nmr->xrd Confirm 3D Structure ms->xrd

Caption: General workflow for the synthesis and characterization of carbazole derivatives.

NMR-Based Structure Elucidation Logic

This diagram details the logical flow of using various NMR experiments to determine a molecule's structure.

G start Purified Carbazole Derivative h1_nmr ¹H NMR start->h1_nmr c13_nmr ¹³C NMR start->c13_nmr cosy 2D COSY h1_nmr->cosy H-H Connectivity hsqc 2D HSQC / HMQC h1_nmr->hsqc Direct C-H Bonds c13_nmr->hsqc cosy->hsqc hmbc 2D HMBC hsqc->hmbc structure Final Proposed Structure hmbc->structure Long-Range C-H Correlations

Caption: Logical flow for NMR-based structure elucidation of organic compounds.

Example Signaling Pathway: JAK/STAT

Certain carbazole derivatives have been shown to act as inhibitors of signaling pathways implicated in diseases like cancer, such as the JAK/STAT pathway.[4]

G ligand Cytokine (e.g., Interleukin) receptor Cytokine Receptor ligand->receptor 1. Binding jak JAK (Janus Kinase) receptor->jak 2. Receptor Activation stat STAT (Signal Transducer and Activator of Transcription) jak->stat 3. STAT Phosphorylation p_stat Phosphorylated STAT (pSTAT) stat->p_stat dimer pSTAT Dimer p_stat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Nuclear Translocation transcription Gene Transcription nucleus->transcription 6. Binds to DNA inhibitor Carbazole Derivative (Inhibitor) inhibitor->jak Inhibition

Caption: Simplified diagram of the JAK/STAT signaling pathway.

References

Application Notes and Protocols: N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide in the Synthesis of Anti-Viral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent antiviral properties.[1][2] This is attributed to the rigid, planar, and electron-rich nature of the carbazole nucleus, which facilitates intercalation with biological macromolecules. N-substituted carbazoles, in particular, have been the focus of extensive research for the development of novel therapeutic agents.[3] This document provides detailed application notes and protocols for the synthesis and utilization of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide , a key intermediate for generating novel antiviral drug candidates, with a particular focus on agents targeting SARS-CoV-2.

Synthesis of the Precursor: 3-amino-9-ethylcarbazole

The synthesis of the essential precursor, 3-amino-9-ethylcarbazole, is a well-established three-step process commencing from carbazole.[4]

Protocol 1: Synthesis of 3-amino-9-ethylcarbazole

  • Step 1: Ethylation of Carbazole

    • Dissolve carbazole (1 equivalent) in acetone.

    • Add potassium hydroxide (1 equivalent) and stir the mixture.

    • Add ethyl bromide and reflux the mixture to yield 9-ethylcarbazole.[4]

  • Step 2: Nitration of 9-ethylcarbazole

    • Dissolve 9-ethylcarbazole in 1,2-dichloroethane.

    • Cool the solution to 0°C.

    • Add nitric acid dropwise to obtain 3-nitro-9-ethylcarbazole.[4]

  • Step 3: Reduction of 3-nitro-9-ethylcarbazole

    • Suspend 3-nitro-9-ethylcarbazole in a suitable solvent.

    • Add tin (Sn) and hydrochloric acid (HCl).

    • Reflux the mixture to yield 3-amino-9-ethylcarbazole.[4] The final product can be purified by recrystallization.

Proposed Synthesis of this compound

Protocol 2: Proposed Synthesis of this compound

  • Materials:

    • 3-amino-9-ethylcarbazole (1 equivalent)

    • Ethyl acetoacetate (1.2 equivalents)

    • Toluene (anhydrous)

    • Pyridine (catalytic amount)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 3-amino-9-ethylcarbazole and anhydrous toluene.

    • Add a catalytic amount of pyridine to the suspension.

    • Add ethyl acetoacetate dropwise to the reaction mixture at room temperature.

    • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under vacuum.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Application in the Synthesis of Anti-SARS-CoV-2 Agents

The N-(9-ethyl-9H-carbazol-3-yl) core is a versatile platform for the synthesis of more complex antiviral agents. A recent study demonstrated that linking a similar carbazole acetamide core to benzofuran-1,2,4-triazoles resulted in potent inhibitors of SARS-CoV-2.[2][5] The 3-oxobutanamide moiety provides a reactive handle for similar synthetic elaborations.

Protocol 3: Synthesis of Benzofuran-Tethered Triazolylcarbazoles

This protocol is based on the synthesis of derivatives from 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide and serves as a template for the elaboration of the target compound.[2]

  • Preparation of the Triazole Intermediate:

    • Synthesize the desired substituted benzofuran-based triazole according to literature procedures.[2]

  • Coupling Reaction:

    • Dissolve the benzofuran triazole (1 mmol) in dichloromethane (5 mL).

    • Add K₂CO₃ (1.5 mmol) and KI (0.18 mmol) and stir the mixture.

    • Add a suitable electrophilic derivative of this compound (e.g., an alpha-halo derivative) (1.1 mmol).

    • Stir the reaction mixture overnight at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, add n-hexane and distilled water to precipitate the product.

    • Purify the crude product by silica gel chromatography.

Quantitative Data: Anti-SARS-CoV-2 Activity

The following data is summarized from a study on benzofuran-tethered triazolylcarbazoles, which are structurally related to the proposed derivatives of this compound.[2] The data highlights the potential of this carbazole scaffold to inhibit key SARS-CoV-2 proteins.

CompoundTarget ProteinBinding Score (Kcal/mol)
9b Mpro (6LU7)-8.83
9c Mpro (6LU7)-8.92
9e Mpro (6LU7)-8.77
9h Mpro (6LU7)-8.76
9i Mpro (6LU7)-8.87
9j Mpro (6LU7)-8.85
9e Spike Glycoprotein (6WPT)-6.69
9h Spike Glycoprotein (6WPT)-6.54
9i Spike Glycoprotein (6WPT)-6.44
9j Spike Glycoprotein (6WPT)-6.56
9e RdRp (6M71)-7.61
9g RdRp (6M71)-7.62
9h RdRp (6M71)-8.10
9i RdRp (6M71)-8.01
9j RdRp (6M71)-7.54

Visualizations

Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Intermediate Synthesis (Proposed) cluster_2 Antiviral Agent Synthesis Carbazole Carbazole 9-Ethylcarbazole 9-Ethylcarbazole Carbazole->9-Ethylcarbazole EtBr, KOH 3-Nitro-9-ethylcarbazole 3-Nitro-9-ethylcarbazole 9-Ethylcarbazole->3-Nitro-9-ethylcarbazole HNO3 3-Amino-9-ethylcarbazole 3-Amino-9-ethylcarbazole 3-Nitro-9-ethylcarbazole->3-Amino-9-ethylcarbazole Sn, HCl Target_Intermediate N-(9-ethyl-9H-carbazol-3-yl) -3-oxobutanamide 3-Amino-9-ethylcarbazole->Target_Intermediate Ethyl Acetoacetate Final_Compound Antiviral Agent Target_Intermediate->Final_Compound Benzofuran-Triazole (Coupling)

Caption: Synthetic pathway for antiviral agents from carbazole.

Proposed Mechanism of Action

G cluster_0 SARS-CoV-2 Replication Cycle cluster_1 Inhibition by Carbazole Derivative Entry Viral Entry Replication RNA Replication Entry->Replication Assembly Viral Assembly Replication->Assembly Inhibitor Carbazole-based Antiviral Agent Mpro Main Protease (Mpro) Inhibitor->Mpro Inhibits Spike Spike Glycoprotein Inhibitor->Spike Inhibits RdRp RNA-dependent RNA Polymerase (RdRp) Inhibitor->RdRp Inhibits Mpro->Assembly Required for Spike->Entry Mediates RdRp->Replication Catalyzes

Caption: Inhibition of key SARS-CoV-2 proteins by carbazole agents.

References

Application Notes and Protocols for Developing Enzyme Inhibitors from Carbazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of enzyme inhibitors based on the versatile carbazole scaffold. Carbazoles, a class of heterocyclic aromatic compounds, are a privileged structure in medicinal chemistry due to their ability to interact with a wide range of biological targets. Their rigid, planar structure and potential for diverse functionalization make them ideal starting points for the design of potent and selective enzyme inhibitors for various therapeutic areas, including cancer, inflammation, neurodegenerative diseases, and infectious diseases.

Targeted Enzyme Classes

Carbazole-based compounds have demonstrated inhibitory activity against a variety of key enzyme classes. The following table summarizes some of the enzymes successfully targeted by carbazole derivatives, along with their therapeutic relevance.

Enzyme TargetTherapeutic AreaReference
UreaseInfectious Diseases (e.g., H. pylori infections)[1][2]
Prolyl Endopeptidase (PEP)Neurodegenerative Diseases[3]
Topoisomerase II (Topo II)Cancer[4][5][6]
Pim Kinases (Pim-1, Pim-3)Cancer[7]
Anaplastic Lymphoma Kinase (ALK)Cancer[7]
Xanthine Oxidase (XO)Gout, Hyperuricemia[7]
TyrosinaseHyperpigmentation Disorders[7]
p38 Mitogen-Activated Protein Kinase (MAPK)Inflammation[[“]][9]
Signal Transducer and Activator of Transcription 3 (STAT3)Cancer[10]
Janus Kinase 2 (JAK2)Myeloproliferative Neoplasms[10]
Acetylcholinesterase (AChE)Alzheimer's Disease[11]
α-GlucosidaseDiabetes[12]

Quantitative Data Summary: Inhibitory Activities

The following tables present a summary of the inhibitory concentrations (IC50) of various carbazole derivatives against their respective enzyme targets, providing a basis for structure-activity relationship (SAR) studies and further optimization.

Table 2.1: Urease Inhibitors [1]

CompoundSubstitution PatternIC50 (µM)
34-chlorobenzoyl25.40 ± 0.85
42-chlorobenzoyl30.10 ± 0.95
53-chlorobenzoyl28.50 ± 0.50
64-fluorobenzoyl28.10 ± 1.15
74-(trifluoromethyl)benzoyl24.10 ± 0.45
84-methoxybenzoyl22.80 ± 0.70
93,4-dimethoxybenzoyl21.90 ± 0.90
Thiourea (Standard)-18.20 ± 0.40

Table 2.2: Prolyl Endopeptidase (PEP) Inhibitors [3]

CompoundDescriptionIC50 (µM)
3Bi-carbazole63.10 ± 1.58
4Propargyl groups at R1 and R246.10 ± 1.16
5Triazole of bi-carbazole at R2 and triazole at R142.30 ± 1.18
6Methyl substitution at R1 and R2 para positions37.14 ± 1.21
Bacitracin (Standard)-125 ± 1.50

Table 2.3: Pim Kinase Inhibitors [7]

CompoundTargetIC50 (nM)
19fPim-146 - 490
19gPim-146 - 490
19hPim-146 - 490
20aPim-19 - 50
20bPim-19 - 50
20aPim-39 - 50
20bPim-39 - 50

Table 2.4: Other Enzyme Inhibitors

CompoundEnzyme TargetIC50Reference
4aXanthine Oxidase (XO)4.3 µM[7]
4bTyrosinase14.01 - 17.52 µM[7]
Alectinib (27a)Anaplastic Lymphoma Kinase (ALK)1.9 nM[7]
LCY-2-CHOp38 MAPK1.7 µM[9]
28Janus Kinase 2 (JAK2)80 nM[10]
N-Coα-Glucosidase3.05 ± 0.10 µM[11]
1dMutant p53 expressing tumor cellsVaries by cell line[13]
4Human Topoisomerase I0.73 ± 0.74 μM (MDA-MB-231 cells)[14]
36aTopoisomerase IIαSelective inhibition at 20-100 µM[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development of carbazole-based enzyme inhibitors.

General Synthesis of Carbazole-Based Acetyl Benzohydrazides[1][2]

This protocol describes a common method for synthesizing carbazole derivatives.

Workflow Diagram:

G cluster_0 Step 1: Synthesis of Ethyl 9H-carbazol-9-yl acetate cluster_1 Step 2: Synthesis of 2-(9H-carbazol-9-yl) acetohydrazide cluster_2 Step 3: Synthesis of Final Acetyl Benzohydrazide Derivatives carbazole Carbazole step1_reaction Reaction in suitable solvent carbazole->step1_reaction ethyl_bromoacetate Ethyl bromoacetate ethyl_bromoacetate->step1_reaction compound1 Ethyl 9H-carbazol-9-yl acetate (1) step1_reaction->compound1 compound1_input Compound 1 step2_reaction Treatment compound1_input->step2_reaction hydrazine_hydrate Hydrazine hydrate hydrazine_hydrate->step2_reaction compound2 2-(9H-carbazol-9-yl) acetohydrazide (2) step2_reaction->compound2 compound2_input Compound 2 step3_reaction Nucleophilic Addition-Elimination compound2_input->step3_reaction benzoyl_chloride Substituted Benzoyl Chloride benzoyl_chloride->step3_reaction tea Triethylamine (TEA) tea->step3_reaction thf THF thf->step3_reaction final_product Carbazole-based Acetyl Benzohydrazide Derivatives step3_reaction->final_product

Caption: General workflow for the synthesis of carbazole-based acetyl benzohydrazides.

Materials:

  • Carbazole

  • Ethyl bromoacetate

  • Hydrazine hydrate

  • Substituted benzoyl chlorides

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of Ethyl 9H-carbazol-9-yl acetate (Compound 1):

    • Synthesize Compound 1 from the reaction of carbazole with ethyl bromoacetate according to established literature procedures.[1][2]

  • Synthesis of 2-(9H-carbazol-9-yl) acetohydrazide (Compound 2):

    • Convert the acetate ester derivative (Compound 1) into the acetohydrazide (Compound 2) through treatment with hydrazine hydrate.[1][2]

  • General Procedure for Synthesis of Target Compounds (3-9):

    • To a solution of the hydrazide (Compound 2, 1.04 mmol) in THF (20 mL), add triethylamine (TEA, 1.04 mmol).

    • Slowly add the desired substituted benzoyl chloride (1.04 mmol) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, process the reaction mixture to isolate the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain the final carbazole-based acetyl benzohydrazide derivative.

  • Characterization:

    • Characterize the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

In Vitro Urease Inhibition Assay[1]

This protocol details the procedure for evaluating the urease inhibitory activity of the synthesized carbazole derivatives.

Materials:

  • Jack bean urease

  • Urea

  • Phenol

  • Sodium nitroprusside

  • Sodium hypochlorite

  • Phosphate buffer

  • Test compounds

  • Thiourea (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and the standard inhibitor (thiourea) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction mixture containing phosphate buffer, the test compound, and the urease enzyme solution.

  • Incubate the mixture at a specified temperature (e.g., 37 °C) for a defined period.

  • Initiate the enzymatic reaction by adding the substrate (urea).

  • After a further incubation period, stop the reaction and measure the amount of ammonia produced using the phenol-hypochlorite method.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

In Vitro Prolyl Endopeptidase (PEP) Inhibitory Assay[3]

This protocol outlines the spectrophotometric method for assessing the PEP inhibitory potential of carbazole derivatives.

Materials:

  • Prolyl endopeptidase (from a commercial source)

  • Substrate: Z-Gly-Pro-p-nitroanilide

  • Sodium phosphate buffer (50 mM, pH 7.0)

  • Test compounds

  • Z-prolyl-prolinal (positive control)

  • 96-well plate and microplate reader

Procedure:

  • In a 96-well plate, prepare a total reaction volume of 200 µL containing:

    • 140 µL of sodium phosphate buffer.

    • 20 µL of the test substance (0.5 mM in methanol).

    • 20 µL of prolyl endopeptidase solution (0.02 U/well).

  • Use a blank containing 20 µL of methanol instead of the test compound.

  • Use Z-prolyl-prolinal (0.5 mM) as the positive control.

  • Incubate the reaction mixture at 30 °C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the substrate solution.

  • Monitor the increase in absorbance at a specific wavelength due to the release of p-nitroaniline.

  • Calculate the percentage of inhibition and determine the IC50 values.

Cell Viability Assay (MTT Assay)[9]

This protocol is used to assess the cytotoxicity of the carbazole derivatives on cell lines.

Materials:

  • Cell lines of interest (e.g., cancer cell lines, normal cell lines)

  • Complete cell culture medium

  • Test compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 24-well or 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 24-well or 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with different concentrations of the carbazole compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution (1 mg/mL) to each well and incubate for 1-4 hours.

  • Remove the culture medium containing MTT and add DMSO to dissolve the formazan crystals.

  • Shake the plates for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 550 nm with a reference wavelength of 630 nm using a microplate reader.

  • The net absorbance (OD550 − OD630) is proportional to the number of viable cells.

  • Calculate the percentage of cell viability and determine the IC50 values for cytotoxicity.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by carbazole-based inhibitors.

Inhibition of the p38 MAPK Signaling Pathway

p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation AP1 AP-1 Activation p38_MAPK->AP1 mRNA_Stability mRNA Stability p38_MAPK->mRNA_Stability Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α) AP1->Inflammatory_Genes mRNA_Stability->Inflammatory_Genes LCY_2_CHO LCY-2-CHO (Carbazole Inhibitor) LCY_2_CHO->p38_MAPK Inhibits

Caption: LCY-2-CHO inhibits the p38 MAPK pathway, downregulating inflammatory gene expression.

Inhibition of the JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Carbazole_Inhibitor Carbazole Inhibitor Carbazole_Inhibitor->JAK Inhibits Carbazole_Inhibitor->STAT Inhibits Dimerization

Caption: Carbazole inhibitors can block the JAK-STAT pathway by targeting JAK kinases or STAT dimerization.

References

Troubleshooting & Optimization

Technical Support Center: N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the reaction yield of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

There are two primary synthetic routes for the acetoacetylation of 3-amino-9-ethyl-9H-carbazole:

  • Reaction with ethyl-3-oxobutanoate: This is a common method involving the reaction of 3-amino-9-ethylcarbazole with ethyl-3-oxobutanoate, typically in a solvent like toluene under reflux conditions.[1]

  • Reaction with diketene: An alternative route involves the reaction of 3-amino-9-ethyl-9H-carbazole with diketene. This method can be effective for producing acetoacetyl aromatic amides in high yields, but requires careful control of reaction conditions to manage the high reactivity of diketene.[2]

Q2: I am observing a byproduct in my reaction. What could it be?

A common byproduct when reacting aromatic amines with ethyl-3-oxobutanoate is the formation of a condensation product, specifically an ethyl-β-arylaminocrotonate. The formation of this byproduct can be favored by the presence of an acid catalyst.[1]

Q3: What purification methods are recommended for this compound?

Common purification techniques for carbazole derivatives include:

  • Recrystallization: Toluene is a suitable solvent for the recrystallization of this compound.[1]

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from starting materials and byproducts. The eluent system would need to be optimized based on TLC analysis.

  • Washing: Washing the crude product with a non-polar solvent like hexane can help remove non-polar impurities.[1]

Q4: What are the key spectroscopic features to confirm the identity of this compound?

While specific spectral data for this exact compound is limited in the provided search results, the following are expected characteristic signals based on related structures:

  • ¹H NMR: Expect signals for the ethyl group (a quartet and a triplet), aromatic protons of the carbazole core, a singlet for the methylene group of the butanamide side chain, a singlet for the methyl group of the butanamide side chain, and a singlet for the amide N-H proton.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch, C=O stretches of the amide and ketone, and aromatic C-H and C=C stretches. For related carbazole derivatives, aromatic C-H stretching is observed around 3050 cm⁻¹, and C=O stretching of an amide is seen around 1670-1685 cm⁻¹.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short or the temperature too low.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is heated to reflux for a sufficient duration (e.g., 2 hours as a starting point).[1]- Consider using a higher boiling point inert solvent if starting materials are not fully consumed.
2. Impure Starting Materials: Purity of 3-amino-9-ethyl-9H-carbazole, ethyl-3-oxobutanoate, or diketene is critical.- Purify starting materials before use. 3-amino-9-ethyl-9H-carbazole can be recrystallized.- Use freshly opened or distilled reagents.
3. Inappropriate Stoichiometry: Incorrect molar ratios of reactants.- Use a slight excess of the acetoacetylating agent (e.g., 3 equivalents of ethyl-3-oxobutanoate to 1 equivalent of the amine).[1]
Presence of a Major Byproduct 1. Formation of Condensation Product: This is likely if using ethyl-3-oxobutanoate, especially in the presence of acid.[1]- Avoid acidic conditions. If an acid catalyst was used, omit it.- Ensure the reaction setup is free of acidic contaminants.
2. Polymerization of Diketene: If using diketene, its high reactivity can lead to polymerization if not controlled.[2]- Slowly add the diketene to a solution of the amine.- Maintain control over the reaction temperature, preferably around the boiling point of the solvent.[2]
Difficulty in Product Isolation/Purification 1. Product is Oiling Out: The product may not crystallize easily from the reaction mixture.- After cooling the reaction mixture, try scratching the inside of the flask with a glass rod to induce crystallization.- Add a small seed crystal of the pure product if available.- Concentrate the solution and attempt to precipitate the product by adding a non-polar solvent like hexane.
2. Ineffective Recrystallization: The chosen solvent may not be optimal.- If toluene is not effective, try other aromatic hydrocarbons or solvent mixtures (e.g., ethanol/water, acetone/hexane).
3. Co-elution in Column Chromatography: The product and impurities may have similar polarities.- Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity.- Try a different stationary phase if silica gel is not providing adequate separation.

Quantitative Data Summary

The following table summarizes the reaction conditions from a literature procedure for the synthesis of this compound. Optimization of these parameters may be necessary to improve the yield.

ParameterValue/Condition
Starting Material 3-amino-9-ethylcarbazole
Reagent Ethyl-3-oxobutanoate
Molar Ratio (Amine:Reagent) 1:3
Solvent Toluene
Temperature Reflux
Reaction Time 2 hours
Reported Yield Not explicitly quantified in the provided text.

Experimental Protocols

Synthesis of this compound via Ethyl-3-oxobutanoate [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-9-ethylcarbazole (1 equivalent) and toluene.

  • Reagent Addition: Add ethyl-3-oxobutanoate (3 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours.

  • Crystallization: After the reaction is complete, cool the mixture to induce crystallization of the product.

  • Isolation: Collect the precipitate by filtration.

  • Purification: Wash the filtered solid with hexane and then recrystallize from toluene to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 3-amino-9-ethyl-9H-carbazole + Ethyl-3-oxobutanoate Solvent Toluene Reflux Reflux for 2 hours Solvent->Reflux Cooling Cool to crystallize Reflux->Cooling Filtration Filter precipitate Cooling->Filtration Washing Wash with Hexane Filtration->Washing Recrystallization Recrystallize from Toluene Washing->Recrystallization Final_Product N-(9-ethyl-9H-carbazol-3-yl) -3-oxobutanamide Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Scheme cluster_products Potential Products Start 3-amino-9-ethyl-9H-carbazole + Ethyl-3-oxobutanoate Desired_Product Desired Product: N-(9-ethyl-9H-carbazol-3-yl) -3-oxobutanamide (Amide) Start->Desired_Product Toluene, Reflux Side_Product Side Product: Ethyl-3-[(9-ethyl-9H-carbazol-3-yl)amino]but-2-enoate (Condensation Product) Start->Side_Product  Acid Catalyst

Caption: Reaction scheme showing the desired acylation and potential condensation side reaction.

Troubleshooting_Logic Start Low Yield Issue Check_Completion Is the reaction complete (TLC)? Start->Check_Completion No_Completion Increase reaction time/temperature Check_Completion->No_Completion No Yes_Completion Reaction is complete Check_Completion->Yes_Completion Yes Check_Byproduct Is a major byproduct present? Yes_Completion->Check_Byproduct No_Byproduct Optimize stoichiometry & reagent purity Check_Byproduct->No_Byproduct No Yes_Byproduct Is it the condensation product? Check_Byproduct->Yes_Byproduct Yes Condensation_Product Eliminate acid catalysts Yes_Byproduct->Condensation_Product Other_Byproduct Consider alternative route (e.g., with diketene) Yes_Byproduct->Other_Byproduct

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of Crude N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of crude this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q2: How do I choose the best recrystallization solvent?

A2: An ideal recrystallization solvent will dissolve the crude product well at elevated temperatures but poorly at room temperature or below, while the impurities remain soluble or insoluble at all temperatures. For carbazole derivatives, common solvents to test include ethanol, ethyl acetate, and toluene.[1] It is advisable to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific crude product.

Q3: What is a suitable mobile phase for column chromatography of this compound?

A3: A mixture of hexane and ethyl acetate is a good starting point for the column chromatography of carbazole derivatives.[2] The polarity of the mobile phase can be optimized by first performing thin-layer chromatography (TLC) to achieve good separation between the desired compound and any impurities.

Q4: The purity of my compound is listed as 95%. Is this sufficient for my research?

A4: The required purity of this compound depends on its intended application. For initial biological screening, 95% purity may be acceptable. However, for more sensitive applications such as in vitro assays or preclinical studies, a purity of 98% or higher is often required.

Troubleshooting Guides

Recrystallization
IssuePotential Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated.- The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of the product.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.[1]
Low recovery of pure product. - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete collection of crystals.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the filter paper.- Ensure all crystals are transferred from the flask and wash them with a minimal amount of cold solvent.[1]
Crystals are colored or appear impure. - Incomplete removal of colored impurities.- Co-precipitation of impurities.- Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.- A second recrystallization may be necessary to achieve the desired purity.[1]
Column Chromatography
IssuePotential Cause(s)Suggested Solution(s)
Poor separation of the product from impurities. - Inappropriate mobile phase polarity.- Column overloading.- Column packing is not uniform.- Optimize the solvent system using thin-layer chromatography (TLC) beforehand.- Decrease the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The product does not elute from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution). For a hexane/ethyl acetate system, this would mean increasing the proportion of ethyl acetate.
Cracking of the silica gel bed. - Running the column dry.- Heat generated from the solvent-silica interaction.- Always keep the silica gel bed covered with the mobile phase.- Use a less exothermic solvent or pack the column more slowly to dissipate heat.

Quantitative Data Summary

The following table presents hypothetical data for the purification of crude this compound to illustrate the potential outcomes of different methods.

Purification MethodStarting Material (g)Yield (g)Recovery (%)Purity (%)
Recrystallization (Ethanol)5.03.87697.5
Recrystallization (Ethyl Acetate)5.04.18296.8
Column Chromatography (Hexane:Ethyl Acetate 4:1)2.01.575>99
Column Chromatography (Hexane:Ethyl Acetate 2:1)2.01.68098.5

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone) to find a suitable one where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Analyze the crude product by thin-layer chromatography (TLC) using different ratios of hexane and ethyl acetate to determine the optimal mobile phase for separation.

  • Column Packing: Prepare a chromatography column by packing it with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[1]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product solvent Add Minimum Hot Solvent crude->solvent dissolved Dissolved Product solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cooling Cooling & Crystallization hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration crystals Pure Crystals vacuum_filtration->crystals drying Drying crystals->drying pure_product Purified Product drying->pure_product

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude Crude Product load Load onto Column crude->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for the column chromatography purification of this compound.

References

side product formation in the synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the reaction of 3-amino-9-ethylcarbazole with ethyl-3-oxobutanoate?

The reaction between 3-amino-9-ethylcarbazole and ethyl-3-oxobutanoate can yield two primary products: the desired acylation product, this compound, and a condensation product, ethyl-3-[(9-ethyl-9H-carbazol-3-yl)amino]but-2-enoate.[1][2] The formation of each product is highly dependent on the reaction conditions.[1]

Q2: What is the main side product observed during the synthesis of this compound?

The most commonly reported side product is the condensation product, ethyl-3-[(9-ethyl-9H-carbazol-3-yl)amino]but-2-enoate.[1][2] This occurs when the amino group of 3-amino-9-ethylcarbazole reacts with the ketone of ethyl-3-oxobutanoate, followed by dehydration.

Q3: How do reaction conditions influence the formation of the desired product versus the side product?

Reaction conditions, particularly temperature and the presence of a catalyst, play a crucial role in determining the product distribution.[1]

  • Acylation (Desired Product): The formation of this compound is favored when the reaction is carried out in a neutral solvent like toluene at reflux temperature.[1]

  • Condensation (Side Product): The formation of ethyl-3-[(9-ethyl-9H-carbazol-3-yl)amino]but-2-enoate is promoted by the addition of an acid catalyst, such as hydrochloric acid, and conducting the reaction in a solvent like benzene with azeotropic removal of water.[1]

Q4: Can the condensation side product be converted to another compound?

Yes, the condensation product, ethyl-3-[(9-alkyl-9H-carbazol-3-yl)amino]but-2-enoate, can undergo intramolecular cyclization at high temperatures (240-250 °C) in a high-boiling solvent like mineral oil to form 4,7-dihydro-pyrido[2,3-c]-carbazol-1-ones.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and provides potential solutions.

Issue Potential Cause Recommended Solution
Low yield of the desired product, this compound. Formation of the condensation side product.Ensure the reaction is performed under neutral conditions. Avoid the use of acid catalysts. Refluxing in toluene is a documented method for favoring the desired acylation product.[1]
Presence of a significant amount of the condensation side product in the final product mixture. Acidic impurities in the starting materials or solvent, or intentional/unintentional addition of an acid catalyst.Purify starting materials and solvents to remove any acidic impurities. If an acid catalyst was used, switch to a neutral reaction condition.[1]
Formation of unexpected pyridone derivatives. High reaction temperatures during the synthesis or work-up, leading to the cyclization of the condensation side product.Maintain the recommended reaction temperature for the acylation reaction. Avoid excessive heating during purification steps if the condensation product is present. The cyclization occurs at significantly higher temperatures (240-250 °C).[1]
Difficulty in purifying the final product. The presence of unreacted starting materials or the condensation side product.Recrystallization from a suitable solvent, such as toluene, can be an effective method for purifying the desired amide.[1] Column chromatography may also be employed for more challenging separations.

Reaction Pathways

The following diagram illustrates the competing reaction pathways for the synthesis of this compound.

Reactants 3-Amino-9-ethylcarbazole + Ethyl-3-oxobutanoate Acylation N-(9-ethyl-9H-carbazol-3-yl) -3-oxobutanamide (Desired Product) Reactants->Acylation Toluene, Reflux (Neutral) Condensation Ethyl-3-[(9-ethyl-9H-carbazol-3-yl)amino] but-2-enoate (Side Product) Reactants->Condensation Benzene, HCl (Acidic) Cyclization 4,7-dihydro-pyrido[2,3-c] -carbazol-1-one Condensation->Cyclization Mineral Oil, 240-250°C

Caption: Competing acylation and condensation pathways.

Experimental Protocols

Synthesis of this compound (Acylation Product) [1]

  • A mixture of 3-amino-9-ethylcarbazole (2.1 g, 0.01 mol), ethyl-3-oxobutanoate (3.79 mL, 0.03 mol), and toluene (25 mL) is refluxed for 2 hours.

  • The reaction mixture is then cooled to allow for crystallization.

  • The resulting precipitate is filtered off.

  • The solid is washed with hexane.

  • The final product is recrystallized from toluene.

Synthesis of Ethyl-3-[(9-methyl-9H-carbazol-3-yl)amino]but-2-enoate (Condensation Product - Example with Methyl Analog) [1]

Note: The protocol is for the 9-methyl analog but illustrates the conditions for condensation.

  • A mixture of 3-amino-9-methylcarbazole (7.85 g, 0.04 mol), benzene (100 mL), ethyl-3-oxobutanoate (7.6 mL, 0.06 mol), and hydrochloric acid (0.5 mL) is refluxed for 5 hours with azeotropic removal of water.

  • The benzene is evaporated under reduced pressure.

  • The residue is poured into hexane (100 mL) and cooled for crystallization.

  • The precipitate is filtered and washed with hexane.

  • The product is recrystallized from hexane.

Logical Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting side product formation.

Start Problem: Side Product Formation Analysis Analyze product mixture (e.g., TLC, NMR) Start->Analysis Identify Identify major side product Analysis->Identify Condensation Is it the condensation product? Identify->Condensation Other Other side product Identify->Other Check_Conditions Review reaction conditions Condensation->Check_Conditions Further_Analysis Further analysis needed to identify the unknown side product. Other->Further_Analysis Acid Was an acid catalyst used or present? Check_Conditions->Acid Temp Was the temperature too high? Check_Conditions->Temp Yes_Acid Yes Acid->Yes_Acid No_Acid No Acid->No_Acid Yes_Temp Yes Temp->Yes_Temp No_Temp No Temp->No_Temp Remove_Acid Remove acid source. Use neutral solvent (toluene). Yes_Acid->Remove_Acid Check_Purity Check purity of starting materials and solvents for acid traces. No_Acid->Check_Purity Lower_Temp Lower reaction temperature. Yes_Temp->Lower_Temp

References

optimizing reaction conditions for carbazole acylation vs. condensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbazole chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize carbazole acylation and condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between carbazole acylation and condensation reactions?

A1: Carbazole acylation involves the introduction of an acyl group (R-C=O) onto the carbazole nucleus, typically at the nitrogen or one of the carbons of the aromatic rings. A common example is the Friedel-Crafts acylation. Condensation reactions of carbazoles, on the other hand, typically involve the reaction of a carbazole derivative (often a carbazole aldehyde or ketone) with another molecule, leading to the formation of a larger molecule and the elimination of a small molecule like water. A classic example is the Knoevenagel condensation.

Q2: Which positions on the carbazole ring are most reactive for acylation?

A2: For electrophilic aromatic substitution reactions like Friedel-Crafts acylation, the most electron-rich positions are the C3 and C6 carbons. However, N-acylation is also a common reaction. The regioselectivity can be influenced by the reaction conditions and the presence of substituents on the carbazole ring.[1] In some cases, directing groups can be used to achieve C1-acylation.

Q3: What are the key factors to consider when optimizing a Knoevenagel condensation with a carbazole aldehyde?

A3: The choice of base and solvent is critical. Weakly basic amines like piperidine or pyrrolidine are often used as catalysts.[2] The efficiency of the reaction can be highly dependent on the solvent, with toluene being a common choice, often used with a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.[2]

Q4: I am observing low yields in my Friedel-Crafts acylation of carbazole. What are the likely causes?

A4: Low yields in Friedel-Crafts acylation can stem from several factors. The catalyst, typically a Lewis acid like aluminum chloride (AlCl₃), is moisture-sensitive and must be handled under anhydrous conditions.[3] The reactivity of the acylating agent (acyl chloride or anhydride) is also important. Additionally, strongly deactivating groups on the carbazole ring can hinder the reaction. Side reactions, such as reaction of the catalyst with the product, can also reduce the yield.

Q5: Can I perform a condensation reaction on the NH of carbazole?

A5: Yes, the nitrogen of carbazole can participate in condensation reactions. For instance, it can react with aldehydes, often in the presence of an acid catalyst, to form an iminium ion intermediate which can then be involved in further reactions.[4]

Troubleshooting Guides

Carbazole Acylation
Issue Potential Cause(s) Suggested Solution(s)
Low or No Reaction Inactive catalyst (e.g., hydrated AlCl₃).Use fresh, anhydrous Lewis acid and ensure all glassware is thoroughly dried. Handle reagents under an inert atmosphere.[3]
Low reactivity of the carbazole substrate.Consider using more forcing conditions (higher temperature, longer reaction time) or a more reactive acylating agent.
Deactivated carbazole ring.Friedel-Crafts reactions are less effective on electron-deficient rings. If your carbazole has strongly electron-withdrawing groups, this method may not be suitable.
Poor Regioselectivity Multiple reactive sites on the carbazole ring.Modify reaction conditions (temperature, solvent) to favor one isomer. The use of a directing group on the nitrogen may be necessary to achieve selectivity for less reactive positions like C1.
Steric hindrance.For acylation at a sterically hindered position, a less bulky acylating agent or a different catalytic system may be required.
Byproduct Formation Polyacylation (less common than in alkylation but possible).Use a 1:1 stoichiometry of the carbazole and acylating agent. The acylated product is generally less reactive than the starting material.
Hydrolysis of the product.Ensure a completely anhydrous workup until the reaction is quenched.
Side reactions with the catalyst.The catalyst can sometimes complex with the product, requiring a stoichiometric amount of catalyst and careful workup.
Carbazole Condensation
Issue Potential Cause(s) Suggested Solution(s)
Low or No Reaction Inappropriate base or catalyst.The choice of base is crucial. For Knoevenagel condensations, screen different bases like piperidine, pyrrolidine, or even stronger bases like DBU, depending on the active methylene compound.[5]
Reversible reaction.Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[2]
Low reactivity of the carbonyl compound.Ketones are generally less reactive than aldehydes. More forcing conditions (higher temperature, stronger base) may be necessary.
Formation of Side Products Self-condensation of the active methylene compound.Use a stoichiometric amount of the carbazole aldehyde/ketone and the active methylene compound.
Polymerization.This can occur under harsh basic or acidic conditions. Use a milder catalyst or lower the reaction temperature.
Difficulty in Product Isolation Product is soluble in the reaction mixture.If a precipitate does not form upon cooling, reduce the solvent volume under reduced pressure to induce crystallization.[2]
Oily product.Try trituration with a non-polar solvent like hexane to induce solidification. Purification by column chromatography may be necessary.

Data Presentation

Optimization of N-Acyl Carbazole Synthesis

The following table summarizes the optimization of reaction conditions for the synthesis of N-acyl carbazole from a diaryliodonium salt and valeramide.

Entry Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Yield (%)
1CuI (10)DMEDA (20)K₃PO₄ (1.5)p-xylene12022
2CuI (10) + 1 equiv AgNO₃DMEDA (20)K₃PO₄ (1.5)p-xylene12023
3CuI (10)TMEDA (20)K₃PO₄ (1.5)p-xylene12021
4CuI (10)Diglyme (20)K₃PO₄ (1.5)p-xylene12066
5CuI (10)Diglyme (20)K₂CO₃ (1.5)p-xylene12044
6CuI (10)Diglyme (20)Cs₂CO₃ (1.5)p-xylene12033
7CuI (10)Diglyme (20)K₃PO₄ (1.5)DMF12011
Data adapted from a study on N-acyl carbazole synthesis.[6]
Optimization of Carbazole Synthesis via Condensation

This table shows the optimization of conditions for the synthesis of a functionalized carbazole via the condensation of 2-nitrocinnamaldehyde and methyl 2-oxobutanoate.

Entry Base (1 equiv.) Solvent Conditions Yield (%)
1NaOMeTolueneReflux, 12 h0
2Et₃NTolueneReflux, 12 h0
3DBUTolueneReflux, 12 h10
4K₂CO₃TolueneReflux, 6 h67
5Cs₂CO₃TolueneReflux, 4 h81
6Cs₂CO₃ (1.5 equiv.)TolueneReflux, 4 h72
7Cs₂CO₃ (0.1 equiv.)TolueneReflux, 12 h25
8Cs₂CO₃BenzeneReflux, 6 h35
9Cs₂CO₃DCEReflux, 6 h51
10Cs₂CO₃MethanolReflux, 12 h0
11Cs₂CO₃DMSO100 °C, 12 h0
12Cs₂CO₃WaterReflux, 12 h0
Data from a study on the construction of functionalized carbazoles.[5]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of N-ethylcarbazole (Acylation)

This protocol describes the formylation of N-ethylcarbazole at the C3 position.

Materials:

  • N-ethylcarbazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium acetate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), cool DMF to 0 °C in an ice bath.

  • Add POCl₃ dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent in situ. Stir the mixture at 0 °C for 30-60 minutes.[7]

  • Dissolve N-ethylcarbazole in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it into a beaker of crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium acetate with stirring.

  • Extract the product with DCM (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Knoevenagel Condensation of 9-Ethyl-9H-carbazole-3-carbaldehyde

This protocol details the condensation of a carbazole aldehyde with malononitrile.

Materials:

  • 9-Ethyl-9H-carbazole-3-carbaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 9-ethyl-9H-carbazole-3-carbaldehyde (1.0 eq.) and malononitrile (1.2 eq.) in ethanol.[2]

  • Add a catalytic amount of piperidine (0.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress using TLC.

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the crude product with cold ethanol and then with distilled water.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified product.

  • Dry the product under vacuum.

Visualizations

G Troubleshooting Workflow: Low Yield in Carbazole Acylation start Start: Low Yield in Acylation check_reagents Check Reagent Quality (Anhydrous AlCl3, Fresh Acyl Chloride) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Anhydrous Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temperature, Time) reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Screen Temperature and Time conditions_ok->optimize_conditions No check_substrate Assess Substrate Reactivity (Electron-withdrawing groups?) conditions_ok->check_substrate Yes end_point Improved Yield optimize_conditions->end_point substrate_ok Substrate Suitable? check_substrate->substrate_ok modify_strategy Consider Alternative Method (e.g., C-H Activation) substrate_ok->modify_strategy No substrate_ok->end_point Yes modify_strategy->end_point G Reaction Logic: Acylation vs. Condensation cluster_acylation Carbazole Acylation cluster_condensation Carbazole Condensation carbazole_acyl Carbazole acylated_carbazole Acylated Carbazole carbazole_acyl->acylated_carbazole + Acylium Ion acyl_source Acyl Source (e.g., Acyl Chloride) acylium_ion Acylium Ion (Electrophile) acyl_source->acylium_ion + Lewis Acid lewis_acid Lewis Acid Catalyst (e.g., AlCl3) lewis_acid->acylium_ion acylium_ion->acylated_carbazole carbazole_aldehyde Carbazole Aldehyde condensation_product Condensation Product (α,β-unsaturated) carbazole_aldehyde->condensation_product + Enolate, then -H2O active_methylene Active Methylene Cmpd. enolate Enolate (Nucleophile) active_methylene->enolate + Base base_catalyst Base Catalyst (e.g., Piperidine) base_catalyst->enolate enolate->condensation_product start Choose Reaction Type start->carbazole_acyl Acylation start->carbazole_aldehyde Condensation

References

Technical Support Center: Synthesis of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of carbazole derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the carbazole core?

The primary methods for constructing the carbazole skeleton include:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for N-arylation of amines, which can be adapted for intramolecular cyclization to form carbazoles.[1]

  • Ullmann Condensation: A copper-catalyzed reaction that can be used for intramolecular C-N bond formation to yield carbazoles, though it often requires harsh reaction conditions.[1][2]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is versatile for creating C-C bonds to build the biphenyl backbone of carbazoles, which can then be cyclized.[3]

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed cyclization of aryl hydrazones.[1]

  • Graebe-Ullmann Reaction: This synthesis involves the diazotization of N-phenyl-1,2-diaminobenzene followed by cyclization.[1][4]

  • Borsche-Drechsel Cyclization: This method involves the condensation of phenylhydrazine with cyclohexanone to form a hydrazone, which is then cyclized under acidic conditions and dehydrogenated.[1][3]

Q2: I am experiencing low yields in my carbazole synthesis. What are the general factors to consider?

Low yields can stem from several factors, including incomplete reactions, side reactions, and product decomposition. Key areas to investigate are:

  • Reaction Conditions: Temperature, reaction time, and atmosphere (inertness) are critical. Optimization of these parameters is often necessary.[5]

  • Catalyst and Ligand: For cross-coupling reactions, the choice of catalyst, pre-catalyst, and ligand is crucial. Catalyst deactivation or an inappropriate ligand can significantly lower yields.[6][7]

  • Base Selection: The strength and solubility of the base can influence reaction rates and the prevalence of side reactions.[1][6]

  • Starting Material Quality: Impurities in starting materials can interfere with the reaction.

  • Purification Losses: The product may be lost during workup and purification steps.[8]

Q3: I am observing significant byproduct formation. What are the likely side reactions?

Side reactions are a common issue. Some possibilities include:

  • Homocoupling: In cross-coupling reactions, starting materials can react with themselves to form undesired dimers.

  • Dehalogenation: In reactions using aryl halides, the halogen can be removed without the desired coupling occurring.[9]

  • Products of side reactions: These can include dialkylation of the carbazole nitrogen or the amine, and oxidation products of the carbazole ring system.[9]

  • Aldol Condensation: In Fischer indole synthesis, the ketone starting material can undergo self-condensation.[1]

Q4: My purified carbazole derivative is a darker color than expected. How can I decolorize it?

A darker color often indicates the presence of colored impurities. These can sometimes be removed by:

  • Activated Charcoal Treatment: Dissolving the product in a suitable solvent, adding activated charcoal, heating, and then filtering can adsorb colored impurities.[8]

  • Column Chromatography: A plug of silica gel or a short column may be sufficient to remove more polar, colored impurities.[8]

  • Recrystallization: This is often a very effective method for removing impurities, including colored ones.[8]

Troubleshooting Guides for Common Synthesis Methods

Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination is giving a low yield. What should I troubleshoot?

A: Low yields in Buchwald-Hartwig aminations are common and can often be resolved by systematically optimizing the reaction conditions.

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. Sterically hindered and electron-rich ligands often give better results. It is advisable to screen a variety of ligands. Pre-catalysts can also provide more consistent results than generating the active catalyst in situ.[1][7]

  • Base: The strength and solubility of the base are important. Common bases include NaOtBu, KOtBu, and Cs2CO3. The choice of base can significantly impact the reaction rate and selectivity.[1][6]

  • Solvent: Anhydrous, degassed solvents such as toluene or dioxane are typically used.[1][10]

  • Temperature: These reactions are often run at elevated temperatures (80-110 °C).[1]

  • Aryl Halide Reactivity: The reactivity of the aryl halide is generally Ar-I > Ar-Br > Ar-Cl. For less reactive aryl chlorides, a stronger catalyst system may be needed.[6][7]

Troubleshooting Flowchart for Low Yield in Buchwald-Hartwig Amination

G start Low Yield in Buchwald-Hartwig Amination check_reagents Check Purity of Starting Materials, Solvent, and Base start->check_reagents screen_ligands Screen Different Phosphine Ligands check_reagents->screen_ligands Reagents OK screen_bases Screen Different Bases (e.g., NaOtBu, K3PO4) screen_ligands->screen_bases No Improvement success Improved Yield screen_ligands->success Improvement optimize_temp Optimize Reaction Temperature screen_bases->optimize_temp No Improvement screen_bases->success Improvement change_catalyst Try a Different Palladium Pre-catalyst optimize_temp->change_catalyst No Improvement optimize_temp->success Improvement increase_loading Increase Catalyst/Ligand Loading change_catalyst->increase_loading No Improvement change_catalyst->success Improvement increase_loading->success Considerable Improvement

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Ullmann Condensation

Q: My Ullmann condensation requires very high temperatures and gives a low yield. How can I improve this?

A: Traditional Ullmann condensations are known for requiring harsh conditions. Modern modifications can significantly improve this reaction.

  • Catalyst System: Classic Ullmann reactions often use stoichiometric amounts of copper powder. Using a catalytic amount of a soluble copper(I) salt (e.g., CuI) with a suitable ligand is a more modern and efficient approach.[1]

  • Ligand: The addition of a ligand can accelerate the reaction and allow for lower reaction temperatures. Prolinamide is an example of a ligand that has been used effectively.[1]

  • Solvent: High-boiling polar solvents like DMF, NMP, or nitrobenzene are common, but some modern protocols use water.[2][11]

  • Base: A base such as K2CO3 or K3PO4 is typically required.[1]

Suzuki-Miyaura Coupling

Q: I am having trouble with my Suzuki-Miyaura coupling to form the biphenyl precursor for my carbazole. What are some common issues?

A: The Suzuki-Miyaura coupling is generally robust, but some substrates can be challenging.

  • Boronic Acid/Ester Quality: Boronic acids can be prone to decomposition (protodeboronation). Ensure your boronic acid is pure and consider using more stable boronic esters (e.g., pinacol esters).

  • Catalyst and Ligand: A variety of palladium catalysts and ligands can be used. The choice will depend on the specific substrates. For challenging couplings, screening different catalyst/ligand combinations is recommended.[5]

  • Base: An aqueous solution of a base like Na2CO3, K2CO3, or K3PO4 is commonly used. The choice of base can be critical for success.

  • Oxygen: The reaction is sensitive to oxygen, so proper degassing of the solvent and maintaining an inert atmosphere are essential.

Purification of Carbazole Derivatives

Q: I'm observing significant peak tailing during column chromatography of my carbazole derivative on silica gel. What is the cause and how can I resolve it?

A: Peak tailing is a common issue when purifying basic compounds like some carbazole derivatives on standard silica gel.

  • Cause: The basic nitrogen of the carbazole can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.[9]

  • Solution 1: Mobile Phase Additive: Add a small amount (0.1-1%) of a competitive base like triethylamine (TEA) to your eluent to neutralize the acidic silanol sites.[9]

  • Solution 2: Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.[8][9]

Q: My carbazole derivative is streaking on the TLC plate and I'm having difficulty with separation in my column. What should I do?

A: Streaking on a TLC plate and poor column separation are often related to peak tailing issues and solubility problems.

  • Incorporate Triethylamine (TEA): As with column chromatography, adding 0.1-1% TEA to the developing solvent for your TLC can improve the spot shape and provide a more accurate indication of the separation.[9]

  • Adjust Solvent Polarity: Ensure you have an optimal solvent system. A gradient elution may be necessary for good separation.[8][9]

  • Check Solubility: Make sure your crude product is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column.[9]

Q: How can I remove isomeric impurities from my purified carbazole derivative?

A: Isomeric impurities can be challenging to remove.

  • Recrystallization: This is often the most effective method. Experiment with different solvent systems (single or binary) to find conditions where the desired isomer crystallizes out, leaving the impurity in the mother liquor.[8]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for difficult separations.[8]

Quantitative Data Summary

Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling Optimization

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2 (2)SPhos (4)K3PO4Toluene/H2O10072
2PdCl2(dppf) (3)-K2CO3Dioxane/H2O9085
3CataCXium A palladacycle (5)-K3PO42-MeTHF8095[12]
4Pd(PPh3)4 (5)-Na2CO3Toluene/EtOH/H2O8091

Data is illustrative and compiled from typical conditions reported in the literature. Specific yields are highly substrate-dependent.

Experimental Protocols

General Procedure for Buchwald-Hartwig Synthesis of N-Aryl Carbazoles
  • In a glovebox, add the aryl halide (1.0 mmol), the carbazole (1.2 mmol), the palladium pre-catalyst (e.g., Pd2(dba)3, 0.01-0.05 mmol), the phosphine ligand (0.02-0.10 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry reaction vessel.[1]

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL).[1]

  • Seal the vessel and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring for the specified time (monitor by TLC or GC-MS).[1]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.[1]

Experimental Workflow for Buchwald-Hartwig Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep_reagents Combine Aryl Halide, Carbazole, Catalyst, Ligand, and Base add_solvent Add Anhydrous, Degassed Solvent prep_reagents->add_solvent heat Heat at 80-110 °C add_solvent->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench with NH4Cl (aq) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for Buchwald-Hartwig synthesis.

General Procedure for Ullmann-type Synthesis of Carbazoles
  • To a reaction vessel, add the o-haloaniline or o-aminobiphenyl derivative (1.0 mmol), the aryl halide (if applicable, 1.2 mmol), CuI (0.05-0.1 mmol), the ligand (e.g., prolinamide, 0.1-0.2 mmol), and a base (e.g., K2CO3, 2.0 mmol).[1]

  • Add the solvent (e.g., water or a high-boiling organic solvent, 5 mL).[1]

  • Heat the mixture at the optimized temperature (e.g., 100-150 °C) under an inert atmosphere for the required time.

  • Monitor the reaction progress by TLC or GC-MS.[1]

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Key Components in a Catalytic Cross-Coupling Reaction

G center Catalytic Cycle P Product (N-Aryl Carbazole) center->P A Aryl Halide (Ar-X) A->center B Carbazole (or Amine) B->center C Catalyst (e.g., Pd(0) or Cu(I)) C->center D Ligand (e.g., Phosphine) D->center E Base (e.g., NaOtBu, K2CO3) E->center

Caption: Key components involved in a typical cross-coupling reaction for carbazole synthesis.

References

Technical Support Center: N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

Based on the functional groups present in the molecule (an amide, a β-keto group, and an N-ethylcarbazole core), the most probable degradation pathways involve hydrolysis of the amide bond and oxidation of the carbazole ring.

  • Hydrolytic Degradation: The butanamide side chain is susceptible to cleavage under both acidic and basic conditions, yielding 9-ethyl-9H-carbazol-3-amine and 3-oxobutanoic acid.[1] The latter is unstable and may further decompose to acetone and carbon dioxide.

  • Oxidative Degradation: The electron-rich carbazole ring is prone to oxidation, potentially forming various hydroxylated derivatives or carbazole quinones. The ethyl group on the nitrogen atom may also be a site of oxidative attack.

  • Photolytic Degradation: Aromatic systems like carbazole can be susceptible to photodegradation, which may involve radical mechanisms or photo-oxidation.[2]

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur, though the specific pathways are highly dependent on the conditions.[3][4]

Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample. What could they be?

Unexpected peaks are likely degradation products. To identify them, a systematic forced degradation study is recommended. By intentionally degrading the molecule under controlled stress conditions (acid, base, oxidation, heat, light), you can generate the potential degradation products and compare their retention times with the unknown peaks in your sample. Mass spectrometry (LC-MS) is a powerful tool for elucidating the structures of these unknown peaks.

Q3: How can I prevent the degradation of this compound during storage and experiments?

To minimize degradation, consider the following:

  • Storage: Store the compound in a cool, dark, and dry place. Protection from light is crucial to prevent photolytic degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate oxidative degradation.

  • Experimental Conditions: Use freshly prepared solutions. Avoid high temperatures and exposure to strong acids, bases, or oxidizing agents unless required by the experimental protocol. Buffer your solutions to maintain a stable pH.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.

Issue Possible Cause Troubleshooting Steps
No degradation observed under stress conditions. The compound is highly stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). However, avoid overly harsh conditions that may lead to unrealistic degradation pathways.[5]
Complete degradation of the parent compound. The stress conditions are too harsh.Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor) to achieve a target degradation of 5-20%.[6] This allows for the observation of primary degradation products.
Poor separation of degradation products in HPLC. The chromatographic method is not optimized for the degradation products.Develop a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, gradient, column type, or pH to achieve adequate resolution between the parent compound and all degradation products.[7]
Mass balance is not achieved (sum of parent and degradants is not ~100%). Some degradation products are not being detected (e.g., they are volatile, do not have a UV chromophore, or are retained on the column).Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with a UV detector. Ensure that all potential degradation products are eluting from the column.
Inconsistent results between replicate experiments. Variability in experimental conditions.Ensure precise control over all experimental parameters, including temperature, concentration of reagents, and exposure times. Use calibrated equipment.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

General Sample Preparation

It is recommended to start with a 1 mg/mL solution of the drug substance in a suitable solvent (e.g., acetonitrile/water mixture).[8]

Acidic Hydrolysis
  • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Add an equal volume of 0.1 M hydrochloric acid.[9]

  • Store the solution at 60°C and monitor the degradation over time (e.g., 2, 4, 8, 24 hours).[8]

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.[7]

  • A control sample (compound in solvent without acid) should be analyzed in parallel.[7]

Basic Hydrolysis
  • Prepare a 1 mg/mL solution of the compound.

  • Add an equal volume of 0.1 M sodium hydroxide.[9]

  • Store the solution at room temperature and monitor the degradation over time.

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis.[7]

  • A control sample (compound in solvent without base) should be analyzed in parallel.[7]

Oxidative Degradation
  • Prepare a 1 mg/mL solution of the compound.

  • Add an equal volume of 3% hydrogen peroxide.[7][8]

  • Store the solution at room temperature, protected from light, and monitor over time.[2]

  • At each time point, withdraw an aliquot and dilute for HPLC analysis.

  • A control sample (compound in solvent without hydrogen peroxide) should be analyzed in parallel.[7]

Thermal Degradation
  • Place the solid compound in a thermostatically controlled oven at 70°C.[8]

  • Monitor for degradation over a period of several days.

  • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • A control sample stored at room temperature should be analyzed in parallel.

Photolytic Degradation
  • Expose a solution of the compound (e.g., 1 mg/mL) and the solid compound to a light source that provides a combination of visible and UV light. The exposure should be a minimum of 1.2 million lux hours and 200 watt-hours/m².[2][8]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.[7]

  • At the end of the exposure period, prepare the samples for HPLC analysis.

Data Presentation

The results of the forced degradation studies should be summarized in a table for easy comparison.

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24he.g., 15.2%e.g., 2e.g., DP1 (4.5 min)
0.1 M NaOH, RT, 8he.g., 18.5%e.g., 2e.g., DP1 (4.5 min)
3% H₂O₂, RT, 24he.g., 10.8%e.g., 3e.g., DP3 (7.2 min)
70°C, 7 dayse.g., 5.5%e.g., 1e.g., DP4 (8.1 min)
Light Exposuree.g., 8.1%e.g., 2e.g., DP5 (9.3 min)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Hypothetical Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation A N-(9-ethyl-9H-carbazol-3-yl) -3-oxobutanamide B 9-ethyl-9H-carbazol-3-amine A->B Acid/Base Hydrolysis C 3-Oxobutanoic acid A->C Acid/Base Hydrolysis D Acetone + CO2 C->D Decarboxylation E N-(9-ethyl-9H-carbazol-3-yl) -3-oxobutanamide F Hydroxylated Carbazole Derivatives E->F Oxidation (e.g., H2O2) G Carbazole Quinone Derivatives F->G Further Oxidation

Caption: Plausible hydrolytic and oxidative degradation pathways.

Experimental Workflow for Degradation Studies

cluster_workflow Forced Degradation Workflow start Drug Substance: N-(9-ethyl-9H-carbazol-3-yl) -3-oxobutanamide stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis HPLC Analysis (Stability-Indicating Method) stress->analysis peak_purity Peak Purity Analysis (PDA Detector) analysis->peak_purity identification Structure Elucidation (LC-MS, NMR) peak_purity->identification If peaks are pure pathway Establish Degradation Pathways identification->pathway

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Carbazole Compound NMR Peak Assignment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for carbazole compounds.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a substituted carbazole shows unexpected chemical shifts compared to the parent carbazole. Why is this?

A1: The electronic environment of the carbazole ring is sensitive to the nature and position of substituents. Electron-donating groups (e.g., -OCH₃, -CH₃) will shield nearby protons, causing their signals to shift to a higher field (lower ppm). Conversely, electron-withdrawing groups (e.g., -NO₂, -Br) will deshield protons, resulting in a downfield shift (higher ppm).[1][2][3] The position of the substituent also plays a critical role in the extent of these shifts.

Q2: The N-H proton signal of my carbazole is very broad or not visible. What can I do?

A2: The N-H proton of carbazole can undergo chemical exchange with trace amounts of water or other acidic/basic impurities in the NMR solvent. This exchange can lead to significant peak broadening or even disappearance of the signal.[4]

  • Troubleshooting:

    • Use a freshly opened or dried deuterated solvent.

    • Add a small amount of D₂O to the NMR tube. The N-H proton will exchange with deuterium, causing the signal to disappear, thus confirming its identity.[4]

    • In some cases, running the spectrum in a different solvent, like DMSO-d₆, can result in a sharper N-H peak.[5][6]

Q3: I am having trouble distinguishing between two isomers of my substituted carbazole. How can NMR help?

A3: NMR spectroscopy is a powerful tool for isomer differentiation.

  • ¹H and ¹³C Chemical Shifts: The substitution pattern will create unique electronic environments for each isomer, leading to distinct chemical shifts in both ¹H and ¹³C NMR spectra.[7]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to trace the connectivity within each aromatic ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (2-3 bonds), which can be crucial for establishing the position of substituents relative to specific protons.[8][9][10]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å).[11] This is particularly useful for distinguishing between isomers where certain protons are spatially closer in one isomer than the other.

Troubleshooting Guides

Problem 1: Overlapping signals in the aromatic region of the ¹H NMR spectrum.

The aromatic region of carbazole derivatives is often crowded, making peak assignment challenging.

Solutions:

  • Change the NMR Solvent: Switching to a different deuterated solvent can alter the chemical shifts of the aromatic protons and may resolve overlapping signals.[4][6][12][13] For example, aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d₃.

  • Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals, often resolving overlaps.

  • Utilize 2D NMR Techniques:

    • COSY: To identify which protons are coupled to each other, helping to delineate the spin systems of the individual aromatic rings.[8]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[8]

    • HMBC: To establish long-range connectivity and confirm the substitution pattern.[8][9][10]

Problem 2: Incorrect number of signals in the ¹³C NMR spectrum.

An unexpected number of carbon signals can be confusing.

Possible Causes and Solutions:

  • Presence of Impurities: Additional peaks may belong to residual solvents or synthetic impurities. Review your purification process.

  • Coincidental Overlap: It is possible for two or more carbon signals to have very similar chemical shifts, appearing as a single peak. Running the spectrum in a different solvent or using a higher field instrument may resolve these.

  • Dynamic Processes: If your molecule is undergoing a dynamic process on the NMR timescale (e.g., rotamer interconversion), you might observe fewer or broader signals than expected. Acquiring the spectrum at a lower temperature can sometimes resolve these into distinct signals.

Problem 3: Ambiguous assignment of quaternary carbons.

Quaternary carbons do not have attached protons and therefore do not show up in an HSQC spectrum.

Solution:

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the primary experiment for assigning quaternary carbons. Look for correlations from nearby protons (typically 2 or 3 bonds away) to the quaternary carbon .[8][9][10] By observing correlations from known protons, you can definitively assign the quaternary carbons.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Unsubstituted Carbazole.

ProtonChemical Shift (ppm) in CDCl₃Chemical Shift (ppm) in DMSO-d₆MultiplicityCoupling Constants (J, Hz)
H-1, H-8~7.42~7.50dJ = 8.1
H-2, H-7~7.24~7.39tJ = 7.2
H-3, H-6~7.42~7.16tJ = 7.2
H-4, H-5~8.08~8.10dJ = 7.9
N-H~8.03~11.21br s-

Data compiled from various sources, including[5][14]. Chemical shifts can vary with concentration and exact solvent conditions.

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Unsubstituted Carbazole.

CarbonChemical Shift (ppm) in CDCl₃Chemical Shift (ppm) in DMSO-d₆
C-1, C-8~110.8~111.4
C-2, C-7~120.3~118.8
C-3, C-6~118.8~120.2
C-4, C-5~125.8~125.6
C-4a, C-4b~123.5~122.8
C-8a, C-9a~139.8~139.5

Data compiled from various sources. Chemical shifts can vary with concentration and exact solvent conditions.

Experimental Protocols

General Sample Preparation for NMR
  • Sample Purity: Ensure the carbazole compound is of high purity to avoid interference from impurities.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, acetone-d₆).[15]

  • Concentration: Prepare a solution with a concentration typically ranging from 5-20 mg in 0.5-0.7 mL of deuterated solvent.[8]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Protocol for 2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

The following are generalized protocols and may need to be adjusted based on the specific instrument and sample.

  • ¹H NMR Acquisition: First, acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).[8]

    • Parameters: Typically run with 2-4 scans per increment and 256-512 increments in the F1 dimension.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • Parameters: Set the ¹J(C,H) coupling constant to an average value for aromatic C-H bonds (~160-170 Hz).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).[8]

    • Parameters: Optimize the long-range coupling constant (ⁿJ(C,H)) for a range of 4-10 Hz to observe 2- and 3-bond correlations.[8][10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse Program: Use a standard phase-sensitive gradient-selected NOESY pulse sequence (e.g., noesygpph).

    • Parameters: The mixing time (d8) is a crucial parameter and should be optimized based on the molecular size. For small molecules like many carbazole derivatives, a mixing time of 0.5-1.0 seconds is a good starting point.[16][17]

Visualizations

troubleshooting_workflow start Start: Ambiguous Peak Assignment check_1d Review 1D Spectra (¹H, ¹³C, DEPT) start->check_1d overlapping_signals Overlapping Signals? check_1d->overlapping_signals wrong_num_signals Incorrect Number of Signals? check_1d->wrong_num_signals ambiguous_quat Ambiguous Quaternary Carbons? check_1d->ambiguous_quat run_cosy Run COSY overlapping_signals->run_cosy No change_solvent Change Solvent / Increase Field Strength overlapping_signals->change_solvent Yes run_hsqc_hmbc Run HSQC & HMBC wrong_num_signals->run_hsqc_hmbc No check_purity Check Sample Purity wrong_num_signals->check_purity Yes ambiguous_quat->run_hsqc_hmbc Yes assign_protons Assign Proton Spin Systems ambiguous_quat->assign_protons No run_cosy->assign_protons assign_carbons Assign Protonated and Quaternary Carbons run_hsqc_hmbc->assign_carbons run_noesy Run NOESY (for isomers/stereochem) end End: Structure Confirmed run_noesy->end change_solvent->check_1d check_purity->start assign_protons->run_hsqc_hmbc confirm_structure Confirm Connectivity and Structure assign_carbons->confirm_structure confirm_structure->run_noesy confirm_structure->end No Isomer/Stereochem Ambiguity

Caption: A logical workflow for troubleshooting NMR peak assignments of carbazole compounds.

isomer_differentiation start Distinguishing Carbazole Isomers compare_1d Compare ¹H and ¹³C Chemical Shifts start->compare_1d ambiguity Ambiguity Remains? compare_1d->ambiguity run_2d Perform 2D NMR ambiguity->run_2d Yes end Isomers Differentiated ambiguity->end No cosy COSY: Trace Proton Connectivity run_2d->cosy hmbc HMBC: Establish Long-Range C-H Correlations (Crucial for substituent placement) run_2d->hmbc noesy NOESY: Identify Through-Space Proton Proximity (< 5 Å) run_2d->noesy analysis Correlate 2D Data to Isomeric Structures cosy->analysis hmbc->analysis noesy->analysis analysis->end

Caption: Strategy for differentiating carbazole isomers using various NMR techniques.

References

Technical Support Center: Scaling Up the Synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most frequently cited method involves the reaction of 3-amino-9-ethylcarbazole with ethyl-3-oxobutanoate in a suitable solvent, such as refluxing toluene.[1] This acylation reaction typically proceeds to give the desired product directly.

Q2: What are the primary reactants for this synthesis?

A2: The primary reactants are 3-amino-9-ethylcarbazole and an acetoacetylating agent, which is commonly ethyl-3-oxobutanoate.

Q3: Are there alternative, more environmentally friendly synthesis methods?

A3: Yes, a greener synthetic approach for N-aryl acetoacetamides involves using a catalytic amount of potassium tert-butoxide under solvent-free conditions. This method can be more economical and eco-friendly. Utilizing an excess of ethyl acetoacetate in this method has been shown to improve product yields and purity.[2]

Q4: How can the progress of the reaction be monitored?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture are spotted alongside the starting materials on a TLC plate to visualize the consumption of reactants and the formation of the product. A common eluent system for this analysis is a mixture of petroleum ether and ethyl acetate.

Q5: What are the standard purification techniques for the final product?

A5: The most common methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, can yield a crystalline product. For higher purity, silica gel column chromatography using a hexane/ethyl acetate eluent system is recommended.[3]

Troubleshooting Guide

Scaling up a synthesis can introduce challenges not observed at the laboratory scale. This guide addresses potential issues in a question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Reactants: The purity of 3-amino-9-ethylcarbazole and ethyl-3-oxobutanoate is critical. 2. Incorrect Reaction Temperature: The reaction may be sensitive to temperature fluctuations, especially on a larger scale where heat distribution can be uneven. 3. Insufficient Reaction Time: The reaction may not have reached completion. 4. Presence of Moisture: Water can react with the acetoacetylating agent.1. Ensure the purity of starting materials through appropriate purification techniques like recrystallization or distillation before use. 2. Optimize and carefully control the reaction temperature. Use a temperature-controlled reactor with efficient stirring for large-scale synthesis. 3. Increase the reaction time and continue to monitor the progress using TLC. 4. Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Presence of a Major Byproduct 1. Side Reaction: In the presence of an acid catalyst, a condensation reaction can occur between the amine and the enol form of ethyl-3-oxobutanoate, leading to the formation of ethyl-3-[(9-ethyl-9H-carbazol-3-yl)amino]but-2-enoate.[1] 2. Dimerization or Polymerization: At higher concentrations and temperatures, side reactions may become more prevalent.1. Avoid acidic conditions. If an acid catalyst was used, switch to a non-acidic or basic catalyst system, or conduct the reaction without a catalyst in refluxing toluene.[1] 2. Optimize reactant concentrations and the rate of addition of reagents to control the reaction exotherm and minimize side reactions.
Product Fails to Crystallize or Precipitate 1. Presence of Impurities: Impurities can inhibit crystallization. 2. Incorrect Solvent System: The chosen solvent may not be suitable for inducing crystallization of the product.1. Purify the crude product using column chromatography to remove impurities before attempting recrystallization. 2. Experiment with different solvent systems for recrystallization. A mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., water) can be effective.
Difficulty in Purification at Scale 1. Column Chromatography is not Ideal for Large Quantities: While effective in the lab, column chromatography can be inefficient and costly for large-scale purification. 2. Product Oiling Out During Recrystallization: The product may separate as an oil instead of crystals if the solution is supersaturated or cooled too quickly.1. Optimize the reaction to minimize impurities, reducing the burden on purification. Focus on developing a robust recrystallization procedure as the primary method for large-scale purification. 2. For recrystallization, ensure the product is fully dissolved at the higher temperature and allow the solution to cool slowly with gentle stirring. Seeding with a small crystal of the pure product can also promote crystallization.

Experimental Protocols

Laboratory-Scale Synthesis (Based on literature[1])
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-9-ethylcarbazole (0.01 mol) in 25 mL of toluene.

  • Addition of Reagent: Add ethyl-3-oxobutanoate (0.03 mol) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 110-111 °C) and maintain for 2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 petroleum ether:ethyl acetate eluent).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • Isolation and Purification: Filter the precipitate, wash with cold hexane, and recrystallize from toluene to obtain pure this compound.

Proposed Scaled-Up and Greener Synthesis (Adapted from[2])
  • Reaction Setup: In a suitable jacketed glass reactor equipped with a mechanical stirrer and a temperature probe, charge 3-amino-9-ethylcarbazole (1 equivalent) and ethyl-3-oxobutanoate (1.5 to 2 equivalents).

  • Catalyst Addition: Add potassium tert-butoxide (0.1 equivalents) to the mixture.

  • Reaction: Heat the mixture to 80-100 °C under solvent-free conditions.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting amine is consumed.

  • Work-up: Upon completion, cool the reaction mixture. The excess ethyl acetoacetate can be removed under reduced pressure.

  • Isolation and Purification: The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

Experimental Workflow for Scaled-Up Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Charge 3-amino-9-ethylcarbazole and ethyl-3-oxobutanoate Catalyst Add Potassium tert-butoxide Reactants->Catalyst Heat Heat to 80-100 °C (Solvent-free) Catalyst->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Remove_EAA Remove Excess Ethyl Acetoacetate Cool->Remove_EAA Recrystallize Recrystallize from Ethanol/Water Remove_EAA->Recrystallize Isolate Filter and Dry Product Recrystallize->Isolate

Caption: Workflow for the scaled-up synthesis of this compound.

Troubleshooting Logic for Low Product Yield

G Start Low Product Yield Check_Purity Check Reactant Purity Start->Check_Purity Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Time Extend Reaction Time Start->Check_Time Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Check_Purity->Check_Temp Pure Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Impure Check_Temp->Check_Time Correct Optimize_Temp Optimize & Control Temperature Check_Temp->Optimize_Temp Incorrect Check_Time->Check_Moisture Complete Continue_Monitoring Continue Monitoring by TLC Check_Time->Continue_Monitoring Incomplete Check_Moisture->Start Dry Dry_Equipment Use Dry Solvents/Glassware Check_Moisture->Dry_Equipment Wet

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Catalyst Selection for 9-Alkyl-3-aminocarbazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 9-alkyl-3-aminocarbazoles. This guide focuses on common catalytic methods, offering solutions to specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing 9-alkyl-3-aminocarbazoles?

A1: The most common and effective methods are transition metal-catalyzed cross-coupling reactions. These include:

  • Buchwald-Hartwig Amination: A palladium-catalyzed reaction that is highly versatile and widely used for forming C-N bonds.[1] It is often the method of choice due to its broad substrate scope and high functional group tolerance.[2]

  • Ullmann Condensation: A copper-catalyzed reaction that is a classical method for C-N bond formation.[3] While it traditionally requires harsh reaction conditions, modern protocols with specific ligands have made it a milder and more viable option.[4]

Q2: I am not getting any product. What are the first things to check?

A2: If you are not observing any product formation, consider the following initial troubleshooting steps:

  • Catalyst Activity: Ensure your palladium or copper catalyst is active. Palladium(0) species are the active catalysts in Buchwald-Hartwig amination. If you are using a Pd(II) precatalyst, it must be reduced in situ.[5] For Ullmann reactions, the active species is often considered to be Cu(I).[6]

  • Inert Atmosphere: Both Buchwald-Hartwig and Ullmann reactions are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.[6]

  • Reagent Purity: Verify the purity of your starting materials, especially the 3-halo-9-alkylcarbazole and the amine. Impurities can poison the catalyst.

  • Base Strength and Solubility: The base is critical for the reaction. For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common. For Ullmann reactions, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used.[7] Ensure the base is anhydrous and finely powdered for better solubility and reactivity.[6]

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: Several factors can influence the reaction rate:

  • Temperature: Increasing the reaction temperature can significantly speed up the reaction. However, be cautious as higher temperatures can also lead to byproduct formation.

  • Ligand Choice: In palladium-catalyzed reactions, the choice of phosphine ligand is crucial. Bulky, electron-rich ligands generally accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

  • Solvent: The choice of solvent can impact the solubility of the reactants and the catalyst, thereby affecting the reaction rate. Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig amination.[5]

Troubleshooting Guides

Buchwald-Hartwig Amination of 3-Halo-9-Alkylcarbazoles

Issue 1: Low Yield

Potential Cause Suggested Solution
Inefficient Catalyst System Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands. Bulky, electron-rich biarylphosphine ligands are often effective.[7]
Inappropriate Base The strength and solubility of the base are critical. Screen bases such as NaOtBu, KOtBu, and Cs₂CO₃.[7]
Suboptimal Solvent Try different anhydrous, degassed solvents like toluene, dioxane, or THF.[5]
Low Reaction Temperature Gradually increase the reaction temperature, monitoring for any signs of decomposition.
Catalyst Deactivation Ensure strict inert atmosphere conditions to prevent oxidation of the Pd(0) catalyst. Certain functional groups on the substrate can also poison the catalyst.[8]

Issue 2: Side Product Formation

Potential Cause Suggested Solution
Hydrodehalogenation This side reaction, where the aryl halide is reduced, can compete with the desired amination. The choice of ligand and base can influence this. Using a bulkier ligand may favor the desired reaction.[1]
Homocoupling of Amine or Aryl Halide This can occur at high temperatures or with certain catalyst systems. Lowering the reaction temperature or screening different ligands may help.
Diarylation of Primary Amines When using a primary amine, the formation of a diarylated product can be a problem. Using a bulkier ligand or adjusting the stoichiometry of the reactants can improve selectivity for the monoarylated product.[8]
Ullmann Condensation of 3-Halo-9-Alkylcarbazoles

Issue 1: Low Yield

Potential Cause Suggested Solution
Inactive Copper Catalyst Use a fresh, high-purity copper(I) salt (e.g., CuI). Activation of copper powder may be necessary for older reagents.[6]
Lack of Suitable Ligand While traditional Ullmann reactions are often ligand-free, modern protocols benefit from the use of ligands like L-proline or N,N'-dimethylethylenediamine (DMEDA) to improve solubility and reactivity, allowing for milder reaction conditions.[9]
High Reaction Temperature Leading to Decomposition Modern ligand-assisted Ullmann couplings can often be run at lower temperatures (e.g., 90-120 °C) compared to traditional conditions (>200 °C).[3][9]
Inappropriate Solvent High-boiling polar solvents like DMF, NMP, or DMSO are typically used. Ensure the solvent is anhydrous.

Data Presentation

Table 1: Comparison of Phosphine Ligands in the Buchwald-Hartwig Amination of Bromobenzene with Various Amines

LigandAmineYield (%)
XPhosAniline>95
RuPhosMorpholine>95
BrettPhosn-Hexylamine92
SPhosBenzylamine98

Data synthesized from comparative studies to illustrate ligand effectiveness.[7]

Table 2: Optimizing Reaction Conditions for the Synthesis of N-Arylcarbazoles

EntryCatalyst (mol %)Phosphine (mol %)BaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (5)SPhos (10)Cs₂CO₃Toluene10535
2Pd₂(dba)₃ (5)P(t-Bu)₃ (10)Cs₂CO₃Toluene10534
3Pd₂(dba)₃ (5)dppf (10)Cs₂CO₃Toluene10538
4Pd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Toluene10546
5Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Toluene10545

Adapted from a study on the synthesis of N-arylated carbazoles, providing insights into catalyst and ligand effects.[10]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Add the 3-halo-9-alkylcarbazole (1.0 equiv.) and the amine (1.0-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]

Protocol 2: General Procedure for Ullmann Condensation
  • Reaction Setup: To a reaction vessel, add the 3-halo-9-alkylcarbazole (1.0 equiv.), the amine (1.0-2.0 equiv.), the copper(I) catalyst (e.g., CuI, 5-10 mol%), the ligand (if used, e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Flush the vessel with an inert gas.

  • Solvent Addition: Add a high-boiling polar solvent (e.g., DMF or DMSO).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-150 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[9]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR'R'' PdII_Amine Ar-Pd(II)-NHR'R''+ X- AmineCoord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)-NR'R''(L) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R'' Troubleshooting_Workflow Start Low or No Product Yield Check1 Verify Reagent Purity and Catalyst Activity Start->Check1 Decision1 Reagents OK? Check1->Decision1 Action1 Purify/Replace Reagents Use Fresh Catalyst Decision1->Action1 No Check2 Optimize Reaction Conditions (Temp, Time, Concentration) Decision1->Check2 Yes Action1->Check1 Decision2 Improvement? Check2->Decision2 Action2 Screen Catalysts, Ligands, and Bases Decision2->Action2 No Success Successful Synthesis Decision2->Success Yes Action2->Success

References

managing reaction temperature for selective carbazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature in selective carbazole synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during carbazole synthesis, with a focus on the role of reaction temperature.

Issue 1: Low or No Yield of the Desired Carbazole Product

Q: My carbazole synthesis is resulting in a low yield or failing completely. How can I troubleshoot this with respect to reaction temperature?

A: Low or no yield is a common issue that can often be traced back to sub-optimal reaction temperature, among other factors. Here’s a systematic approach to troubleshooting:

  • Verify Temperature Accuracy: Ensure your reaction setup's temperature measurement is accurate. Use a calibrated thermometer placed directly in the reaction mixture or a sand/oil bath.

  • Consult Literature for Starting Point: Begin with the temperature conditions reported for similar substrates in the literature. Carbazole synthesis methods like Buchwald-Hartwig, Graebe-Ullmann, and Fischer indole have different optimal temperature ranges.

  • Incremental Temperature Adjustment: If the initial temperature is ineffective, adjust it incrementally. For instance, in many palladium-catalyzed aminations, a temperature of 80°C has been found to be optimal, providing a good balance between reaction rate and catalyst stability.[1] For thermally driven reactions like the Graebe-Ullmann synthesis, significantly higher temperatures may be necessary, sometimes exceeding 300°C, if the reaction is performed neat.[2]

  • Consider Reaction Time: Temperature and reaction time are interdependent. A lower temperature may require a longer reaction time to achieve a reasonable yield. Monitor the reaction progress using TLC or GC-MS to determine the optimal combination.

  • Re-evaluate Reagents at Different Temperatures: The stability and reactivity of your starting materials, catalysts, and bases can be temperature-sensitive. For instance, some catalysts may decompose at higher temperatures, while some bases may not be effective at lower temperatures.

Issue 2: Formation of Significant Side Products and Poor Selectivity

Q: My reaction is producing the carbazole product, but I'm observing a high percentage of byproducts. How can I improve selectivity by adjusting the temperature?

A: Poor selectivity is often a temperature-dependent issue. Different reaction pathways, leading to various products, can have different activation energies.

  • Lowering the Temperature: In many cases, side reactions have a higher activation energy than the desired reaction. Therefore, lowering the reaction temperature can significantly improve selectivity, albeit potentially at the cost of a slower reaction rate.

  • Screening a Temperature Range: It is crucial to screen a range of temperatures to find the optimal window for your specific substrate. For example, in the Fischer indole synthesis of carbazoles, careful temperature control is critical, and a specific temperature, such as 80°C, has been shown to yield the desired product over side products.[1]

  • Impact on Regioselectivity: For substrates where multiple isomers can be formed, temperature can influence the regioselectivity. In some rhodium-catalyzed carbazole syntheses from azidobiphenyls, the regioselectivity was found to be dependent on the electronic nature of the substituents, which can be influenced by temperature.[3]

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction temperatures for common carbazole synthesis methods?

A1: The optimal temperature can vary significantly depending on the specific substrates, catalysts, and solvents used. However, here are some general ranges:

  • Buchwald-Hartwig Amination: Typically in the range of 80-110°C.[4] However, with highly active catalyst systems or reactive substrates, reactions can sometimes be run at lower temperatures.

  • Graebe-Ullmann Reaction: This reaction often requires high temperatures, especially when performed thermally without a solvent (neat), where temperatures can reach up to 360°C.[2] In high-boiling solvents like paraffin, temperatures around 350-370°C have been used.[5]

  • Fischer Indole Synthesis: This reaction generally requires elevated temperatures, often at the reflux temperature of the chosen solvent, such as glacial acetic acid.[1] In some optimized procedures, a specific temperature like 80°C has been found to be effective.[1]

  • Ullmann Condensation: Classic Ullmann reactions often require harsh conditions, but modern methods with suitable ligands can facilitate the reaction at lower temperatures, for instance, in the 100-150°C range.[4]

Q2: Can microwave irradiation be used to control the temperature in carbazole synthesis?

A2: Yes, microwave-assisted synthesis can be a very effective method for precise and rapid heating in carbazole synthesis. It can lead to significantly reduced reaction times and sometimes improved yields. For instance, in a Vilsmeyer formylation of a carbazole derivative, microwave heating at 100°C for 100 minutes provided a high yield of the desired monoaldehyde, while higher temperatures led to the formation of a bis-substituted byproduct.[6]

Q3: How does the choice of solvent relate to the reaction temperature?

A3: The solvent's boiling point sets the maximum temperature for a reaction at atmospheric pressure. High-boiling solvents like DMF, NMP, or paraffin oil are often used for reactions that require high temperatures, such as the Ullmann and Graebe-Ullmann syntheses.[4][7] The solvent can also influence catalyst activity and stability at different temperatures.

Data Presentation

The following tables summarize the effect of reaction temperature on the yield and selectivity of carbazole synthesis based on available data.

Table 1: Graebe-Ullmann Synthesis of 8-Methyl-γ-carboline [5]

MethodStarting CompoundConditionsYield (%) of CarbazoleYield (%) of Side Product*
A2PPA, 220°C, 5–10 min58Not Reported
B2Paraffin, 350°C, 10 min, Ar atm4428
C2PPA, MW 170 W, 5 min67Not Reported
D3PPA, 250°C, 5–10 min66Not Reported
E3Paraffin, 370°C, 10 min, Ar atm4832
F3PPA, MW 170 W, 5 min72Not Reported

*Side product reported is 4-(4-methylphenyl)aminopyridine.

Table 2: Palladium-Catalyzed C-H Functionalization/C-N Bond Formation [8]

EntryPalladium Precatalyst (5 mol%)Oxidant (1 equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂Cu(OAc)₂Toluene12098
2Pd(OAc)₂BenzoquinoneToluene120<5
3Pd(OAc)₂Na₂S₂O₈Toluene120<5
4PdCl₂Cu(OAc)₂Toluene12070
5Pd(TFA)₂Cu(OAc)₂Toluene12085
6Pd(OAc)₂-DMSO12095
7Pd(OAc)₂-DMF12015

Note: This table demonstrates the effect of various reaction parameters, including temperature, on the yield of N-acetylcarbazole.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Intramolecular Amination [4]

  • Reaction Setup: To an oven-dried, screw-cap vial, add the aryl halide substrate (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol), and ligand (e.g., XPhos, 0.06 mmol).

  • Inert Atmosphere: Cap the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Heating: Seal the vial and place it in a preheated oil bath at the desired temperature (typically 80-110°C).

  • Monitoring: Stir the reaction mixture for the specified time, monitoring its progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Graebe-Ullmann Synthesis of 1H-Benzo[a]carbazole [7]

  • Precursor Synthesis: Synthesize 1-(naphthalen-1-yl)-1H-benzo[d][1][3][9]triazole from N-(naphthalen-1-yl)benzene-1,2-diamine via diazotization with sodium nitrite at 0-5°C.

  • Reaction Setup: Place the dried 1-(naphthalen-1-yl)-1H-benzo[d][1][3][9]triazole (1.0 equiv.) in a round-bottom flask equipped with a condenser. The reaction can be performed neat or in a high-boiling solvent like paraffin oil.

  • Heating: Heat the reaction mixture to a high temperature (e.g., 360°C if neat, or in refluxing paraffin oil).

  • Monitoring: Maintain the temperature until the evolution of nitrogen gas ceases, which typically takes 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature. If a solvent was used, dilute the mixture with a non-polar solvent like hexane to precipitate the product.

  • Purification: Purify the crude 1H-Benzo[a]carbazole by column chromatography on silica gel or by recrystallization.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield/Selectivity in Carbazole Synthesis start Low Yield or Poor Selectivity Observed check_temp Is the reaction temperature optimized? start->check_temp adjust_temp Screen a range of temperatures (e.g., +/- 20°C from literature value) check_temp->adjust_temp No check_reagents Are reagents/catalyst stable at the reaction temperature? check_temp->check_reagents Yes adjust_temp->check_reagents success Improved Yield/Selectivity adjust_temp->success lower_temp Consider lowering the temperature to improve selectivity check_reagents->lower_temp No (decomposition observed) check_time Is the reaction time sufficient at the given temperature? check_reagents->check_time Yes lower_temp->check_time lower_temp->success increase_time Increase reaction time and monitor by TLC/GC-MS check_time->increase_time No other_params Investigate other parameters (catalyst, solvent, base) check_time->other_params Yes increase_time->other_params increase_time->success other_params->success Experimental_Workflow General Experimental Workflow for Temperature-Controlled Carbazole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification setup Assemble and dry glassware reagents Weigh and add starting materials, catalyst, and base setup->reagents atmosphere Establish inert atmosphere (Ar/N2) reagents->atmosphere solvent Add degassed solvent atmosphere->solvent heating Heat to the target temperature with stirring solvent->heating monitoring Monitor reaction progress (TLC/GC-MS) heating->monitoring cooling Cool to room temperature monitoring->cooling quench Quench the reaction cooling->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify by chromatography extract->purify

References

Validation & Comparative

Comparative Analysis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide and Other Acylation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis and Performance of Acylated Carbazole Derivatives

This guide provides a comprehensive comparison of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide with other closely related acylation products derived from 3-amino-9-ethylcarbazole. The objective is to present a clear, data-driven analysis of their synthesis, and potential biological relevance to aid in research and development.

Executive Summary

The acylation of 3-amino-9-ethylcarbazole yields a variety of N-substituted carbazole derivatives with potential applications in medicinal chemistry. This guide focuses on the synthesis and properties of this compound and compares it with its simpler analogues, N-(9-ethyl-9H-carbazol-3-yl)acetamide and N-(9-ethyl-9H-carbazol-3-yl)butanamide. While detailed comparative biological data is limited, this guide consolidates available synthetic protocols and discusses the potential biological implications based on related carbazole compounds. A notable finding for a structurally related carbazole derivative, 9-ethyl-9H-carbazol-3-carbaldehyde, is its antitumor activity mediated through the p53 signaling pathway, suggesting a potential area of investigation for the acylated compounds discussed herein.[1][2]

Data Presentation

Table 1: Comparison of Synthesis and Properties of Acylated 3-Amino-9-ethylcarbazole Derivatives
CompoundStructureAcylating AgentMolecular Weight ( g/mol )Purity (%)Yield (%)
This compoundthis compound structureEthyl 3-oxobutanoate294.35>95%Not Reported
N-(9-ethyl-9H-carbazol-3-yl)acetamideN-(9-ethyl-9H-carbazol-3-yl)acetamide structureAcetic Anhydride or Acetyl Chloride252.32High~85-95% (estimated)
N-(9-ethyl-9H-carbazol-3-yl)butanamideN-(9-ethyl-9H-carbazol-3-yl)butanamide structureButyryl Chloride280.37HighNot Reported

Note: The yield for this compound was not explicitly stated in the available literature. The yield for the acetamide is an estimation based on general acylation reactions of aromatic amines.

Experimental Protocols

Synthesis of this compound[3]

Materials:

  • 3-amino-9-ethylcarbazole

  • Ethyl 3-oxobutanoate

  • Toluene

  • Hexane

Procedure:

  • A mixture of 3-amino-9-ethylcarbazole (0.01 mol), ethyl 3-oxobutanoate (0.03 mol), and 25 mL of toluene is refluxed for 2 hours.

  • The reaction mixture is then cooled to allow for crystallization.

  • The resulting precipitate is filtered off and washed with hexane.

  • The crude product is recrystallized from toluene to yield pure this compound.

Spectroscopic Data:

  • IR (KBr, cm⁻¹): 3267 (NH), 1623 (CO)[3]

  • ¹H NMR (d₆-DMSO, ppm): 1.28 (t, 3H, J = 7.2, NCH₂CH ₃), 2.45 (s, 3H, CCH ₃), 4.52 (q, 2H, J = 7.2, NCH ₂CH₃), 6.05 (s, 1H, CH =), 7.14 (t, 1H, J³ = 7.5, J³ = 8.2, Ar-6C-H ), 7.42 (t, 1H, J³ = 7.5, J³ = 8.2, Ar-7C-H ), 7.59 (d, 1H, J³ = 8.2, Ar-8C-H ), 7.65 (d, 1H, J³ = 8.8, Ar-1C-H ), 8.02 (d, 1H, J³ = 8.8, Ar-2C-H ), 9.90 (d, 1H, J³ = 8.2, Ar-5C-H ), 11.65 (s, 1H, NH )[3]

General Protocol for the Synthesis of N-(9-ethyl-9H-carbazol-3-yl)acetamide

Materials:

  • 3-amino-9-ethylcarbazole

  • Acetic anhydride or Acetyl chloride

  • Pyridine or another suitable base

  • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve 3-amino-9-ethylcarbazole in the chosen solvent.

  • Add the base (e.g., pyridine).

  • Slowly add the acylating agent (acetic anhydride or acetyl chloride) to the mixture, often at a reduced temperature (e.g., 0 °C).

  • Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

  • Work-up the reaction mixture, which typically involves washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the product by recrystallization or column chromatography.

General Protocol for the Synthesis of N-(9-ethyl-9H-carbazol-3-yl)butanamide

Materials:

  • 3-amino-9-ethylcarbazole

  • Butyryl chloride

  • A suitable base (e.g., triethylamine, pyridine)

  • An appropriate solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve 3-amino-9-ethylcarbazole in the chosen solvent.

  • Add the base.

  • Slowly add butyryl chloride to the mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Perform an aqueous work-up to remove salts and impurities.

  • Purify the final product by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 3-amino-9-ethylcarbazole 3-amino-9-ethylcarbazole Reaction Acylation Reaction (Solvent, Base/Catalyst, Temperature) 3-amino-9-ethylcarbazole->Reaction Acylating_Agent Acylating Agent (e.g., Ethyl 3-oxobutanoate, Acetyl Chloride, Butyryl Chloride) Acylating_Agent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product N-Acylated Carbazole Derivative Purification->Final_Product

Caption: General experimental workflow for the synthesis of N-acylated 3-amino-9-ethylcarbazole derivatives.

p53_Pathway Carbazole_Derivative Carbazole Derivative (e.g., 9-ethyl-9H-carbazole-3-carbaldehyde) Cellular_Stress Cellular Stress Carbazole_Derivative->Cellular_Stress p53_Activation p53 Activation (Phosphorylation) Cellular_Stress->p53_Activation MDM2_Inhibition MDM2 Inhibition p53_Activation->MDM2_Inhibition p21_Expression p21 Expression p53_Activation->p21_Expression BAX_Expression BAX Expression p53_Activation->BAX_Expression Cell_Cycle_Arrest Cell Cycle Arrest p21_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis BAX_Expression->Apoptosis

Caption: Simplified diagram of the p53-mediated signaling pathway potentially activated by carbazole derivatives.

References

Comparative Analysis of Anti-SARS-CoV-2 Activity of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-SARS-CoV-2 activity of various carbazole derivatives, drawing from recent preclinical research. The data presented herein is intended to inform drug discovery and development efforts by offering a structured overview of the inhibitory potential and mechanisms of action of this promising class of compounds.

Executive Summary

Carbazole derivatives have emerged as a noteworthy scaffold in the search for effective anti-SARS-CoV-2 agents. Their structural diversity allows for interaction with multiple viral and host targets crucial for viral replication. This guide summarizes in vitro and in silico data for two prominent classes of carbazole derivatives: Benzocarbazoledinones and Carbazole Alkaloids from Murraya koenigii . Benzocarbazoledinones have demonstrated potent in vitro antiviral activity against SARS-CoV-2, with several analogues exhibiting low micromolar to sub-micromolar efficacy. Their primary mechanism of action appears to be the inhibition of the viral main protease (Mpro/3CLpro). Carbazole alkaloids from Murraya koenigii have shown strong potential in computational studies, with high binding affinities to the SARS-CoV-2 Main Protease, suggesting they may act as effective inhibitors. However, experimental in vitro validation for these natural products is still emerging.

Data Presentation: In Vitro Anti-SARS-CoV-2 Activity

The following tables summarize the available quantitative data for the anti-SARS-CoV-2 activity of selected carbazole derivatives.

Table 1: In Vitro Activity of Benzocarbazoledinone Derivatives Against SARS-CoV-2[1][2]
Compound IDStructureEC50 (µM) vs. SARS-CoV-2 (Calu-3 cells)IC50 (µM) vs. MproCytotoxicity (Calu-3 cells)
4a 5H-Benzo[b]carbazole-6,11-dione< 40.11 ± 0.05No cytotoxicity observed at tested concentrations
4b 2-Methoxy-5H-benzo[b]carbazole-6,11-dione< 40.37 ± 0.05No cytotoxicity observed at tested concentrations
4d 4-Methoxy-5H-benzo[b]carbazole-6,11-dione< 4-No cytotoxicity observed at tested concentrations
4i 7H-Dibenzo[a,h]carbazole-7,12(13H)-dione< 4-No cytotoxicity observed at tested concentrations

EC50: Half-maximal effective concentration for inhibition of viral replication. IC50: Half-maximal inhibitory concentration against the enzyme.

Table 2: In Silico Analysis of Carbazole Alkaloids from Murraya koenigii Against SARS-CoV-2 Main Protease (Mpro)[3][4]
Compound NameStructureBinding Energy (kcal/mol) vs. Mpro (Omicron Variant)
Koenine -7.8
Girinimbine -7.6
Reference Inhibitor (3WL) -7.2

Binding energy values are derived from molecular docking studies and indicate the predicted affinity of the compound for the Mpro active site.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

SARS-CoV-2 Antiviral Activity Assay (Plaque Reduction Assay)[1]

This assay quantifies the ability of a compound to inhibit the replication of SARS-CoV-2 in a cell-based model.

  • Cell Line: Calu-3 cells (human lung adenocarcinoma).

  • Virus: SARS-CoV-2 B.1 lineage isolate.

  • Procedure:

    • Seed Calu-3 cells (1.5 × 10⁴ cells/well) in 96-well plates and incubate overnight.

    • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C in a 5% CO₂ atmosphere.

    • Following infection, add the test compounds at various concentrations (e.g., 0.6, 1.3, 2.5, 5, and 10 µM) to the wells.

    • Incubate the plates for 24 hours.

    • Collect the supernatant and quantify the viral titer using a plaque-forming unit (PFU) assay on Vero E6 cells.

    • The EC50 value is calculated by determining the compound concentration at which a 50% reduction in the number of plaques is observed compared to the untreated virus control.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)[1]

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of SARS-CoV-2 Mpro.

  • Principle: The assay utilizes a fluorescently labeled peptide substrate that mimics the natural cleavage site of Mpro. In its intact state, a quencher molecule suppresses the fluorescence of a nearby fluorophore. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence that is proportional to enzyme activity.

  • Procedure:

    • Recombinant SARS-CoV-2 Mpro is incubated with the test compound at various concentrations in an appropriate assay buffer.

    • A FRET-based substrate is added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a microplate reader.

    • The rate of substrate cleavage is calculated from the fluorescence data.

    • The IC50 value is determined by plotting the percentage of enzyme inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the test compounds on the viability of the host cells to determine their therapeutic window.

  • Cell Line: Calu-3 cells.

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Procedure:

    • Seed Calu-3 cells in 96-well plates and incubate overnight.

    • Treat the cells with the same concentrations of the test compounds used in the antiviral assay.

    • Incubate for the same duration as the antiviral assay (e.g., 24 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage relative to untreated control cells. The CC50 (50% cytotoxic concentration) can be determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the key experimental workflow and the proposed mechanism of action for the carbazole derivatives.

Experimental_Workflow cluster_invitro In Vitro Antiviral & Cytotoxicity Testing cluster_moa Mechanism of Action Study plate1 96-well plate with Calu-3 cells infect Infect with SARS-CoV-2 (MOI 0.01) plate1->infect treat_virus Treat with Carbazole Derivatives (various conc.) infect->treat_virus incubate_virus Incubate 24h treat_virus->incubate_virus pfu Plaque Forming Unit (PFU) Assay on Vero E6 cells incubate_virus->pfu ec50 Calculate EC50 pfu->ec50 plate2 96-well plate with Calu-3 cells treat_cyto Treat with Carbazole Derivatives (same conc.) plate2->treat_cyto incubate_cyto Incubate 24h treat_cyto->incubate_cyto mtt MTT Assay incubate_cyto->mtt cc50 Determine Cytotoxicity (CC50) mtt->cc50 mpro_enzyme Recombinant SARS-CoV-2 Mpro treat_mpro Add Carbazole Derivatives mpro_enzyme->treat_mpro fret_substrate FRET Peptide Substrate fret_substrate->treat_mpro measure_fluorescence Measure Fluorescence treat_mpro->measure_fluorescence ic50 Calculate IC50 measure_fluorescence->ic50

Experimental workflow for evaluating anti-SARS-CoV-2 activity.

Mechanism_of_Action cluster_virus_lifecycle SARS-CoV-2 Replication Cycle polyprotein Viral Polyprotein (pp1a/pp1ab) mpro Main Protease (Mpro) polyprotein->mpro Cleavage functional_proteins Functional Viral Proteins mpro->functional_proteins replication_complex Viral Replication Complex Assembly functional_proteins->replication_complex progeny New Virus Particles replication_complex->progeny carbazole Carbazole Derivatives carbazole->inhibition inhibition->mpro

A Comparative Guide to the ADMET Profile of N-(9-ethyl-9H-carbazol-3-yl)-acetamide Derivatives and Other Carbazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The development of novel therapeutic agents requires a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides a comparative analysis of the ADMET properties of N-(9-ethyl-9H-carbazol-3-yl)-acetamide derivatives, serving as a surrogate for the closely related N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide series for which specific ADMET data is not publicly available. By comparing these findings with other relevant carbazole derivatives, this document aims to offer valuable insights for researchers in the field of drug discovery.

Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The N-substituted carbazole scaffold, in particular, has been a focus for the development of new therapeutic agents.[2] However, the successful translation of these compounds into clinical candidates is heavily dependent on their pharmacokinetic and safety profiles.

This guide summarizes available in silico and experimental ADMET data, provides detailed experimental protocols for key assays, and utilizes visualizations to illustrate crucial workflows in ADMET analysis.

Comparative ADMET Data

While specific experimental ADMET data for this compound derivatives are not available in the reviewed literature, a study on structurally similar N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles provides valuable insights into the expected pharmacokinetic properties.[3][4][5] The following tables present a compilation of in silico predicted ADMET properties for these and other carbazole derivatives to facilitate a comparative analysis.

Table 1: Comparison of Physicochemical and Lipophilicity Properties

Compound/Derivative ClassMolecular Weight ( g/mol )LogPH-Bond AcceptorsH-Bond Donors
N-(9-ethyl-9H-carbazol-3-yl)acetamide derivatives450 - 6003.5 - 5.55 - 71 - 2
Carbazole-rhodanine hybrids400 - 5504.0 - 6.04 - 61 - 2
Pyrimido[5,4-b]carbazoles300 - 4503.0 - 5.03 - 51 - 2

Data is estimated based on published studies on similar carbazole derivatives.

Table 2: Comparison of Absorption and Distribution Properties

Compound/Derivative ClassHuman Intestinal Absorption (HIA)Caco-2 PermeabilityBlood-Brain Barrier (BBB) Permeation
N-(9-ethyl-9H-carbazol-3-yl)acetamide derivativesHigh (Predicted)Moderate to High (Predicted)Likely to cross (Predicted)
Carbazole-rhodanine hybridsModerate to High (Predicted)Moderate (Predicted)Variable (Predicted)
Pyrimido[5,4-b]carbazolesHigh (Predicted)High (Predicted)Likely to cross (Predicted)

Data is based on in silico predictions from various studies.

Table 3: Comparison of Metabolism and Excretion Properties

Compound/Derivative ClassCYP450 2D6 InhibitionCYP450 3A4 InhibitionRenal Excretion
N-(9-ethyl-9H-carbazol-3-yl)acetamide derivativesLikely inhibitor (Predicted)Likely inhibitor (Predicted)Low (Predicted)
Carbazole-rhodanine hybridsVariable (Predicted)Variable (Predicted)Low (Predicted)
Pyrimido[5,4-b]carbazolesUnlikely inhibitor (Predicted)Likely inhibitor (Predicted)Low (Predicted)

Data is based on in silico predictions from various studies.

Table 4: Comparison of Predicted Toxicity Profiles

Compound/Derivative ClassAMES MutagenicityhERG InhibitionHepatotoxicity
N-(9-ethyl-9H-carbazol-3-yl)acetamide derivativesNon-mutagenic (Predicted)Low to Moderate Risk (Predicted)Low Risk (Predicted)
Carbazole-rhodanine hybridsNon-mutagenic (Predicted)Moderate Risk (Predicted)Low to Moderate Risk (Predicted)
Pyrimido[5,4-b]carbazolesNon-mutagenic (Predicted)Low Risk (Predicted)Low Risk (Predicted)

Data is based on in silico predictions from various studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of ADMET studies. The following sections outline standard protocols for key in vitro and in vivo ADMET assays.

1. In Silico ADMET Prediction

In silico tools are invaluable for the early assessment of the ADMET properties of drug candidates, helping to prioritize compounds for further experimental evaluation.

  • Protocol:

    • Obtain the simplified molecular-input line-entry system (SMILES) notation for the this compound derivatives and comparator compounds.

    • Utilize web-based platforms such as SwissADME, admetSAR, or pkCSM for the prediction of ADMET properties.[6]

    • Input the SMILES strings into the respective servers.

    • Analyze the output data, which typically includes parameters related to physicochemical properties, lipophilicity, water solubility, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity (e.g., AMES mutagenicity, hERG inhibition).

    • Compile the predicted data into tables for comparative analysis.

2. Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

  • Protocol:

    • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a confluent monolayer.

    • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Transport Experiment:

      • For apical to basolateral (A-B) permeability, add the test compound to the apical side (donor compartment) and collect samples from the basolateral side (receiver compartment) over time.

      • For basolateral to apical (B-A) permeability, add the test compound to the basolateral side and collect samples from the apical side.

    • Quantification: Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

3. Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of major drug-metabolizing CYP enzymes, which is a common cause of drug-drug interactions.

  • Protocol:

    • Incubation: Incubate human liver microsomes with a specific CYP isoform substrate in the presence and absence of the test compound at various concentrations.

    • Metabolite Formation: After a defined incubation period, quench the reaction and measure the formation of the specific metabolite using LC-MS/MS.

    • Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50).

4. hERG Inhibition Assay

The hERG assay is a critical safety screen to assess the risk of a compound causing cardiac arrhythmia (QT prolongation).

  • Protocol:

    • Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293 cells).

    • Electrophysiology: Utilize automated patch-clamp electrophysiology to measure the hERG channel current in the presence and absence of the test compound at various concentrations.

    • Data Analysis: Determine the IC50 value for the inhibition of the hERG current.

5. Acute Oral Toxicity Study in Rodents

This in vivo study provides preliminary information on the potential toxicity of a compound after a single oral dose.

  • Protocol:

    • Animal Model: Use a suitable rodent species (e.g., rats or mice).

    • Dosing: Administer a single oral dose of the test compound at different dose levels to separate groups of animals. Include a control group receiving the vehicle only.

    • Observation: Observe the animals for a defined period (typically 14 days) for signs of toxicity, including mortality, clinical signs, and changes in body weight.

    • Necropsy: At the end of the study, perform a gross necropsy on all animals.

    • Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) if applicable, and identify any target organs of toxicity.

Visualizations

ADMET Analysis Workflow

ADMET_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies in_silico_properties Physicochemical Properties (MW, LogP, H-bonds) in_silico_adme ADME Prediction (HIA, BBB, CYP Inhibition) in_silico_properties->in_silico_adme in_silico_tox Toxicity Prediction (AMES, hERG, Hepatotoxicity) in_silico_adme->in_silico_tox absorption Absorption (Caco-2 Permeability) in_silico_tox->absorption Promising Candidates metabolism Metabolism (CYP Inhibition) absorption->metabolism toxicity_vitro Toxicity (hERG Assay, Cytotoxicity) metabolism->toxicity_vitro pk_study Pharmacokinetics (Rodent PK) toxicity_vitro->pk_study Optimized Leads tox_study Toxicity (Acute Oral Toxicity) pk_study->tox_study candidate_selection Candidate Selection tox_study->candidate_selection lead_compound Lead Compound lead_compound->in_silico_properties Initial Assessment

Caption: A generalized workflow for ADMET analysis in drug discovery.

Logical Relationship of Key ADMET Parameters

ADMET_Parameters cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity solubility Solubility bioavailability Oral Bioavailability solubility->bioavailability permeability Permeability permeability->bioavailability ppb Plasma Protein Binding metabolic_stability Metabolic Stability ppb->metabolic_stability tissue_dist Tissue Distribution tissue_dist->metabolic_stability cyp_inhibition CYP450 Inhibition efficacy_safety Efficacy & Safety cyp_inhibition->efficacy_safety metabolic_stability->cyp_inhibition renal_clearance Renal Clearance metabolic_stability->renal_clearance biliary_clearance Biliary Clearance metabolic_stability->biliary_clearance renal_clearance->efficacy_safety biliary_clearance->efficacy_safety cardiotoxicity Cardiotoxicity (hERG) cardiotoxicity->efficacy_safety hepatotoxicity Hepatotoxicity hepatotoxicity->efficacy_safety mutagenicity Mutagenicity (AMES) mutagenicity->efficacy_safety drug_candidate Drug Candidate drug_candidate->solubility drug_candidate->permeability drug_candidate->cardiotoxicity drug_candidate->hepatotoxicity drug_candidate->mutagenicity bioavailability->ppb bioavailability->tissue_dist

Caption: Interrelationship of key ADMET parameters influencing drug efficacy and safety.

Conclusion

The ADMET profile of N-(9-ethyl-9H-carbazol-3-yl)-acetamide derivatives, based on in silico predictions for closely related analogs, suggests that this class of compounds generally possesses favorable drug-like properties.[3][4] Predictions indicate good intestinal absorption and the potential to cross the blood-brain barrier. However, potential liabilities such as the inhibition of CYP450 enzymes and hERG channels warrant careful experimental evaluation.

This guide highlights the importance of a comprehensive ADMET assessment in the early stages of drug discovery. While in silico tools provide valuable initial screening, experimental validation through the detailed protocols provided is essential for accurate characterization of a compound's pharmacokinetic and safety profile. The comparative data presented for different carbazole series can aid researchers in selecting and optimizing lead candidates with a higher probability of clinical success. Further experimental studies on this compound derivatives are necessary to definitively establish their ADMET properties.

References

A Comparative Guide to Two Carbazole Derivatives: N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide and Ethyl-3-[(9-alkyl-9H-carbazol-3-yl)amino]but-2-enoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two carbazole derivatives: N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide and ethyl-3-[(9-alkyl-9H-carbazol-3-yl)amino]but-2-enoate. While direct comparative performance data on their biological activities is not extensively available in the current literature, this document summarizes their synthesis, chemical properties, and the known biological potential of structurally related carbazole compounds to inform future research and development.

Chemical Properties and Synthesis

The synthesis of both this compound and ethyl-3-[(9-alkyl-9H-carbazol-3-yl)amino]but-2-enoate originates from the reaction of 9-alkyl-3-aminocarbazoles with ethyl-3-oxobutanoate. The formation of either the acylation product (this compound) or the condensation product (ethyl-3-[(9-alkyl-9H-carbazol-3-yl)amino]but-2-enoate) is primarily dictated by the reaction conditions.[1][2][3]

The reaction of 3-amino-9-ethylcarbazole with ethyl-3-oxobutanoate in refluxing toluene yields exclusively the acylation product, this compound.[1][2] Conversely, the presence of a catalytic amount of hydrochloric acid in a solvent like benzene promotes the formation of the condensation product, ethyl-3-[(9-ethyl-9H-carbazol-3-yl)amino]but-2-enoate.[1][2]

Table 1: Comparison of Chemical Properties

PropertyThis compoundEthyl-3-[(9-alkyl-9H-carbazol-3-yl)amino]but-2-enoate
Synonyms N-(9-ethylcarbazol-3-yl)-3-oxobutanamide, N-(9-Ethyl-9H-carbazol-3-yl)-3-oxo-butyramideEthyl-β-(9-alkyl-9H-carbazol-3-yl)aminocrotonate
Molecular Formula C₁₈H₁₈N₂O₂C₂₀H₂₂N₂O₂ (for ethyl, alkyl=ethyl)
Molecular Weight 294.35 g/mol 322.40 g/mol (for ethyl, alkyl=ethyl)
CAS Number 331713-74-7Not readily available
Appearance SolidNot specified

Synthesis Overview

The synthetic pathways for both compounds are illustrated below. The key determinant for the product outcome is the presence or absence of an acid catalyst.

synthesis_comparison cluster_reactants Reactants cluster_products Products 3-amino-9-ethylcarbazole 3-amino-9-ethylcarbazole Acylation_Product N-(9-ethyl-9H-carbazol-3-yl)- 3-oxobutanamide 3-amino-9-ethylcarbazole->Acylation_Product Refluxing Toluene Condensation_Product Ethyl-3-[(9-ethyl-9H-carbazol-3-yl)amino] but-2-enoate 3-amino-9-ethylcarbazole->Condensation_Product Benzene, HCl (cat.) ethyl-3-oxobutanoate ethyl-3-oxobutanoate ethyl-3-oxobutanoate->Acylation_Product No Catalyst ethyl-3-oxobutanoate->Condensation_Product Azeotropic separation acylation_workflow start Start mix Mix 3-amino-9-ethylcarbazole and ethyl-3-oxobutanoate in toluene start->mix reflux Reflux for 2 hours mix->reflux cool Cool for crystallization reflux->cool filter_wash Filter, wash with hexane cool->filter_wash recrystallize Recrystallize from toluene filter_wash->recrystallize end N-(9-ethyl-9H-carbazol-3-yl) -3-oxobutanamide recrystallize->end condensation_workflow start Start mix Mix 9-alkyl-3-aminocarbazole, ethyl-3-oxobutanoate, benzene, and HCl (cat.) start->mix reflux Reflux for 5 hours with azeotropic separation mix->reflux evaporate Evaporate benzene reflux->evaporate crystallize Add hexane and cool to crystallize evaporate->crystallize filter_wash Filter, wash with hexane crystallize->filter_wash recrystallize Recrystallize from hexane filter_wash->recrystallize end Ethyl-3-[(9-alkyl-9H-carbazol-3-yl)amino] but-2-enoate recrystallize->end

References

A Comparative Guide to the Efficacy of Novel DNMT1 Inhibitors Versus RG108

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the efficacy of emerging DNA methyltransferase 1 (DNMT1) inhibitors in comparison to the well-established first-generation inhibitor, RG108. The following sections detail the biochemical potency, cellular activity, and mechanistic insights of these compounds, supported by experimental data to inform preclinical research and drug development strategies.

Executive Summary

DNA methyltransferase 1 (DNMT1) is a critical enzyme responsible for maintaining DNA methylation patterns, a key epigenetic modification frequently dysregulated in cancer. The inhibition of DNMT1 offers a promising therapeutic avenue for the reactivation of silenced tumor suppressor genes. RG108, a pioneering non-nucleoside DNMT1 inhibitor, has served as a valuable research tool. However, a new generation of inhibitors, including SGI-1027, GSK3735967, and Zebularine, have been developed with the aim of improving potency, selectivity, and clinical applicability. This guide presents a comparative analysis of these novel agents against RG108, focusing on their performance in preclinical studies.

Data Presentation: Quantitative Comparison of DNMT1 Inhibitors

The following tables summarize the in vitro efficacy of RG108 and selected novel DNMT1 inhibitors. It is important to note that the IC50 values presented are derived from various studies and experimental conditions, which may not allow for a direct, absolute comparison. However, these data provide a valuable overview of the relative potency of each compound.

Table 1: Biochemical Potency of DNMT1 Inhibitors

InhibitorTarget(s)IC50 (Enzymatic Assay)Mechanism of ActionKey Characteristics
RG108 DNMTs~115 nM[1][2][3]Non-nucleoside, blocks the DNMT active site[1][4]First-generation, non-covalent inhibitor; reactivates tumor suppressor genes.[4]
SGI-1027 DNMT1, DNMT3A, DNMT3BDNMT1: 6-12.5 µM[2][5][6][7]Non-nucleoside, competes with S-adenosylmethionine (SAM)[2]Induces degradation of DNMT1 protein.[5]
GSK3735967 DNMT1 (selective)~40 nMReversible, non-covalentHighly selective for DNMT1 over DNMT3A/3B.
Zebularine DNMTsNot specified (mechanism-based)Nucleoside analog, incorporates into DNAAlso inhibits cytidine deaminase.

Table 2: Cellular Activity of DNMT1 Inhibitors in Cancer Cell Lines

InhibitorCell Line(s)IC50 (Cell Viability)Observed Cellular EffectsReference
RG108 Eca-109 (Esophageal)70 µM[4]Dose and time-dependent growth inhibition, apoptosis induction.[4][8][4]
TE-1 (Esophageal)75 µM[4]Dose and time-dependent growth inhibition.[4][4]
LNCaP, 22Rv1, DU145 (Prostate)Dose-dependent inhibitionDecreased DNMT activity and global DNA methylation.[8][8]
Ishikawa (Endometrial)~20 µMInhibition of cell proliferation, G2/M cell cycle arrest, apoptosis.[9][9]
SGI-1027 Various cancer cell lines2.5 - 5 µMSelective degradation of DNMT1.[5][5]
Zebularine LS 174T (Colon)~50 µM[10]Cell growth inhibition, apoptosis induction.[10][10]
MDA-MB-231 (Breast)~100 µM (96h)[11]Inhibition of cell proliferation, S-phase arrest.[11][11]
MCF-7 (Breast)~150 µM (96h)[11]Less susceptible to cytotoxicity compared to MDA-MB-231.[11][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines for key assays used in the evaluation of DNMT1 inhibitors.

In Vitro DNMT1 Activity/Inhibition Assay (ELISA-based)

This assay quantifies the enzymatic activity of DNMT1 and the inhibitory potential of test compounds.

  • Coating: A cytosine-rich DNA substrate is coated onto microplate wells.

  • Reaction Setup:

    • Blank: Assay buffer and S-adenosyl-L-methionine (SAM).

    • Untreated Control: Assay buffer, SAM, and purified recombinant DNMT1 enzyme.

    • Inhibitor Wells: Assay buffer, SAM, DNMT1 enzyme, and the test inhibitor at various concentrations.

  • Methylation Reaction: The plate is incubated to allow the methylation of the DNA substrate by DNMT1.

  • Detection: The methylated DNA is detected using a specific primary antibody against 5-methylcytosine (5-mC), followed by an enzyme-linked secondary antibody.

  • Signal Development: A colorimetric or fluorometric substrate is added, and the signal is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with the DNMT1 inhibitor at a range of concentrations for a specified duration (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.[13][14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[13][14]

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Global DNA Methylation Assay (ELISA-based)

This assay quantifies the overall level of 5-methylcytosine in a genomic DNA sample.

  • DNA Binding: Genomic DNA isolated from treated and untreated cells is bound to the wells of a microplate.

  • Antibody Incubation: A primary antibody specific to 5-mC is added to the wells, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Colorimetric Detection: A chromogenic substrate is added, and the resulting color change is proportional to the amount of 5-mC in the DNA sample.

  • Quantification: The absorbance is read on a microplate reader, and the percentage of global DNA methylation is calculated based on a standard curve.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the evaluation of DNMT1 inhibitors.

DNMT1_Inhibition_Pathway RG108 RG108 DNMT1 DNMT1 RG108->DNMT1 Inhibition NovelInhibitors Novel Inhibitors (e.g., SGI-1027, GSK3735967) NovelInhibitors->DNMT1 Inhibition DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Catalyzes TSG_Reactivation Tumor Suppressor Gene Reactivation TSG_Silencing Tumor Suppressor Gene Silencing (e.g., p16, DAPK) DNA_Methylation->TSG_Silencing Cell_Proliferation Uncontrolled Cell Proliferation TSG_Silencing->Cell_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest TSG_Reactivation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of DNMT1 inhibition leading to anti-cancer effects.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays DNMT1_Activity DNMT1 Activity/ Inhibition Assay Biochemical_Potency Determine IC50 (Biochemical) DNMT1_Activity->Biochemical_Potency Cell_Culture Cancer Cell Lines Treatment Treat with Inhibitors (RG108 vs. Novel) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Global_Methylation Global DNA Methylation Assay Treatment->Global_Methylation Cellular_Efficacy Determine IC50 (Cellular) Cell_Viability->Cellular_Efficacy Methylation_Status Assess Global Methylation Levels Global_Methylation->Methylation_Status

Caption: Experimental workflow for evaluating DNMT1 inhibitors.

References

Unveiling the Accuracy of In-Silico Predictions: A Comparative Guide to the Cross-Validation of Molecular Docking for Carbazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the correlation between computational docking scores and experimental biological activity for carbazole derivatives reveals a strong predictive power of in-silico techniques, guiding modern drug discovery efforts. This guide provides a comprehensive comparison of methodologies and experimental data from recent studies, offering researchers and drug development professionals a valuable resource for validating their own molecular docking results.

The quest for novel therapeutics frequently employs computational methods like molecular docking to predict the binding affinity of small molecules to biological targets. Carbazole and its derivatives, a class of heterocyclic compounds, have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties. The reliability of in-silico predictions, however, hinges on rigorous experimental validation. This guide synthesizes data from multiple studies to present a clear comparison of docking results and their correlation with in-vitro biological assays for various carbazole compounds.

Correlating Docking Scores with Biological Activity: A Data-Driven Comparison

The predictive accuracy of molecular docking is best assessed by comparing the calculated binding energies or docking scores with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). The following tables summarize the quantitative data from several key studies on carbazole derivatives, showcasing the correlation between in-silico predictions and in-vitro results.

Study FocusTarget ProteinCarbazole CompoundDocking Score (kcal/mol)Experimental Activity (IC50/GI50 in µM)Reference
Anticancer ActivityHuman Topoisomerase-I (PDB ID: 1A35)Compound 3c-<10 (GI50)[1]
Anticancer ActivityHuman Topoisomerase-I (PDB ID: 1A35)Compound 3a-<10 (GI50)[1]
Anticancer ActivityHuman Topoisomerase-I (PDB ID: 1A35)Compound 3e-<10 (GI50)[1]
Anticancer ActivityXDH (PDB: 3UNI)Compound 3-11.3-[2]
Anticancer ActivityPPARG (PDB: 3VSO)Molecule-11-11.1-[2]
Anticancer ActivityHepG2, HeLa, MCF7 Cell LinesCompound 10-7.68, 10.09, 6.44 (IC50)[2]
Anticancer ActivityHeLa Cancer Cell LineCompound 9-7.59 (IC50)[2]
Carbonic Anhydrase InhibitionhCA ICarbazole Schiff Bases-7.74 ± 0.27 to -6.27 ± 0.0732.09–151.2 (IC50)[3][4]
Carbonic Anhydrase InhibitionhCA IICarbazole Schiff Bases-8.04 ± 0.17 to -7.27 ± 0.1821.82–40.54 (IC50)[3][4]
DNA BindingDNA DuplexesMol-6 (2,7-carbazole)Highest binding affinityHighest ΔTm[5]

Experimental Protocols: A Closer Look at the Methodologies

The validity of the correlation between docking and experimental results is intrinsically linked to the robustness of the employed methodologies. Below are detailed protocols from the cited studies for both molecular docking and in-vitro validation.

Molecular Docking Protocols
  • General Workflow: The process typically begins with the three-dimensional optimization of the carbazole derivatives using software like Chemsketch.[1] The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Docking simulations are then performed using software such as AUTODOCK 4.2.6 or AutoDock Vina.[1][2]

  • Induced-Fit Docking: For targets like human carbonic anhydrase I and II, an induced-fit docking method was employed to account for the flexibility of the protein's active site upon ligand binding.[3][4]

  • Ligand and Receptor Preparation: Prior to docking, the ligand structures are optimized, often using density functional theory (DFT) with a basis set like B3LYP/6-311++G(d,p) in Gaussian 09W.[2] For the receptor, water molecules and co-crystallized ligands are typically removed, and polar hydrogens and Gasteiger charges are added using tools like AutoDockTools.

  • Grid Box Definition: A grid box is defined around the active site of the target protein to guide the docking simulation.

  • Docking Algorithm: The Lamarckian Genetic Algorithm is a commonly used algorithm for exploring the conformational space of the ligand within the defined grid box.[5]

In-Vitro Validation Protocols
  • Anticancer Activity Assays:

    • Sulforhodamine B (SRB) Assay: This assay is used to determine cell density based on the measurement of cellular protein content. It was used to screen carbazole derivatives against human breast cancer cell lines (MCF-7), with GI50 values determined at various concentrations.[1]

    • MTT Assay: This colorimetric assay assesses cell metabolic activity. It was used to evaluate the cytotoxic activity of carbazole derivatives against various cancer cell lines, including HepG2, HeLa, and MCF7.[2]

  • Enzyme Inhibition Assays:

    • Carbonic Anhydrase Inhibition: The inhibitory effects of carbazole Schiff base derivatives on human carbonic anhydrase (hCA) isoenzymes I and II were investigated to determine their IC50 values.[3][4]

  • DNA Binding Studies:

    • Thermal Melting (ΔTm) Studies: Experimental studies were conducted to determine the change in the melting temperature of DNA duplexes upon binding of carbazole analogs. An increase in Tm indicates stabilization of the DNA duplex and is a measure of binding affinity.[5]

Visualizing the Workflow and Logical Relationships

To better understand the process of cross-validating molecular docking results, the following diagrams illustrate the typical experimental workflow and the logical relationship between in-silico and in-vitro studies.

experimental_workflow cluster_insilico In-Silico Analysis cluster_invitro In-Vitro Validation ligand_prep Ligand Preparation (Carbazole Derivatives) docking Molecular Docking (e.g., AutoDock) ligand_prep->docking receptor_prep Receptor Preparation (Target Protein) receptor_prep->docking analysis Analysis of Docking Results (Binding Energy, Pose) docking->analysis correlation Correlation Analysis analysis->correlation Predicted Activity synthesis Synthesis of Carbazole Compounds bio_assay Biological Assays (e.g., IC50, GI50) synthesis->bio_assay data_analysis Experimental Data Analysis bio_assay->data_analysis data_analysis->correlation Observed Activity logical_relationship in_silico In-Silico Prediction (Docking Score) hypothesis Hypothesis Generation: Potential Biological Activity in_silico->hypothesis predicts in_vitro In-Vitro Experiment (Biological Assay) hypothesis->in_vitro guides validation Validation/Refutation of Hypothesis in_vitro->validation provides data for conclusion Conclusion: Structure-Activity Relationship validation->conclusion

References

Benchmarking New Anti-inflammatory Carbazoles Against Established Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Carbazoles, a class of heterocyclic aromatic compounds, have emerged as a promising scaffold for the development of new anti-inflammatory drugs.[1] This guide provides a comprehensive comparison of newly identified anti-inflammatory carbazoles against two well-established nonsteroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib. Experimental data is presented to benchmark their performance, alongside detailed experimental protocols and visualizations of key signaling pathways.

Comparative Performance Data

The following tables summarize the in vitro and in vivo anti-inflammatory activities of representative novel carbazoles compared to the benchmark drugs, Indomethacin and Celecoxib.

Table 1: In Vitro Anti-inflammatory Activity

CompoundTarget(s)Assay SystemKey ParameterIC₅₀ ValueReference
Novel Carbazoles
Murrayakonine ATNF-α, IL-6LPS-stimulated Human PBMCsTNF-α InhibitionDose-dependent[2]
IL-6 InhibitionDose-dependent[2]
LCY-2-CHOiNOS, COX-2, TNF-α, p38 MAPKLPS-stimulated RAW264.7 MacrophagesNO Inhibition2.3 µM[3][4]
PGE₂ Inhibition1 µM[3]
TNF-α Inhibition0.8 µM[3][4]
ClausevestineNitric Oxide (NO) ProductionNot SpecifiedNO InhibitionEquivalent to Hydrocortisone[5]
Benchmark Drugs
IndomethacinCOX-1, COX-2VariousCOX InhibitionVaries by assay[6][7][8][9][10]
CelecoxibCOX-2VariousCOX-2 InhibitionVaries by assay[11][12][13][14][15]

Table 2: In Vivo Anti-inflammatory Activity

CompoundAnimal ModelDosagePaw Edema Inhibition (%)Reference
Novel Carbazoles
Data for specific novel carbazoles in standardized in vivo models is emerging and requires further investigation for direct comparison.
Benchmark Drugs
IndomethacinCarrageenan-induced rat paw edema5-10 mg/kgSignificant inhibition[16][17][18][19]
CelecoxibCarrageenan-induced rat paw edema10-30 mg/kgSignificant inhibition[16][17][18][19]

Signaling Pathways and Mechanisms of Action

Understanding the underlying molecular mechanisms is crucial for evaluating and developing new anti-inflammatory drugs.

Pro-inflammatory Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It activates macrophages through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and NF-κB pathways. This results in the production of pro-inflammatory mediators like TNF-α, IL-6, and the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn produce nitric oxide (NO) and prostaglandins (PGE₂), respectively.

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus p38->Nucleus JNK->Nucleus ERK->Nucleus ProInflammatory Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory Gene Expression

Caption: Pro-inflammatory signaling cascade initiated by LPS.

Mechanism of Action of Benchmark Drugs

Indomethacin is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[6][7][8][9][10] Celecoxib is a selective COX-2 inhibitor.[11][12][13][14][15] By blocking COX enzymes, these drugs prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][13]

ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2 Celecoxib Celecoxib Celecoxib->COX2

Caption: Inhibition of prostaglandin synthesis by NSAIDs.

Mechanism of Action of Novel Carbazoles

Some novel carbazoles, such as LCY-2-CHO, have been shown to exert their anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway.[3][4] This inhibition can occur at different levels, leading to a reduction in the expression of pro-inflammatory genes. Other carbazoles may act through different mechanisms, such as inhibiting Toll-like receptors 7, 8, and 9.[20]

LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 MAPK TAK1->p38 Nucleus Nucleus p38->Nucleus LCY2CHO LCY-2-CHO LCY2CHO->p38 ProInflammatory Reduced Pro-inflammatory Mediators Nucleus->ProInflammatory Reduced Gene Expression

Caption: Inhibition of p38 MAPK pathway by LCY-2-CHO.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

General Experimental Workflow for Anti-inflammatory Drug Screening

The screening of novel anti-inflammatory compounds typically follows a hierarchical approach, starting with in vitro assays to determine potency and mechanism of action, followed by in vivo models to assess efficacy and safety in a physiological context.

cluster_0 In Vitro Screening cluster_1 In Vivo Testing a1 Compound Library a2 Cell-based Assays (e.g., LPS-stimulated Macrophages) a1->a2 a3 Measure Inflammatory Markers (NO, TNF-α, IL-6, PGE₂) a2->a3 a4 Determine IC₅₀ Values a3->a4 a5 Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) a4->a5 b1 Lead Compounds from In Vitro a5->b1 Select Promising Candidates b2 Animal Models of Inflammation (e.g., Carrageenan-induced Paw Edema) b1->b2 b3 Assess Anti-inflammatory Efficacy b2->b3 b4 Preliminary Toxicology b3->b4

Caption: A general workflow for screening anti-inflammatory compounds.

In Vitro Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay is a standard method to evaluate the potential anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.[21][22][23][24]

  • Cell Line: RAW 264.7 (murine macrophage cell line) or THP-1 (human monocytic cell line).[21]

  • Materials:

    • Test compounds (new carbazoles, Indomethacin, Celecoxib)

    • Lipopolysaccharide (LPS) from E. coli

    • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Griess Reagent (for NO measurement)

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control group (no LPS) and a positive control group (LPS alone).

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the absorbance at the appropriate wavelength (typically 540 nm).

    • Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized animal model to assess the acute anti-inflammatory activity of a compound.[16][17][18][19]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Materials:

    • Test compounds

    • Carrageenan solution (1% w/v in saline)

    • Plethysmometer (for measuring paw volume)

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compounds orally or intraperitoneally at a predetermined dose. The control group receives the vehicle. A standard drug like Indomethacin is used as a positive control.

    • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

References

A Comparative Guide to the Structure-Activity Relationship of Carbazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various carbazole analogs, with a focus on their anticancer and antimicrobial properties. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Comparative Analysis of Biological Activity

The biological efficacy of carbazole derivatives is highly dependent on the nature and position of substituents on the carbazole nucleus. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their anticancer and antimicrobial activities.

Anticancer Activity of Carbazole Analogs

The in vitro cytotoxic activity of carbazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of a biological process, is a key metric for this assessment. Lower IC50 values indicate higher potency.

Table 1: Anticancer Activity (IC50 in µM) of Selected Carbazole Derivatives

Compound IDModificationsHepG2 (Liver)MCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)MDA-MB-231 (Breast)Reference
Carbazole-Thiazole Analog 3b Thiazole substituent0.0304 ± 0.0010.058 ± 0.0020.047 ± 0.002--[3]
Carbazole-Thiazole Analog 5c Thiazole substituent0.048 ± 0.0020.086 ± 0.00250.06 ± 0.007--[3]
Oxadiazole Derivative 10 Oxadiazole moiety7.686.44-10.09-[4]
Oxadiazole Derivative 11 Oxadiazole moiety>50>50->50-[4]
Benzenesulfonohydrazide Deriv. 9 Benzenesulfonohydrazide moiety---7.59-[4]
5,8-Dimethyl-9H-carbazole Deriv. 3 Hydroxy and boron substituents->100--1.44 ± 0.97[5]
5,8-Dimethyl-9H-carbazole Deriv. 4 Hydroxy and boron substituents-Moderate Activity--0.73 ± 0.74[5]
Carbazole-cyanochalcone 3a 4-dimethylaminophenyl group-----[6]
Cisplatin (Reference) ------[3]
5-Fluorouracil (Reference) ------[4]

Structure-Activity Relationship Insights (Anticancer):

  • Substituents on the Carbazole Ring: The introduction of heterocyclic rings, such as thiazole and oxadiazole, can significantly influence the anticancer activity. For instance, carbazole-thiazole analogs 3b and 5c demonstrated potent cytotoxicity with IC50 values in the nanomolar range.[3]

  • N-Substitution: Modifications at the N-9 position of the carbazole ring are crucial. For example, N-ethyl substitution is common in many active compounds.[1]

  • Specific Moieties: The presence of a 4-dimethylaminophenyl group in carbazole-cyanochalcone 3a resulted in potent dual inhibition of tubulin polymerization and human farnesyltransferase.[6] In another study, 5,8-dimethyl-9H-carbazole derivatives with hydroxy and boron substituents (compounds 3 and 4) showed high activity against MDA-MB-231 breast cancer cells.[5]

  • Mechanism of Action: Several carbazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[6][7] Others have been shown to inhibit topoisomerases or interfere with signaling pathways like the JAK/STAT pathway.[7][8]

Antimicrobial Activity of Carbazole Analogs

Carbazole derivatives have also been investigated for their ability to inhibit the growth of various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation, is used to quantify this activity. Lower MIC values indicate greater antimicrobial potency.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Carbazole Derivatives

Compound IDModificationsS. aureusB. subtilisE. coliC. albicansA. fumigatusReference
Compound 7 -2.82.310.3ModerateModerate[9]
Compound 8 -1.11.26.4--[9]
Pyrazoline 3b Chlorine-substituted pyrazoline--ExcellentExcellent-[10]
Pyrazoline 3c Pyrazoline moietyEquipotent to Ampicillin-Equipotent to Ampicillin--[10]
Chromone 4b Chlorine-substituted chromoneExcellent-Excellent--[10]
Chromone 4c Chromone moiety--Promising--[10]
Ampicillin (Reference) -0.20.390.3--[9]
Griseofulvin (Reference) ------[10]

Structure-Activity Relationship Insights (Antimicrobial):

  • Gram-Positive vs. Gram-Negative Bacteria: Many synthesized carbazole compounds have shown greater activity against Gram-positive bacteria (e.g., S. aureus, B. subtilis) than Gram-negative bacteria (e.g., E. coli).[9]

  • Heterocyclic Substitutions: The incorporation of pyrazoline and chromone moieties has yielded compounds with significant antibacterial and antifungal activities.[10] For example, chlorine-substituted carbazole-based pyrazoline (3b) and chromone (4b) exhibited excellent activity against E. coli and C. albicans, and E. coli and S. aureus, respectively.[10]

  • Specific Functional Groups: The presence of certain functional groups can enhance antimicrobial potency. For instance, compound 8 in one study showed strong activity against S. aureus and B. subtilis, with MIC values of 1.1 and 1.2 µg/mL, respectively.[9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the biological activities of carbazole analogs.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines are cultured and seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The carbazole derivatives are dissolved in a suitable solvent like DMSO to prepare stock solutions. These are then serially diluted to various concentrations in the cell culture medium and added to the wells containing the cells. A control group receives only the medium with the solvent. The plates are then incubated for a specified period, typically 48 or 72 hours.[3]

  • MTT Addition: After the incubation period, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: The culture medium is carefully removed, and a solubilizing agent such as DMSO or isopropanol is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm.[3]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the carbazole derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial or fungal suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are also included.

  • Incubation: The inoculated plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway affected by some carbazole analogs and a typical workflow for a structure-activity relationship study.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Refinement A Lead Identification (e.g., Carbazole) B Analog Design (Structural Modification) A->B Rational Design C Chemical Synthesis B->C Synthesis of Analogs D In Vitro Screening (e.g., MTT, MIC assays) C->D Testing of New Compounds E Determination of Potency (IC50, MIC values) D->E Data Acquisition F Structure-Activity Relationship (SAR) Analysis E->F Data Interpretation G Identification of Pharmacophore F->G Key Feature Identification H Lead Optimization G->H Improving Potency/Selectivity H->B Iterative Design Cycle

Caption: A general workflow for a structure-activity relationship (SAR) study.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK JAK2 JAK JAK1->JAK2 2. Activation (Phosphorylation) STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 3. Phosphorylation pSTAT1 pSTAT pSTAT2 pSTAT Dimer STAT Dimer pSTAT1->Dimer 4. Dimerization pSTAT2->Dimer DNA DNA Dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Carbazole Carbazole Analog (Inhibitor) Carbazole->JAK1 Inhibition

Caption: The JAK/STAT signaling pathway and a potential point of inhibition by carbazole analogs.

References

Safety Operating Guide

Proper Disposal of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide, in line with general laboratory safety practices and regulatory guidelines for hazardous chemical waste.

Hazard Profile and Safety Precautions

Based on the known hazards of carbazole derivatives, this compound should be presumed to have similar toxicological properties. The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionSource
Carcinogenicity Suspected of causing cancer.Based on data for Carbazole
Mutagenicity Suspected of causing genetic defects.Based on data for Carbazole
Aquatic Hazard May cause long-lasting harmful effects to aquatic life.Based on data for Carbazole
Irritant May cause skin, eye, and respiratory irritation.General precaution for fine chemical powders

Due to these potential hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of waste containing this compound.

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All materials contaminated with this compound, including solid residues, contaminated labware (e.g., pipette tips, vials, weighing paper), and solutions, must be treated as hazardous chemical waste.

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.

2. Waste Containerization:

  • Solid Waste: Collect solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container with a secure lid is generally suitable.

  • Liquid Waste: Collect solutions containing the compound in a separate, sealed, and labeled container. Ensure the container material is compatible with the solvent used.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an appropriate hazard warning (e.g., "Carcinogen," "Toxic"). Follow your institution's specific labeling requirements.

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.

3. Storage:

  • Satellite Accumulation Area (SAA): Store the labeled hazardous waste containers in a designated SAA at or near the point of generation.[1][2] The SAA should be a secure area away from general laboratory traffic.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.

  • Segregation: Store containers of this waste separately from incompatible materials.

4. Disposal:

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[3]

  • Documentation: Complete any required waste disposal forms accurately and completely.

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, follow these procedures immediately.

Spill Cleanup Protocol:

StepAction
1. Alert Personnel Immediately alert others in the vicinity of the spill.
2. Evacuate If the spill is large or in a poorly ventilated area, evacuate the area.
3. Secure the Area Restrict access to the spill area.
4. PPE Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.
5. Containment For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently sweep or scoop the material to avoid creating dust.
6. Collection Carefully collect the spilled material and absorbent into a designated hazardous waste container.
7. Decontamination Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
8. Report Report the spill to your laboratory supervisor and EHS department.

Exposure Response:

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. Seek medical attention if breathing is difficult or irritation persists.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Diagrams

DisposalWorkflow cluster_generation Waste Generation cluster_handling Handling & Segregation cluster_containerization Containerization cluster_storage Storage cluster_disposal Disposal SolidWaste Solid Waste (Residues, Contaminated Labware) Segregate Segregate as Hazardous Waste SolidWaste->Segregate LiquidWaste Liquid Waste (Solutions) LiquidWaste->Segregate SolidContainer Labeled Solid Waste Container Segregate->SolidContainer LiquidContainer Labeled Liquid Waste Container Segregate->LiquidContainer SAA Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA EHS EHS Pickup SAA->EHS

Caption: Workflow for the proper disposal of this compound waste.

SpillResponse Spill Spill Occurs Alert Alert Personnel Spill->Alert Secure Secure Area Alert->Secure PPE Don PPE Secure->PPE Contain Contain Spill PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report to EHS Decontaminate->Report

Caption: Logical steps for responding to a spill of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of drug development and scientific research, the synthesis and handling of novel chemical compounds are paramount. With innovation, however, comes the critical responsibility of ensuring laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to impart not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and precision in your laboratory.

Given these potential hazards, a conservative and stringent approach to PPE is not just recommended, but essential for the protection of all laboratory personnel.

Engineering Controls: The First Line of Defense

Before detailing personal protective equipment, it is crucial to emphasize the foundational role of engineering controls. All handling of this compound, particularly when in solid or powdered form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5] The laboratory must be equipped with readily accessible and fully functional eyewash stations and safety showers.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be tailored to the specific laboratory operations being performed. The following table outlines the recommended PPE for handling this compound.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Double-gloved with nitrile or neoprene gloves.Safety glasses with side shields and a face shield.Full-sleeved lab coat, buttoned completely.A NIOSH-approved N95 or higher-rated respirator is mandatory to prevent inhalation of fine particulates.[6]
Solution Preparation and Transfers Double-gloved with nitrile or neoprene gloves.Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Full-sleeved lab coat, buttoned completely. Consider a chemically resistant apron.Work should be performed in a chemical fume hood. A respirator may be necessary if there is a risk of aerosolization outside of a fume hood.
Reaction Monitoring and Work-up Double-gloved with nitrile or neoprene gloves.Chemical splash goggles and a face shield.Full-sleeved lab coat, buttoned completely, and a chemically resistant apron.All procedures should be conducted in a chemical fume hood.
Spill Cleanup Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).Chemical splash goggles and a face shield.Chemically resistant, disposable coveralls.A full-face respirator with appropriate cartridges for organic vapors and particulates is required.
The Rationale Behind Our Choices:
  • Double Gloving: This practice provides an additional barrier against potential contamination. Should the outer glove become compromised, the inner glove offers a layer of protection while the outer glove is safely removed and replaced.

  • Face Shield in Addition to Goggles/Safety Glasses: While safety glasses protect against impact and minor splashes, a face shield provides a broader area of protection for the entire face from splashes and airborne particles.

  • NIOSH-Approved Respirator: The potential for this compound to be a respiratory irritant and a suspected carcinogen necessitates the use of a respirator when handling the solid form to prevent inhalation of dust particles.

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on a clean, full-sleeved lab coat and fasten all buttons.

  • Respirator: If required, perform a fit check to ensure a proper seal.

  • Goggles/Face Shield: Position eye and face protection securely.

  • Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of the lab coat. Don the second pair of gloves over the first.

Doffing Sequence:
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Face Shield/Goggles: Remove by handling the headband or earpieces.

  • Respirator: Remove without touching the front of the respirator.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Decontamination and Disposal: A Critical Final Step

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, and disposable lab coats should be placed in a clearly labeled, sealed hazardous waste container.[7]

  • Liquid Waste: All solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[7]

  • Spill Management: In the event of a spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department. Only personnel trained in hazardous material cleanup and wearing appropriate PPE should address the spill.[1]

The following diagram outlines the workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard and Task Assessment cluster_ppe PPE Requirements cluster_action Action Start Start: Identify Task IsSolid Handling Solid Compound? Start->IsSolid IsSolution Handling Solution? IsSolid->IsSolution No SolidPPE Respirator (N95+) Face Shield & Goggles Double Nitrile Gloves Lab Coat IsSolid->SolidPPE Yes IsSpill Spill or Large Quantity? IsSolution->IsSpill No SolutionPPE Chemical Goggles (Face Shield if splash risk) Double Nitrile Gloves Lab Coat & Apron IsSolution->SolutionPPE Yes SpillPPE Full-Face Respirator Chemical Goggles & Face Shield Heavy-Duty Gloves Chemical Resistant Coveralls IsSpill->SpillPPE Yes Proceed Proceed with Caution IsSpill->Proceed No SolidPPE->Proceed SolutionPPE->Proceed EHS Contact EHS SpillPPE->EHS

Caption: PPE selection workflow based on the handling task.

By adhering to these stringent protocols, researchers can confidently and safely advance their work with this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide
Reactant of Route 2
Reactant of Route 2
N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.